molecular formula C32H66NO7P B3044044 24:0 Lyso PC CAS No. 325171-59-3

24:0 Lyso PC

Número de catálogo: B3044044
Número CAS: 325171-59-3
Peso molecular: 607.8 g/mol
Clave InChI: SKJMUADLQLZAGH-WJOKGBTCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-tetracosanoyl-sn-glycero-3-phosphocholine is a lysophosphatidylcholine 24:0 in which the acyl group is specified as tetracosanoyl and is located at position 1. It is a lysophosphatidylcholine 24:0 and a 1-O-acyl-sn-glycero-3-phosphocholine. It derives from a tetracosanoic acid.

Propiedades

IUPAC Name

[(2R)-2-hydroxy-3-tetracosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H66NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-32(35)38-29-31(34)30-40-41(36,37)39-28-27-33(2,3)4/h31,34H,5-30H2,1-4H3/t31-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJMUADLQLZAGH-WJOKGBTCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H66NO7P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301107420
Record name 2-[[Hydroxy[(2R)-2-hydroxy-3-[(1-oxotetracosyl)oxy]propoxy]phosphinyl]oxy]-N,N,N-trimethylethanaminium inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301107420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

607.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name LysoPC(24:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010405
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

325171-59-3
Record name 2-[[Hydroxy[(2R)-2-hydroxy-3-[(1-oxotetracosyl)oxy]propoxy]phosphinyl]oxy]-N,N,N-trimethylethanaminium inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=325171-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[Hydroxy[(2R)-2-hydroxy-3-[(1-oxotetracosyl)oxy]propoxy]phosphinyl]oxy]-N,N,N-trimethylethanaminium inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301107420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Biological Function of 24:0 Lyso-PC: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysophosphatidylcholine (B164491) (LPC), a class of bioactive lipid mediators, plays a crucial role in a multitude of cellular processes and has been implicated in the pathophysiology of various diseases. This technical guide focuses on a specific very long-chain species, 1-lignoceroyl-2-hydroxy-sn-glycero-3-phosphocholine, commonly known as 24:0 Lyso-PC or Lignoceroyl lysophosphatidylcholine. While research on the precise, direct functions of 24:0 Lyso-PC is ongoing, its role as a key biomarker in peroxisomal disorders is well-established. This document provides an in-depth overview of the known biological functions, metabolic pathways, and disease associations of 24:0 Lyso-PC, supported by quantitative data, experimental methodologies, and pathway diagrams to facilitate further research and drug development efforts.

Introduction to 24:0 Lyso-PC

24:0 Lyso-PC is a lysophospholipid distinguished by a saturated 24-carbon fatty acid (lignoceric acid) at the sn-1 position of the glycerol (B35011) backbone.[1] Lysophosphatidylcholines are generally found in small amounts in most tissues and are formed through the hydrolysis of phosphatidylcholine (PC).[1] They are recognized as important signaling molecules, influencing a wide range of biological activities from inflammation to cell proliferation.[2][3] The very long-chain nature of the acyl group in 24:0 Lyso-PC suggests a specialized role, particularly in the context of very long-chain fatty acid (VLCFA) metabolism.

Metabolic Pathways of 24:0 Lyso-PC

The metabolism of 24:0 Lyso-PC is integrated into the broader dynamics of glycerophospholipid metabolism, primarily involving its formation from its diacyl precursor and its subsequent conversion back to PC or to other signaling lipids.

2.1. Formation of 24:0 Lyso-PC

24:0 Lyso-PC is primarily generated from phosphatidylcholine containing lignoceric acid (PC(24:0/X)) through the enzymatic action of phospholipase A2 (PLA2).[2][4] This process, known as the Lands cycle, is a continuous de-acylation and re-acylation cycle that regulates the molecular species of phospholipids.[5][6] Another key enzyme, lecithin-cholesterol acyltransferase (LCAT), contributes to the formation of LPCs in blood plasma by transferring a fatty acid from PC to cholesterol.[2]

2.2. Catabolism and Conversion of 24:0 Lyso-PC

Once formed, 24:0 Lyso-PC can be re-acylated back to PC by the action of lysophosphatidylcholine acyltransferases (LPCATs), completing the Lands cycle.[4][5] Alternatively, it can be further metabolized by autotaxin, a lysophospholipase D, to generate lysophosphatidic acid (LPA), another potent lipid signaling molecule.[5][7]

cluster_formation Formation cluster_conversion Conversion/Catabolism PC PC(24:0/X) (Phosphatidylcholine) LPC 24:0 Lyso-PC PC->LPC PLA2 / LCAT LPC->PC LPCAT LPA 24:0 LPA (Lysophosphatidic Acid) LPC->LPA Autotaxin AcylCoA Acyl-CoA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPC 24:0 Lyso-PC GPCR GPCR / TLR LPC->GPCR PKC Protein Kinase C (PKC) GPCR->PKC Transcription Transcription Factors (e.g., NF-κB) PKC->Transcription Gene Gene Expression (e.g., Adhesion Molecules, Cytokines) Transcription->Gene Sample Biological Sample (e.g., Plasma, Dried Blood Spot) Spike Add Internal Standard (e.g., 24:0 Lyso PC-13C6) Sample->Spike Extract Lipid Extraction (e.g., Methanol-based) Spike->Extract Analyze Instrumental Analysis Extract->Analyze LCMS LC-MS/MS Analyze->LCMS High Specificity FIAMS FIA-MS/MS Analyze->FIAMS High Throughput Data Data Processing and Quantification LCMS->Data FIAMS->Data

References

The Metabolic Nexus of 24:0 Lysophosphatidylcholine: A Technical Guide to its Synthesis, Catabolism, and Signaling Roles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignoceroyl lysophosphatidylcholine, or 24:0 Lyso PC (LPC(24:0)), is a lysophospholipid containing a saturated 24-carbon fatty acid (lignoceric acid) at the sn-1 position. While present in tissues in relatively small amounts, emerging research has highlighted its significant involvement in a range of physiological and pathophysiological processes. This technical guide provides an in-depth exploration of the metabolic pathways, synthesis, and signaling functions of this compound, offering a valuable resource for researchers in lipidomics, cell signaling, and drug development.

Metabolic Pathway and Synthesis of this compound

The metabolism of this compound is intricately linked to the turnover of its parent molecule, phosphatidylcholine (PC). The primary routes of its synthesis and degradation are enzymatic, involving a series of phospholipases and acyltransferases.

Synthesis of this compound

This compound is primarily generated through the hydrolytic cleavage of a fatty acid from the sn-2 position of phosphatidylcholine containing lignoceric acid at the sn-1 position (PC(24:0/acyl)). This reaction is catalyzed by two main enzymes:

  • Phospholipase A2 (PLA2): This superfamily of enzymes specifically hydrolyzes the ester bond at the sn-2 position of glycerophospholipids, releasing a free fatty acid and the corresponding lysophospholipid.[1] The action of PLA2 on PC(24:0/acyl) directly yields this compound.

  • Lecithin-Cholesterol Acyltransferase (LCAT): Primarily found in blood plasma, LCAT catalyzes the transfer of the fatty acid from the sn-2 position of PC to cholesterol, forming cholesteryl esters and lysophosphatidylcholine.

Catabolism and Remodeling of this compound

The cellular levels of this compound are tightly regulated through several catabolic and remodeling pathways:

  • Reacylation to Phosphatidylcholine (Lands' Cycle): this compound can be re-esterified with an acyl-CoA to reform PC in a reaction catalyzed by lysophosphatidylcholine acyltransferases (LPCATs) . This reacylation process, a key part of the Lands' cycle, allows for the remodeling of the fatty acid composition of cellular membranes.[2] The substrate specificity of LPCATs for different acyl-CoAs, including 24:0-CoA, influences the rate of this conversion.

  • Hydrolysis by Lysophospholipase D (Autotaxin): this compound can be hydrolyzed by autotaxin (ATX) , an enzyme with lysophospholipase D activity, to produce lysophosphatidic acid (LPA) and choline.[3][4] This pathway is significant as LPA is a potent signaling molecule itself.

  • Two-Step Hydrolysis: Another catabolic route involves a two-step hydrolysis. First, a lysophospholipase removes the lignoceric acid, yielding glycerophosphocholine (GPC) . Subsequently, a glycerophosphodiester phosphodiesterase (GDPD) hydrolyzes GPC to release choline and glycerol-3-phosphate (G3P) .[5]

Below is a diagram illustrating the core metabolic pathways of this compound.

metabolic_pathway cluster_synthesis Synthesis cluster_catabolism Catabolism & Remodeling PC PC(24:0/acyl) LPC This compound PC->LPC PLA2 / LCAT FFA Free Fatty Acid PC->FFA PLA2 CE Cholesteryl Ester PC->CE LCAT LPC->PC LPCAT LPA Lysophosphatidic Acid (24:0) LPC->LPA Autotaxin (LysoPLD) Choline1 Choline LPC->Choline1 GPC Glycerophosphocholine LPC->GPC Lysophospholipase AcylCoA Acyl-CoA AcylCoA->PC Cholesterol Cholesterol Cholesterol->CE G3P Glycerol-3-Phosphate GPC->G3P GDPD Choline2 Choline GPC->Choline2

Core metabolic pathways of this compound.

Quantitative Data of this compound

The concentration of this compound can vary significantly between healthy and diseased states, making it a potential biomarker for certain conditions. Below is a summary of reported quantitative data.

Biological MatrixConditionConcentration (µmol/L)Reference
Plasma Healthy Controls0.04 - 0.28[6]
Zellweger Spectrum Disorders (ZSD)0.28 - 2.17[6]
X-linked Adrenoleukodystrophy (ALD) Males0.11 - 0.99[6]
X-linked Adrenoleukodystrophy (ALD) Females0.07 - 0.58[6]
Cancer Cells Melanoma Cells (acidic pH)Increased levels reported[7]
Rhabdomyosarcoma Cells20 µM showed no toxicity[8]

Experimental Protocols

Accurate quantification of this compound is crucial for research and clinical applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Lipid Extraction from Plasma/Serum

This protocol is a general guideline for the extraction of lipids, including this compound, from plasma or serum samples.

  • Sample Preparation: Thaw frozen plasma or serum samples on ice.

  • Solvent Preparation: Prepare a cold extraction solvent mixture, commonly chloroform/methanol (2:1, v/v) or methyl-tert-butyl ether (MTBE)/methanol (10:3, v/v).

  • Extraction:

    • To 100 µL of plasma/serum in a glass tube, add 2 mL of the cold extraction solvent.

    • Add an appropriate internal standard (e.g., a deuterated or 13C-labeled this compound) to each sample for accurate quantification.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Incubate on a shaker at 4°C for 30 minutes.

  • Phase Separation:

    • Add 0.5 mL of 0.9% NaCl solution to the mixture.

    • Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Collection:

    • Carefully collect the lower organic phase (chloroform/methanol) or the upper organic phase (MTBE) containing the lipids.

    • Transfer the organic phase to a new clean tube.

  • Drying and Reconstitution:

    • Dry the extracted lipids under a gentle stream of nitrogen gas or using a vacuum concentrator.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1, v/v).

LC-MS/MS Quantification of this compound

This protocol outlines a typical LC-MS/MS method for the targeted quantification of this compound.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the lipids, followed by a re-equilibration step.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive electrospray ionization (ESI+) is typically used for the detection of lysophosphatidylcholines.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification.

    • MRM Transition: The specific precursor-to-product ion transition for this compound is monitored. For LPCs, the product ion is often the phosphocholine (B91661) headgroup at m/z 184.1. The precursor ion for [LPC(24:0) + H]+ is m/z 608.5.

    • Internal Standard: A stable isotope-labeled internal standard, such as LPC(24:0)-d4 or LPC(24:0)-13C6, should be used to correct for matrix effects and variations in extraction and ionization efficiency.

The workflow for a typical lipidomics experiment involving this compound analysis is depicted below.

experimental_workflow start Biological Sample (Plasma, Tissue) add_is Addition of Internal Standard (e.g., LPC(24:0)-d4) start->add_is extraction Lipid Extraction (e.g., Folch or MTBE method) lc_separation LC Separation (Reversed-Phase C18) extraction->lc_separation add_is->extraction ms_detection MS/MS Detection (ESI+, MRM mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification against standard curve) ms_detection->data_analysis end Results (LPC(24:0) Concentration) data_analysis->end

Experimental workflow for this compound quantification.

Signaling Pathways of this compound

Lysophosphatidylcholines, including this compound, are not merely metabolic intermediates but also act as signaling molecules that can influence a variety of cellular processes. They exert their effects primarily through interaction with specific cell surface receptors.

G-Protein Coupled Receptor 55 (GPR55) Signaling

LPCs have been identified as ligands for the G-protein coupled receptor GPR55. Activation of GPR55 by LPCs can initiate a signaling cascade that involves:

  • G-protein coupling: GPR55 is thought to couple primarily to Gα12/13 and Gαq proteins.[9][10]

  • Downstream effectors: Activation of these G-proteins leads to the stimulation of RhoA and Phospholipase C (PLC) .[9][11]

  • Second messengers: PLC activation results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium concentration ([Ca2+]i).[11]

The following diagram illustrates the GPR55 signaling pathway activated by LPC.

gpr55_pathway LPC This compound GPR55 GPR55 LPC->GPR55 Binds Galpha Gαq / Gα12/13 GPR55->Galpha Activates PLC Phospholipase C (PLC) Galpha->PLC Activates RhoA RhoA Galpha->RhoA Activates IP3 IP3 PLC->IP3 Hydrolyzes DAG DAG PLC->DAG Hydrolyzes CellularResponse Cellular Response (e.g., Neurite Retraction) RhoA->CellularResponse PIP2 PIP2 PIP2->PLC Ca2 ↑ [Ca2+]i IP3->Ca2 Induces release Ca2->CellularResponse

GPR55 signaling pathway activated by this compound.
Toll-Like Receptor 4 (TLR4) Signaling

LPCs can also act as ligands for Toll-like receptor 4 (TLR4), a key receptor in the innate immune system.[1] The binding of LPC to TLR4 can trigger two distinct downstream signaling pathways:

  • MyD88-dependent pathway: This pathway leads to the early activation of the transcription factor NF-κB , resulting in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[12][13]

  • TRIF-dependent pathway: This pathway can also lead to NF-κB activation, but it is primarily associated with the production of type I interferons (IFNs).[12][14]

The activation of TLR4 by LPCs is a critical mechanism by which these lipids can modulate inflammatory responses.

The diagram below outlines the TLR4 signaling cascade initiated by LPC.

tlr4_pathway cluster_myd88 MyD88-Dependent Pathway cluster_trif TRIF-Dependent Pathway LPC This compound TLR4 TLR4/MD2 LPC->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRIF TRIF TLR4->TRIF Recruits (via TRAM) NFkB_MyD88 NF-κB Activation MyD88->NFkB_MyD88 Leads to NFkB_TRIF NF-κB Activation TRIF->NFkB_TRIF Leads to IFNs Type I Interferons TRIF->IFNs Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_MyD88->Cytokines Promotes transcription NFkB_TRIF->Cytokines Promotes transcription

TLR4 signaling initiated by this compound.

Conclusion

This compound is a multifaceted lipid molecule with important roles in cellular metabolism and signaling. Its synthesis and degradation are tightly controlled by a network of enzymes, and its dysregulation is associated with several diseases, including peroxisomal disorders. The ability of this compound to activate signaling pathways through receptors like GPR55 and TLR4 underscores its potential as a therapeutic target and a biomarker. Further research into the specific roles of this compound in different cellular contexts will undoubtedly provide new insights into the complex world of lipid biology and its implications for human health and disease.

References

An In-depth Technical Guide to 1-Lignoceroyl-2-hydroxy-sn-glycero-3-phosphocholine (LysoPC 24:0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Lignoceroyl-2-hydroxy-sn-glycero-3-phosphocholine, also known as LysoPC(24:0), is a lysophospholipid containing a saturated 24-carbon fatty acid (lignoceric acid) at the sn-1 position.[1][2][3] Lysophospholipids are increasingly recognized as important signaling molecules involved in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental protocols for LysoPC(24:0), aimed at researchers and professionals in drug development and life sciences.

Chemical Structure and Properties

1-Lignoceroyl-2-hydroxy-sn-glycero-3-phosphocholine is a glycerophosphocholine where the glycerol (B35011) backbone is esterified with lignoceric acid at the O-1 position and linked to a phosphocholine (B91661) moiety at the O-3 position.[4][5] The hydroxyl group at the sn-2 position is a defining feature of lysophosphatidylcholines.

Chemical Structure:

Caption: Chemical structure of 1-lignoceroyl-2-hydroxy-sn-glycero-3-phosphocholine.

Physicochemical Data
PropertyValueReference
Chemical Formula C₃₂H₆₆NO₇P[1]
Molecular Weight 607.84 g/mol [1]
CAS Number 325171-59-3[6]
Appearance Solid[7]
Solubility Practically insoluble in water.[5]
Storage Temperature -20°C[8]

Biological Activity and Signaling Pathways

Lysophosphatidylcholines (LPCs), including LysoPC(24:0), are not merely metabolic intermediates but also active signaling molecules that can modulate various cellular processes. They are known to interact with specific G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs), thereby influencing inflammation, immune responses, and metabolic regulation.

GPR119 Signaling Pathway

LysoPC(24:0) is an agonist for GPR119, a GPCR primarily expressed in the pancreas and gastrointestinal tract. Activation of GPR119 is linked to glucose homeostasis and insulin (B600854) secretion.

GPR119_Signaling LysoPC 1-Lignoceroyl-2-hydroxy- sn-glycero-3-phosphocholine GPR119 GPR119 LysoPC->GPR119 binds Gs Gαs GPR119->Gs activates AC Adenylate Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Insulin Insulin Secretion PKA->Insulin promotes

Caption: Activation of the GPR119 signaling pathway by LysoPC(24:0).

TLR4 Signaling Pathway

LysoPC(24:0) can also act as a ligand for Toll-like receptor 4 (TLR4), a key receptor in the innate immune system. This interaction can trigger pro-inflammatory signaling cascades.

TLR4_Signaling LysoPC 1-Lignoceroyl-2-hydroxy- sn-glycero-3-phosphocholine TLR4 TLR4 LysoPC->TLR4 binds MyD88 MyD88 TLR4->MyD88 recruits TRAF6 TRAF6 MyD88->TRAF6 activates NFkB NF-κB TRAF6->NFkB activates Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines induces

Caption: Activation of the TLR4 signaling pathway by LysoPC(24:0).

Experimental Protocols

Synthesis

General Chemoenzymatic Synthesis Workflow:

Synthesis_Workflow GPC sn-Glycero-3-phosphocholine (GPC) Acylation Enzymatic or Chemical Acylation GPC->Acylation LignocericAcid Lignoceric Acid (24:0) LignocericAcid->Acylation Purification Purification (e.g., Preparative HPLC) Acylation->Purification LysoPC 1-Lignoceroyl-2-hydroxy- sn-glycero-3-phosphocholine Purification->LysoPC

Caption: General workflow for the synthesis of LysoPC(24:0).

Purification

Purification of lysophospholipids is typically achieved using preparative high-performance liquid chromatography (HPLC). A normal-phase or reversed-phase column can be employed depending on the specific separation requirements.

General Preparative HPLC Protocol:

  • Column: A silica-based normal-phase or a C18 reversed-phase preparative column.

  • Mobile Phase:

    • Normal-Phase: A gradient of chloroform/methanol or hexane/isopropanol.

    • Reversed-Phase: A gradient of methanol/water or acetonitrile/water, often with a modifier like formic acid or ammonium (B1175870) acetate.

  • Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).

  • Fraction Collection: Fractions corresponding to the peak of interest are collected.

  • Solvent Evaporation: The solvent is removed from the collected fractions to yield the purified product.

Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of LysoPC(24:0) in biological samples.

LC-MS/MS Experimental Workflow:

LCMS_Workflow Sample Biological Sample (e.g., Plasma) Extraction Lipid Extraction (e.g., Folch method) Sample->Extraction LC Liquid Chromatography (Reversed-Phase) Extraction->LC MSMS Tandem Mass Spectrometry (MRM mode) LC->MSMS DataAnalysis Data Analysis and Quantification MSMS->DataAnalysis Result Concentration of LysoPC(24:0) DataAnalysis->Result

Caption: Workflow for the analysis of LysoPC(24:0) by LC-MS/MS.

Mass Spectrometry Parameters:

A common method for the detection of LysoPC(24:0) is through Multiple Reaction Monitoring (MRM) in positive ion mode. The characteristic transition is the fragmentation of the protonated molecule to the phosphocholine headgroup.

ParameterValue
Precursor Ion (m/z) 608.5
Product Ion (m/z) 184.1

Mass Spectral Fragmentation:

The fragmentation of lysophosphatidylcholines in positive ion mode typically involves the neutral loss of the fatty acyl chain and the formation of a characteristic phosphocholine fragment. In negative ion mode, fragmentation can yield the fatty acid anion.

Macrophage Activation Assay

LysoPC(24:0) can modulate macrophage function. A typical experimental workflow to assess macrophage activation is outlined below.

Experimental Workflow for Macrophage Activation:

  • Cell Culture: Isolate and culture primary macrophages (e.g., bone marrow-derived macrophages or peritoneal macrophages) or use a macrophage cell line (e.g., RAW 264.7).

  • Stimulation: Treat the macrophages with varying concentrations of LysoPC(24:0) for a defined period (e.g., 4-24 hours). A vehicle control (e.g., ethanol (B145695) or BSA) should be included. A positive control, such as lipopolysaccharide (LPS), can also be used.[9][10]

  • Analysis of Activation Markers:

    • Cytokine Production: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using ELISA or multiplex assays.

    • Gene Expression: Analyze the expression of genes related to macrophage activation (e.g., Nos2, Tnf, Il6) by quantitative PCR (qPCR).

    • Phagocytosis Assay: Assess the phagocytic capacity of the macrophages by incubating them with fluorescently labeled particles (e.g., zymosan or E. coli) and quantifying uptake by flow cytometry or fluorescence microscopy.[2]

    • Cell Spreading: Observe changes in cell morphology and spreading using microscopy.[2]

Conclusion

1-Lignoceroyl-2-hydroxy-sn-glycero-3-phosphocholine is a biologically active lysophospholipid with emerging roles in cellular signaling. This technical guide provides a foundational understanding of its chemical properties and biological functions, along with general experimental approaches for its study. Further research is warranted to fully elucidate its specific roles in health and disease, which may open new avenues for therapeutic intervention. The lack of detailed, publicly available protocols for its synthesis and purification highlights an area for future methodological development.

References

The Discovery and History of Very-Long-Chain Lysophospholipids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very-long-chain lysophospholipids (VLC-LPLs) are a unique class of lipids characterized by a glycerol (B35011) backbone, a polar head group, a single fatty acyl chain of 22 carbons or more, and a free hydroxyl group. For many years, their existence was largely inferred from the presence of very-long-chain fatty acids (VLCFAs) in complex lipids and the known pathways of phospholipid metabolism. However, recent advancements in lipidomics, particularly in mass spectrometry, have brought these once-obscure molecules into the spotlight, revealing their critical roles in cellular signaling, membrane structure, and the pathophysiology of various diseases. This technical guide provides an in-depth exploration of the discovery, history, quantitative analysis, and biological significance of VLC-LPLs.

Discovery and Historical Perspective

The history of VLC-LPLs is intrinsically linked to the broader discoveries of lipids and their metabolic pathways.

Early Lipid Discoveries

The journey into the world of lipids began in the 19th century with the work of scientists like Michel Eugène Chevreul, who first identified and named several fatty acids and cholesterol.[1] The term "lipide" (later "lipid") was coined in 1923 by the French pharmacologist Gabriel Bertrand.[2] The fundamental pathways of phospholipid metabolism, including the de novo Kennedy pathway for phospholipid synthesis (described in 1956) and the remodeling Lands cycle (proposed in 1958), provided the theoretical framework for the existence of lysophospholipids as metabolic intermediates.[3]

The Emergence of Very-Long-Chain Fatty Acids

In the latter half of the 20th century, attention turned to the diversity of fatty acid chains. The identification of very-long-chain fatty acids (VLCFAs), fatty acids with 22 or more carbon atoms, in various tissues, particularly the brain and retina, hinted at the existence of more complex lipids containing these extended acyl chains.[4] The discovery that defects in VLCFA metabolism were central to severe genetic disorders such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome further spurred interest in this area.[5][6] In these conditions, the accumulation of VLCFAs was a key diagnostic marker, and it was logical to assume that these VLCFAs were incorporated into various lipid species, including phospholipids (B1166683) and their lysophospholipid derivatives.

Identification of VLC-LPLs and Key Milestones

The direct identification and characterization of VLC-LPLs were challenging due to their low abundance and the technical limitations of early analytical methods. The advent of soft ionization techniques in mass spectrometry, such as electrospray ionization (ESI), revolutionized lipid analysis.

A significant breakthrough in the field was the characterization of the enzyme α/β-hydrolase domain-containing 12 (ABHD12). Initially, the function of this enzyme was poorly understood. However, genetic studies linked mutations in the ABHD12 gene to a rare neurodegenerative disorder called PHARC (polyneuropathy, hearing loss, ataxia, retinitis pigmentosa, and cataract).[7] Subsequent lipidomic analyses of mouse models lacking the ABHD12 enzyme revealed a massive accumulation of a specific class of VLC-LPLs: very-long-chain lysophosphatidylserines (VLC-lyso-PS).[7][8] This finding definitively established ABHD12 as a major lipase (B570770) for VLC-lyso-PS in the brain.[7][8]

Biochemical studies further demonstrated that ABHD12 has a strong substrate preference for lysophospholipids containing very-long-chain fatty acids (≥C22).[3] This discovery provided a direct link between a specific class of VLC-LPLs and a human disease, solidifying their physiological importance.

More recently, VLC-lysophosphatidylcholines (VLC-LPCs), such as C26:0-LPC, have been identified as sensitive biomarkers for peroxisomal disorders like X-ALD, often outperforming the measurement of free VLCFAs in diagnostic screening.[9]

Quantitative Data of VLC-LPLs

The concentration of VLC-LPLs varies significantly between different tissues and biological fluids. The following tables summarize available quantitative data, primarily focusing on species that have been identified as biomarkers or are implicated in specific biological processes.

VLC-LPL Species Tissue/Fluid Condition Concentration Range Citation
C24:0-lysophosphatidylcholine (C24:0-LPC)Human PlasmaControl~0.175 µmol/L (borderline cutoff)[10]
C26:0-lysophosphatidylcholine (C26:0-LPC)Human PlasmaControl< 0.15 µmol/L[10]
C26:0-lysophosphatidylcholine (C26:0-LPC)Dried Blood SpotNewborn Screening (cutoff)0.08 µmol/L (borderline)[10]
Very-Long-Chain Lysophosphatidylserines (VLC-lyso-PS)Mouse BrainABHD12 KnockoutMassively increased vs. Wild-Type[7][8]

Note: Absolute concentrations of many VLC-LPL species are not yet well-established in the literature and are an active area of research. The data presented here are based on studies identifying these lipids as biomarkers and may represent cutoff values rather than mean concentrations in a healthy population.

Experimental Protocols

The analysis of VLC-LPLs requires specialized techniques for their extraction, separation, and detection due to their low abundance and amphipathic nature.

Lipid Extraction from Brain Tissue (Modified Folch Method)

This protocol is a widely used method for the extraction of total lipids from brain tissue.

Materials:

  • Fresh or frozen brain tissue

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Homogenizer

  • Centrifuge

  • Orbital shaker

  • Rotary evaporator or nitrogen stream

Procedure:

  • Weigh approximately 100 g of fresh or chopped brain tissue.

  • Add the tissue to a homogenizer with a 2:1 (v/v) mixture of chloroform:methanol to a final volume that is 20 times the volume of the tissue sample (e.g., 1 g of tissue in 20 ml of solvent).[11]

  • Homogenize the tissue until a uniform consistency is achieved.

  • Transfer the homogenate to a flask and agitate on an orbital shaker for 15-20 minutes at room temperature.[11]

  • Separate the liquid phase from the solid residue by either filtration or centrifugation.

  • To the collected liquid, add 0.2 volumes of 0.9% NaCl solution (e.g., 4 ml for every 20 ml of extract).[11]

  • Vortex the mixture for several seconds and then centrifuge at a low speed (e.g., 2000 rpm) to facilitate phase separation.

  • Carefully remove the upper aqueous phase. The lower chloroform phase contains the lipids.

  • Evaporate the chloroform from the lower phase using a rotary evaporator or under a stream of nitrogen.

  • The resulting lipid extract can be stored under an inert gas at -20°C or below for further analysis.

Solid-Phase Extraction (SPE) for Lysophospholipid Enrichment

SPE can be used to enrich for lysophospholipids from a total lipid extract.

Materials:

  • Silica-based SPE cartridge

  • Total lipid extract

  • Chloroform

  • Acetone

  • Methanol

  • Solvents for elution (e.g., chloroform:methanol mixtures of increasing polarity)

Procedure:

  • Condition the SPE cartridge by washing with a non-polar solvent (e.g., chloroform).

  • Dissolve the dried lipid extract in a small volume of the initial mobile phase (e.g., chloroform).

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with solvents of increasing polarity to elute different lipid classes. Neutral lipids can be eluted with chloroform and acetone.

  • Elute the lysophospholipid fraction using a more polar solvent mixture, such as chloroform:methanol (e.g., 1:1 v/v).

  • Collect the eluate containing the enriched lysophospholipids.

  • Evaporate the solvent under a stream of nitrogen.

LC-MS/MS Analysis of VLC-LPLs

Liquid chromatography-tandem mass spectrometry is the gold standard for the separation and quantification of VLC-LPL species.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Reversed-phase C18 column

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: Reconstitute the dried lipid extract (or the enriched lysophospholipid fraction) in the initial mobile phase.

  • Chromatographic Separation:

    • Inject the sample onto the C18 column.

    • Use a gradient elution program with a mobile phase system typically consisting of an aqueous solvent with a modifier (e.g., ammonium (B1175870) formate (B1220265) or formic acid) and an organic solvent mixture (e.g., acetonitrile/isopropanol).

    • The gradient is programmed to gradually increase the proportion of the organic solvent to elute lipids based on their hydrophobicity. Longer acyl chains will have longer retention times.

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is introduced into the ESI source.

    • For VLC-LPCs, analysis is often performed in positive ion mode, monitoring for the characteristic precursor ion of m/z 184, which corresponds to the phosphocholine (B91661) head group.

    • For VLC-lyso-PS, analysis is typically done in negative ion mode, monitoring for the neutral loss of the serine head group (87 Da).

    • Quantification is achieved by comparing the peak area of the analyte to that of an appropriate internal standard (e.g., a deuterated or odd-chain VLC-LPL).

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Homogenization Tissue Homogenization Lipid Extraction (Folch) Lipid Extraction (Folch) Tissue Homogenization->Lipid Extraction (Folch) SPE (Optional) Solid-Phase Extraction (Optional Enrichment) Lipid Extraction (Folch)->SPE (Optional) LC_Separation LC Separation (Reversed-Phase C18) Lipid Extraction (Folch)->LC_Separation SPE (Optional)->LC_Separation MS_Detection MS/MS Detection (ESI) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis G PS Phosphatidylserine (with VLCFA) VLC_lyso_PS VLC-lyso-PS PS->VLC_lyso_PS PLA1/2 ABHD12 ABHD12 VLC_lyso_PS->ABHD12 Neuroinflammation Neuroinflammation & Neurodegeneration (in PHARC) VLC_lyso_PS->Neuroinflammation Accumulation (ABHD12 deficiency) Glycerol_3_phosphoserine Glycerol-3-phosphoserine + VLCFA ABHD12->Glycerol_3_phosphoserine G VLC_LPI VLC-LPI GPR55 GPR55 VLC_LPI->GPR55 G_alpha_q Gαq/11 GPR55->G_alpha_q G_alpha_12_13 Gα12/13 GPR55->G_alpha_12_13 PLC Phospholipase C G_alpha_q->PLC RhoA RhoA G_alpha_12_13->RhoA Ca_release Intracellular Ca2+ Release PLC->Ca_release Cytoskeletal_rearrangement Cytoskeletal Rearrangement RhoA->Cytoskeletal_rearrangement

References

Unveiling 24:0 Lyso PC: A Potential Biomarker in Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylcholines (LPCs) are a class of lipids that are increasingly being recognized for their roles as signaling molecules and potential biomarkers in a variety of diseases. Among them, 24:0 lysophosphatidylcholine (B164491) (24:0 Lyso PC), a species containing the very-long-chain fatty acid (VLCFA) lignoceric acid, has emerged as a particularly promising biomarker, most notably for peroxisomal disorders. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its association with various diseases, quantitative data, experimental protocols for its analysis, and its involvement in cellular signaling pathways.

This compound as a Biomarker in Peroxisomal Disorders

The most well-established role of this compound as a biomarker is in the diagnosis and screening of peroxisomal disorders, a group of genetic diseases characterized by defects in peroxisome biogenesis or function. The accumulation of VLCFAs is a hallmark of these disorders, and this compound has proven to be a sensitive and specific indicator of this accumulation.

1.1. X-Linked Adrenoleukodystrophy (X-ALD)

X-ALD is a genetic disorder caused by mutations in the ABCD1 gene, leading to the accumulation of VLCFAs. Elevated levels of C26:0-LPC are a primary biomarker for X-ALD, and recent studies have shown that 24:0-LPC is also significantly elevated and serves as a reliable diagnostic marker.[1][2] The measurement of both C26:0-LPC and C24:0-LPC in dried blood spots (DBS) has been successfully implemented in newborn screening programs for X-ALD.[1][2]

1.2. Zellweger Spectrum Disorders (ZSD)

ZSDs are a group of autosomal recessive disorders caused by mutations in PEX genes, leading to impaired peroxisome biogenesis. Similar to X-ALD, ZSD patients exhibit elevated levels of VLCFAs. Studies have demonstrated that plasma concentrations of 24:0-LPC and C26:0-LPC are significantly higher in ZSD patients compared to healthy controls, making them valuable biomarkers for diagnosis.[1][3] In fact, the highest concentrations of C24:0- and C26:0-LPC are often observed in ZSD patients.[1]

1.3. Other Peroxisomal Disorders

Elevated levels of VLCFA-LysoPCs, including this compound, have also been reported in other peroxisomal disorders such as acyl-CoA oxidase 1 (ACOX1) deficiency and multifunctional protein (HSD17B4) defect.[2]

Quantitative Data of this compound in Disease

The following tables summarize the quantitative data on this compound levels in various peroxisomal disorders compared to control individuals. These values are typically measured in plasma or dried blood spots using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Plasma 24:0-LPC Concentrations in Peroxisomal Disorders

CohortNMedian 24:0-LPC (μmol/L)Range (μmol/L)
Controls407--
All Patients340--
Male ALD155--
Female ALD77--
ZSD61-0.28 - 2.17
Unclassified PD47--

Data adapted from a study including 330 individuals with peroxisomal β-oxidation deficiency and 407 controls.[1][3] Specific median values for all groups were not provided in the source material.

Table 2: Diagnostic Accuracy of Very Long-Chain LPCs

BiomarkerDiagnostic Accuracy
C26:0-LPC98.8%
C24:0-LPC98.4%
C26:0/C22:0 and C24:0/C22:0 ratios combined98.1%

This data highlights the high diagnostic accuracy of C24:0-LPC, comparable to that of C26:0-LPC.[1][3]

This compound in Other Diseases

While the link between this compound and peroxisomal disorders is strong, emerging evidence suggests its potential as a biomarker in other conditions as well.

  • Aging: One study found that LPC 24:0 levels in aged mice were lower compared to young mice, suggesting a potential role as a biomarker for aging.[4] However, another study observed that plasma levels of this compound were elevated during normal aging in humans.[5][6]

  • Alzheimer's Disease (AD): The same study that observed increased this compound in aging also found that its levels were even more elevated in patients with AD, suggesting it might be involved in the disease process or serve as a marker of accelerated aging in AD.[5][6]

  • Drug-Induced Hepatic Phospholipidosis: A study identified decreased levels of several LPC species, including those with long-chain fatty acids, as potential plasma biomarkers for drug-induced hepatic phospholipidosis.[7]

  • Cardiovascular Disease: While not specific to this compound, alterations in the levels of various LPC species have been associated with cardiovascular disease.[8]

Experimental Protocols

The quantitative analysis of this compound is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following provides a general methodology based on common practices.

4.1. Sample Preparation (from Plasma or Dried Blood Spots)

  • Extraction: Lipids, including this compound, are extracted from the biological matrix (e.g., plasma, DBS punch) using a solvent system, typically a mixture of organic solvents like methanol, chloroform, or isopropanol.

  • Internal Standard: A deuterated or ¹³C-labeled internal standard of this compound (e.g., this compound-d4) is added at the beginning of the extraction process to account for variations in extraction efficiency and instrument response.[9][10]

  • Protein Precipitation: For plasma samples, a protein precipitation step is often included by adding a solvent like acetonitrile.

  • Centrifugation and Supernatant Collection: The sample is centrifuged to pellet proteins and other debris, and the supernatant containing the lipids is collected.

  • Drying and Reconstitution: The supernatant may be dried down under a stream of nitrogen and then reconstituted in a solvent compatible with the LC mobile phase.

4.2. LC-MS/MS Analysis

  • Chromatographic Separation: The extracted lipids are separated using a liquid chromatography system, typically employing a C8 or C18 reversed-phase column. A gradient elution with mobile phases containing solvents like methanol, acetonitrile, and water with additives such as formic acid and ammonium (B1175870) formate (B1220265) is used to achieve separation.

  • Mass Spectrometric Detection: The separated lipids are introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is commonly used.

  • Quantification: Quantification is achieved using Multiple Reaction Monitoring (MRM). The mass spectrometer is set to monitor a specific precursor-to-product ion transition for this compound and its internal standard. For example, for this compound, the precursor ion would be its [M+H]⁺, and a characteristic product ion (e.g., m/z 184, corresponding to the phosphocholine (B91661) headgroup) would be monitored.

  • Data Analysis: The peak areas of the analyte (this compound) and the internal standard are used to calculate the concentration of this compound in the original sample.

Signaling Pathways and Biological Function

The precise signaling pathways and biological functions of this compound are still under investigation. However, LPCs, in general, are known to be bioactive molecules with diverse effects.

5.1. Formation of this compound

This compound is formed through the hydrolysis of phosphatidylcholine (PC) containing a 24:0 fatty acyl chain at the sn-1 or sn-2 position by the enzyme phospholipase A2 (PLA₂).[11][12] It can also be generated in plasma by the action of lecithin-cholesterol acyltransferase (LCAT).[11]

G PC_24_0 Phosphatidylcholine (24:0) PLA2 Phospholipase A2 (PLA2) PC_24_0->PLA2 LysoPC_24_0 This compound PLA2->LysoPC_24_0 FA_24_0 Lignoceric Acid (24:0) PLA2->FA_24_0

Caption: Formation of this compound via Phospholipase A2.

5.2. Pro- and Anti-inflammatory Effects

LPCs can have both pro- and anti-inflammatory properties, and these effects can be context-dependent.[4] Some studies suggest that LPCs can activate inflammatory signaling pathways, while others indicate they can have protective, anti-inflammatory roles.[11][13] The specific role of this compound in inflammation is an area of active research.

5.3. Receptor-Mediated Signaling

LPCs can act as signaling molecules by binding to specific G protein-coupled receptors (GPCRs), such as G2A, GPR4, and GPR17, as well as Toll-like receptors (TLRs).[14] Activation of these receptors can trigger various downstream signaling cascades involved in processes like cell migration, inflammation, and apoptosis.[14][15]

G cluster_membrane Cell Membrane GPCR GPCR (e.g., G2A, GPR4) Downstream Downstream Signaling Cascades (e.g., Ca2+ mobilization, ERK activation) GPCR->Downstream TLR TLR TLR->Downstream LysoPC_24_0 This compound LysoPC_24_0->GPCR LysoPC_24_0->TLR Response Cellular Responses (Inflammation, Migration, Apoptosis) Downstream->Response

Caption: Potential Receptor-Mediated Signaling of this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of this compound from biological samples.

G Sample Biological Sample (Plasma, DBS) Spike Spike with Internal Standard (this compound-d4) Sample->Spike Extraction Lipid Extraction Spike->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data Data Processing & Quantification LC_MS->Data Result Concentration of this compound Data->Result

Caption: Experimental Workflow for this compound Quantification.

Conclusion

This compound has been firmly established as a sensitive and specific biomarker for peroxisomal disorders, particularly X-ALD and ZSD. Its inclusion in newborn screening panels is a testament to its clinical utility. While its role in other diseases such as Alzheimer's and drug-induced liver injury is still being elucidated, it represents a promising area of investigation. Further research into the specific signaling pathways and biological functions of this compound will be crucial to fully understand its role in health and disease and to explore its potential as a therapeutic target. The methodologies for its quantification are well-established, providing a robust platform for its continued study in both research and clinical settings.

References

An In-depth Technical Guide on 24:0 Lysophosphatidylcholine (LPC 24:0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

24:0 Lysophosphatidylcholine (LPC 24:0), also known as lignoceroyl lysophosphatidylcholine, is a species of lysophospholipid containing the very-long-chain saturated fatty acid lignoceric acid (24:0) esterified at the sn-1 position of the glycerol (B35011) backbone. As a minor component of cellular membranes and circulating lipids, LPC 24:0 is increasingly recognized for its role in various physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the natural sources, endogenous levels, and analytical methodologies for LPC 24:0, as well as insights into its metabolic pathways and signaling functions.

Natural Sources and Endogenous Levels of 24:0 Lyso PC

LPC 24:0 is an endogenous metabolite found in various biological matrices. Its presence is a result of the ongoing remodeling of cellular membranes and lipoprotein metabolism. While lignoceric acid itself can be derived from dietary sources like groundnut oil, the majority of LPC 24:0 is formed through endogenous enzymatic pathways.[1]

Quantitative Data on Endogenous Levels

The concentration of LPC 24:0 varies across different biological fluids and tissues. The following tables summarize the currently available quantitative data.

Table 1: Endogenous Levels of this compound in Human Biological Fluids

Biological MatrixSpeciesConditionConcentration (µM)Citation
BloodHumanHealthy Adult (>18 years old)0.12 ± 0.08[2]
Dried Blood Spot (DBS)HumanNeonates (0–1 month)Median: 0.137
Dried Blood Spot (DBS)HumanInfants (>1m–1year)Median: 0.108
Dried Blood Spot (DBS)HumanChildren & Adolescents (>1–18 years)Median: 0.085
Dried Blood Spot (DBS)HumanAdults (>18 years)Median: 0.093

Table 2: Endogenous Levels of this compound in Animal Tissues

Biological MatrixSpeciesConditionObservationCitation
KidneyMouseAgedSignificantly decreased compared to young mice[3]
HeartMouseAgedSignificantly decreased compared to young mice[3]

Note: Direct quantitative comparison for animal tissues is limited in the current literature.

Biosynthesis and Metabolism of this compound

The metabolism of LPC 24:0 is intricately linked to the turnover of phosphatidylcholines (PCs) containing lignoceric acid.

Biosynthesis

LPC 24:0 is primarily generated through the enzymatic hydrolysis of phosphatidylcholines containing a 24:0 acyl chain, such as PC(16:0/24:0) or PC(18:0/24:0). Two main enzymes are responsible for this conversion:

  • Phospholipase A₂ (PLA₂): This superfamily of enzymes catalyzes the hydrolysis of the fatty acid at the sn-2 position of a glycerophospholipid, yielding a lysophospholipid and a free fatty acid. The specificity of different PLA₂ isoforms for very-long-chain fatty acid-containing PCs is an area of ongoing research.[2][4]

  • Lecithin-Cholesterol Acyltransferase (LCAT): In blood plasma, LCAT, which is primarily associated with high-density lipoprotein (HDL), catalyzes the transfer of a fatty acid from the sn-2 position of PC to cholesterol, forming a cholesteryl ester and a lysophospholipid.[2][5] The activity of LCAT can be influenced by the structure and fluidity of the PC substrate.[6][7]

Catabolism

The levels of LPC 24:0 are tightly regulated through its conversion back to PC or its degradation.

  • Lysophosphatidylcholine Acyltransferase (LPCAT): These enzymes catalyze the reacylation of lysophosphatidylcholines at the sn-2 position using an acyl-CoA as the donor. This process, part of the Lands cycle, is crucial for membrane remodeling and maintaining low cellular concentrations of lysophospholipids.[8][9] Several LPCAT isoforms exist, with varying substrate specificities for both the lysophospholipid and the acyl-CoA.

  • Lysophospholipases: These enzymes can hydrolyze the remaining fatty acyl chain from the lysophospholipid, producing glycerophosphocholine and a free fatty acid.

PC Phosphatidylcholine (e.g., PC 24:0/X) LPC This compound PC->LPC LPC->PC GPC Glycerophosphocholine LPC->GPC Lysophospholipase FA Free Fatty Acid AcylCoA Acyl-CoA

Figure 1. Simplified overview of the biosynthesis and catabolism of this compound.

Signaling Pathways of this compound

Lysophosphatidylcholines, as a class, are recognized as important signaling molecules that can influence a variety of cellular processes. While research specifically on LPC 24:0 is still emerging, the general signaling mechanisms of LPCs are thought to involve the following:

G Protein-Coupled Receptors (GPCRs)

Several orphan GPCRs have been identified as receptors for lysophospholipids, including:

  • GPR4, GPR55, and GPR119: These receptors are implicated in various physiological processes, including inflammation, immune response, and metabolic regulation.[2][10] The binding of LPCs to these receptors can trigger downstream signaling cascades, often involving changes in intracellular calcium levels or cyclic AMP (cAMP) production.[11] The specific affinity and signaling outcomes for LPC 24:0 on these receptors are not yet fully characterized.

Toll-Like Receptors (TLRs)

LPCs have been shown to interact with TLRs, particularly TLR2 and TLR4.[2] This interaction can modulate inflammatory responses. LPCs can act as dual-activity ligands, either activating TLR signaling to promote inflammation or, in some contexts, inhibiting TLR-mediated signaling, thereby exerting anti-inflammatory effects.[12]

cluster_gpcr GPCR Signaling cluster_tlr TLR Signaling LPC This compound GPR4 GPR4 LPC->GPR4 GPR55 GPR55 LPC->GPR55 GPR119 GPR119 LPC->GPR119 TLR TLR2 / TLR4 LPC->TLR GPCR_downstream Downstream Signaling (e.g., Ca²⁺, cAMP) GPR4->GPCR_downstream GPR55->GPCR_downstream GPR119->GPCR_downstream TLR_downstream Inflammatory Response TLR->TLR_downstream

Figure 2. Putative signaling pathways for this compound.

Experimental Protocols

Accurate quantification of LPC 24:0 requires robust analytical methods, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation

The choice of sample preparation method is critical for accurate lipid analysis. The goal is to efficiently extract lipids while minimizing degradation and contamination.

1. Liquid-Liquid Extraction (LLE):

  • Folch Method: A classic method using a chloroform (B151607):methanol (B129727) (2:1, v/v) mixture.

    • Homogenize tissue or mix liquid sample with 20 volumes of chloroform:methanol (2:1).

    • Vortex thoroughly and incubate at room temperature.

    • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

    • Centrifuge to separate the layers.

    • Collect the lower organic phase containing the lipids.

    • Dry the organic phase under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS analysis.

  • Bligh-Dyer Method: A modification of the Folch method, suitable for samples with high water content. It uses a chloroform:methanol:water (1:2:0.8, v/v/v) single-phase extraction followed by the addition of more chloroform and water to induce phase separation.

  • Methyl-tert-butyl ether (MTBE) Extraction: A safer alternative to chloroform.

    • Add methanol to the sample.

    • Add MTBE and vortex.

    • Induce phase separation by adding water.

    • Centrifuge and collect the upper organic phase.[13]

2. Solid-Phase Extraction (SPE): SPE can be used for sample cleanup and fractionation of lipid classes. Various sorbents are available depending on the desired separation.

3. Methanol Precipitation: A simple and rapid method for protein precipitation and lipid extraction from plasma or serum.

  • Add a large volume of cold methanol to the sample.
  • Vortex and incubate on ice.
  • Centrifuge to pellet the precipitated proteins.
  • The supernatant containing the lipids can be directly analyzed or further processed.[14]

Internal Standards: The use of a stable isotope-labeled internal standard, such as this compound-d4 or ¹³C₆-labeled this compound, is crucial for accurate quantification to correct for matrix effects and variations in extraction efficiency and instrument response.[15]

LC-MS/MS Analysis

Liquid Chromatography (LC):

  • Column: Reversed-phase columns (e.g., C8 or C18) are commonly used for separating LPC species.

  • Mobile Phases:

    • Mobile Phase A: Typically an aqueous solution with a modifier like ammonium (B1175870) formate (B1220265) or formic acid.

    • Mobile Phase B: An organic solvent mixture, such as acetonitrile/isopropanol, also with a modifier.

  • Gradient Elution: A gradient from a lower to a higher concentration of the organic mobile phase is used to elute the lipids based on their hydrophobicity.

Tandem Mass Spectrometry (MS/MS):

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of LPCs.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is the most common mode for targeted quantification. This involves selecting a specific precursor ion (the molecular ion of LPC 24:0) and a specific product ion (a characteristic fragment).

    • Precursor Ion (m/z): For [M+H]⁺ of LPC 24:0, the m/z is approximately 608.5.

    • Product Ion (m/z): The characteristic phosphocholine (B91661) headgroup fragment has an m/z of 184.1. The transition monitored is therefore m/z 608.5 → 184.1.

Sample Biological Sample (Plasma, Tissue, etc.) Extraction Lipid Extraction (LLE or SPE) Sample->Extraction LC LC Separation (Reversed-Phase) Extraction->LC MS1 Mass Spectrometry (ESI+) LC->MS1 MS2 Tandem MS (MRM) m/z 608.5 -> 184.1 MS1->MS2 Data Data Analysis (Quantification) MS2->Data

Figure 3. General experimental workflow for the quantification of this compound.

Conclusion

24:0 Lysophosphatidylcholine is an important very-long-chain lysophospholipid with emerging roles in cellular signaling and disease. This technical guide has summarized the current knowledge on its natural sources, endogenous levels, metabolism, and signaling pathways. The provided experimental workflows offer a starting point for researchers aiming to quantify and study this molecule. Further research is needed to fully elucidate the specific functions of LPC 24:0 in health and disease, particularly its interactions with specific receptors and its role in different tissues. Such studies will be crucial for understanding its potential as a biomarker and a therapeutic target.

References

An In-depth Technical Guide to the Interaction of 24:0 Lyso PC with Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lignoceroyl lysophosphatidylcholine (B164491) (24:0 Lyso PC) is a bioactive lysophospholipid characterized by a long 24-carbon saturated acyl chain. Its unique structure imparts distinct physicochemical properties that govern its interaction with cellular membranes, leading to significant biological consequences. This technical guide provides a comprehensive overview of the mechanisms by which this compound perturbs cell membrane integrity, induces cytotoxicity, and activates intracellular signaling cascades. Detailed experimental protocols for assessing these interactions and quantitative data from relevant studies are presented to serve as a resource for researchers in the fields of biochemistry, cell biology, and drug development.

Introduction

Lysophosphatidylcholines (LPCs) are metabolites of phosphatidylcholines, formed through the action of phospholipase A2 (PLA2).[1] They consist of a glycerol (B35011) backbone, a single acyl chain, and a phosphocholine (B91661) headgroup. The length and saturation of the acyl chain are critical determinants of the biological activity of LPCs.[2] this compound, containing a 24-carbon saturated lignoceric acid, is classified as a very long-chain lysophospholipid.[3] These molecules are known to act as detergents and can integrate into cell membranes, altering their fluidity and permeability.[4][5] Understanding the specific interactions of this compound with cell membranes is crucial for elucidating its role in both physiological and pathological processes, including its potential applications in drug delivery systems.[6]

Mechanisms of this compound Interaction with Cell Membranes

The primary mechanism by which this compound interacts with cell membranes is through its amphipathic nature. The single long, saturated acyl chain gives the molecule a cone-like shape, which induces positive curvature strain when inserted into the lipid bilayer. This disruption of the membrane's lamellar structure can lead to several downstream effects:

  • Increased Membrane Permeability: The integration of this compound into the membrane creates transient pores and defects, leading to increased permeability to ions and small molecules that are normally excluded.[7][8] This can disrupt cellular homeostasis by causing an influx of ions like Ca2+ and leakage of intracellular components.[9] Saturated LPC species, in particular, have been shown to increase plasma membrane permeability at concentrations above 20 µM.[2]

  • Membrane Destabilization and Lysis: At higher concentrations, the detergent-like properties of this compound can lead to the complete solubilization of the membrane, resulting in cell lysis. This cytotoxic effect is a direct consequence of the physical disruption of the lipid bilayer.[10]

  • Alteration of Membrane Fluidity and Protein Function: The incorporation of the rigid, saturated 24-carbon chain can alter the local lipid environment, affecting membrane fluidity. This can, in turn, modulate the function of embedded membrane proteins, such as ion channels and receptors.

dot

Caption: Mechanism of this compound interaction with the cell membrane.

Cellular Consequences of Membrane Interaction

The perturbation of the cell membrane by this compound initiates a cascade of cellular events, often culminating in cytotoxicity and the activation of specific signaling pathways.

Cytotoxicity and Apoptosis

Exposure of cells to LPCs can induce cytotoxicity through both necrotic and apoptotic pathways.[11] The initial loss of membrane integrity can lead to necrosis, characterized by cell swelling and lysis.[12] Concurrently, LPCs can trigger programmed cell death (apoptosis) through various signaling cascades.

Key events in LPC-induced apoptosis include:

  • Mitochondrial Dysfunction: LPCs can cause a decrease in the mitochondrial membrane potential.[13]

  • Caspase Activation: The apoptotic cascade is often mediated by the activation of effector caspases, such as caspase-3.[13] LPCs have been shown to induce caspase-3 activation, a key step in the execution phase of apoptosis.[13]

Signaling Pathway Activation

LPCs are not merely disruptive agents; they are also signaling molecules that can activate specific intracellular pathways.[3]

  • MAPK Pathway: Lysophosphatidylcholine can activate the p38 MAPK pathway, which is involved in cellular stress responses and can contribute to apoptosis.[13][14]

  • PI3K/Akt Pathway: The PI3K/Akt signaling pathway, which is crucial for cell survival, can be modulated by LPCs. Inhibition of this pathway has been shown to attenuate LPC-induced apoptosis.[11]

  • Reactive Oxygen Species (ROS) Production: LPCs can stimulate the production of intracellular ROS, leading to oxidative stress, which in turn can damage cellular components and trigger cell death pathways.[11][15]

  • Inflammatory Signaling: LPCs can induce the production and secretion of inflammatory cytokines, such as IL-8, contributing to an inflammatory response.[11][16]

dot

Signaling_Pathways LysoPC This compound Membrane Membrane Perturbation LysoPC->Membrane ROS ROS Production Membrane->ROS p38 p38 MAPK Activation Membrane->p38 PI3K PI3K/Akt Modulation Membrane->PI3K Inflammation Inflammation (IL-8 Release) Membrane->Inflammation Apoptosis Apoptosis ROS->Apoptosis Caspase3 Caspase-3 Activation p38->Caspase3 PI3K->Apoptosis Caspase3->Apoptosis

Caption: Signaling pathways activated by this compound.

Quantitative Data on LPC-Induced Effects

The following tables summarize quantitative data from studies on the effects of various LPC species on cells. While specific data for this compound is limited in the public domain, these tables provide a reference for the concentration-dependent effects of structurally similar LPCs.

Table 1: Cytotoxicity of Lysophosphatidylcholine

Cell Line LPC Species Concentration Effect Reference
Eahy926 Endothelial Cells Mixed >50 µg/ml Evident Cytotoxicity [11]
Eahy926 Endothelial Cells Mixed ~50.73 µg/ml IC50 [11]

| Human Neutrophils | Saturated LPCs | >20 µM | Increased Membrane Permeability |[2] |

Table 2: LPC-Induced Signaling and Inflammatory Responses

Cell Line LPC Species Concentration Effect Reference
THP-1 Monocytic Cells Mixed 15 µmol/L >8-fold increase in PKD phosphorylation at 2 min [14]
Eahy926 Endothelial Cells Mixed 20 µg/ml IL-8 secretion increased to 119.2 pg/ml (from 58.8 pg/ml) [11]
Eahy926 Endothelial Cells Mixed 40 µg/ml IL-8 secretion increased to 219.7 pg/ml [11]

| Eahy926 Endothelial Cells | Mixed | 60 µg/ml | IL-8 secretion increased to 206.9 pg/ml |[11] |

Experimental Protocols

Detailed methodologies are essential for the reproducible study of this compound's interaction with cell membranes. Below are representative protocols for key experiments.

Membrane Integrity and Cytotoxicity Assays

a) Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme LDH into the culture supernatant upon membrane damage.[12][17]

  • Principle: LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) to a colored formazan (B1609692) product. The amount of formazan is proportional to the number of lysed cells.[18]

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat cells with varying concentrations of this compound for the desired time.

    • Include controls: untreated cells (spontaneous LDH release) and cells treated with a lysis buffer (maximum LDH release).[18]

    • Transfer an aliquot of the culture supernatant to a new 96-well plate.

    • Add the LDH reaction mixture (containing substrate and cofactor) to each well.[18]

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add a stop solution.[18]

    • Measure the absorbance at 490 nm using a microplate reader.[18]

    • Calculate percentage cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100.

dot

LDH_Assay_Workflow cluster_plate1 Cell Culture Plate cluster_plate2 Assay Plate A Seed Cells B Treat with This compound A->B C Incubate B->C D Transfer Supernatant C->D Collect Supernatant E Add LDH Reaction Mix D->E F Incubate 30 min E->F G Add Stop Solution F->G H Read Absorbance (490 nm) G->H

Caption: Workflow for the LDH cytotoxicity assay.

b) Propidium Iodide (PI) Uptake Assay

This flow cytometry-based assay identifies cells with compromised membrane integrity.

  • Principle: Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells. It enters cells with damaged membranes and binds to DNA, emitting a red fluorescence.[19][20]

  • Procedure:

    • Culture and treat cells with this compound as described for the LDH assay.

    • Harvest the cells (including any detached cells from the supernatant).

    • Wash the cells with PBS.

    • Resuspend the cells in a staining buffer containing PI (e.g., 40 µg/ml) and RNase (100 µg/ml).[21]

    • Incubate for 15-30 minutes at room temperature or 37°C in the dark.[21]

    • Analyze the cells immediately by flow cytometry, detecting the fluorescence in the red channel (e.g., excitation 535 nm, emission 617 nm).[20]

    • The percentage of PI-positive cells represents the population with lost membrane integrity.

Apoptosis Assays

a) Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Principle: Cell lysates are incubated with a caspase-3 substrate, such as DEVD-pNA (for colorimetric assays) or Ac-DEVD-AMC (for fluorometric assays).[22] Cleavage of the substrate by active caspase-3 releases a chromophore (pNA) or a fluorophore (AMC), which can be quantified.[23]

  • Procedure (Colorimetric):

    • Treat cells with this compound to induce apoptosis.

    • Lyse the cells using a chilled lysis buffer.

    • Centrifuge the lysate to pellet debris and collect the supernatant.

    • Add the cell lysate to a 96-well plate.

    • Add the caspase-3 substrate (DEVD-pNA) to each well to start the reaction.

    • Incubate the plate at 37°C for 1-2 hours.[24]

    • Measure the absorbance at 405 nm.

    • The increase in absorbance is proportional to the caspase-3 activity.

dot

Caspase3_Assay_Workflow start Treat Cells with This compound lyse Lyse Cells start->lyse centrifuge Centrifuge & Collect Supernatant lyse->centrifuge plate Add Lysate to 96-Well Plate centrifuge->plate substrate Add Caspase-3 Substrate (DEVD-pNA) plate->substrate incubate Incubate at 37°C substrate->incubate read Read Absorbance (405 nm) incubate->read

References

A Technical Guide to High-Purity 24:0 Lysophosphatidylcholine (Lyso-PC) for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity 24:0 lysophosphatidylcholine (B164491) (Lyso-PC), a saturated lysophospholipid increasingly utilized in advanced research and pharmaceutical applications. This document details commercially available 24:0 Lyso-PC standards, their applications in analytical methods and drug delivery systems, and the underlying biological signaling pathways.

Commercial Availability of High-Purity 24:0 Lyso-PC Standard

A critical starting point for any research or development involving 24:0 Lyso-PC is the sourcing of a high-purity standard. Several reputable suppliers offer this product, ensuring consistency and reliability for experimental work. The following table summarizes the key quantitative data from prominent commercial suppliers.

SupplierProduct Name/NumberPurityFormatAvailable QuantitiesStorage TemperatureCAS NumberMolecular Weight
BroadPharm 24:0 Lyso PC (BP-42929)Not specifiedPowder1 mg, 5 mg, 10 mg, 25 mg-20°C325171-59-3607.9
Sigma-Aldrich (Avanti) This compound (855800P)>99% (TLC)Powder25 mg-20°C325171-59-3607.843
MedchemExpress This compound (HY-138622)Not specifiedSolid (White to off-white)Not specified-20°C (3 years for powder)325171-59-3607.84
Cambridge Isotope Labs Lyso-PC 24:0 (DLM-10497)95% (Chemical Purity)Neat1 mg, 5 mg-20°C (Protect from light)325171-59-3 (Unlabeled)611.87 (Labeled)

Applications in Research and Drug Development

High-purity 24:0 Lyso-PC serves as a critical component in various research and development endeavors, from its use as an analytical standard to its functional role in drug delivery systems.

Analytical Standard for Mass Spectrometry

24:0 Lyso-PC is frequently employed as a standard for liquid chromatography with tandem mass spectrometry (LC-MS/MS) analysis.[1] This is particularly relevant in the field of metabolomics and for the diagnosis of certain metabolic disorders, such as X-linked adrenoleukodystrophy (X-ALD), where the quantification of very-long-chain fatty acid-containing lysophospholipids is crucial.[2][3][4]

Role in Lipid Nanoparticle (LNP) Formulations

The unique amphiphilic nature of 24:0 Lyso-PC makes it a valuable component in the formulation of lipid nanoparticles (LNPs), which are at the forefront of mRNA drug delivery.[5][6][7] The inclusion of lysophospholipids can influence the structural integrity, stability, and fusogenicity of LNPs, thereby impacting the efficiency of nucleic acid delivery into target cells.[8][9]

Experimental Protocols

Quantification of 24:0 Lyso-PC using LC-MS/MS

This protocol is adapted from methodologies used for the analysis of lysophosphatidylcholines in biological samples.[3]

1. Sample Preparation:

  • Biological samples (e.g., dried blood spots, plasma) are subjected to a lipid extraction procedure, typically a modified Folch or Bligh-Dyer method, to isolate the lipid fraction.

  • An internal standard, such as a deuterated or 13C-labeled 24:0 Lyso-PC, is added at the beginning of the extraction process to ensure accurate quantification.[10]

2. Chromatographic Separation:

  • The extracted lipids are reconstituted in a suitable solvent and injected into a liquid chromatography system.

  • Separation is achieved using a C8 or C18 reversed-phase column (e.g., Inertsil C8-3, 3 μm, 2.1 × 50 mm).[3]

  • A gradient elution is employed using two mobile phases:

    • Mobile Phase A: 10 mM Ammonium formate (B1220265) in water.

    • Mobile Phase B: 10% 10 mM Ammonium formate in methanol.[3]

  • The gradient is programmed to separate 24:0 Lyso-PC from other lipid species.

3. Mass Spectrometric Detection:

  • The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection is performed using Multiple Reaction Monitoring (MRM). The specific MRM transition for 24:0 Lyso-PC is monitored (e.g., m/z 608.5 > 104.1).[3]

  • The peak area of the analyte is normalized to the peak area of the internal standard for quantification.

General Workflow for Lipid Nanoparticle Formulation

The following provides a generalized workflow for the formulation of lipid nanoparticles that could incorporate 24:0 Lyso-PC.

LNP_Formulation_Workflow cluster_preparation Preparation of Solutions cluster_mixing Nanoparticle Formation cluster_purification Purification and Concentration cluster_characterization Characterization A Lipid Mixture in Ethanol (Ionizable Lipid, 24:0 Lyso-PC, Cholesterol, PEG-Lipid) C Rapid Mixing (e.g., Microfluidic Device) A->C Organic Phase B Aqueous Buffer (e.g., Citrate Buffer, pH 4.0) with mRNA B->C Aqueous Phase D Dialysis or Tangential Flow Filtration C->D LNP Suspension E Analysis of: - Particle Size (DLS) - Zeta Potential - Encapsulation Efficiency D->E Purified LNPs

Figure 1: Generalized workflow for the formulation of 24:0 Lyso-PC-containing lipid nanoparticles for mRNA delivery.

Signaling Pathways Involving Lysophosphatidylcholines

Lysophosphatidylcholines, including 24:0 Lyso-PC, are not merely structural lipids but also act as signaling molecules that can influence a variety of cellular processes. They are known to interact with several G protein-coupled receptors (GPCRs), such as GPR40, GPR55, and GPR119, leading to downstream signaling cascades.[6]

One notable pathway involves the activation of Protein Kinase D2 (PKD2) in monocytes. The binding of Lyso-PC to a G protein-coupled receptor on the monocyte surface initiates a signaling cascade that leads to the activation of PKD2. Activated PKD2, in turn, phosphorylates and activates p38 mitogen-activated protein kinase (MAPK). This PKD2-p38 MAPK pathway has been shown to be crucial for Lyso-PC-induced monocyte migration, a key event in inflammatory responses and the pathogenesis of atherosclerosis.[2]

LysoPC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPCR G Protein-Coupled Receptor (GPCR) G_protein Gi/o Protein GPCR->G_protein Activates LysoPC 24:0 Lyso-PC LysoPC->GPCR Binds PKD2 PKD2 G_protein->PKD2 Activates p38_MAPK p38 MAPK PKD2->p38_MAPK Phosphorylates & Activates Cellular_Response Cellular Response (e.g., Monocyte Migration) p38_MAPK->Cellular_Response Leads to

Figure 2: Signaling pathway of lysophosphatidylcholine-induced monocyte migration via GPCR and the PKD2-p38 MAPK axis.

Biophysical Properties and Effects on Membranes

24:0 Lyso-PC, with its single long saturated acyl chain and polar headgroup, exhibits detergent-like properties. This characteristic allows it to influence the fluidity and permeability of cell membranes. The incorporation of lysophospholipids into a lipid bilayer can create packing defects and alter membrane curvature, which can facilitate processes such as membrane fusion, a critical step in the delivery of encapsulated contents from LNPs into the cytoplasm of target cells. Studies have shown that the interaction of proteins with lipid membranes can be sensitive to the fluidity of the membrane, which is influenced by the acyl chain length and saturation of the constituent phospholipids.[11]

Conclusion

High-purity 24:0 Lyso-PC is a versatile and essential tool for researchers and drug development professionals. Its availability from commercial suppliers with well-defined specifications enables its use as a reliable analytical standard. Furthermore, its role as a functional excipient in advanced drug delivery systems like LNPs and its activity as a signaling molecule highlight its importance in both understanding and manipulating biological systems. The experimental protocols and pathway diagrams provided in this guide offer a foundation for the effective utilization of 24:0 Lyso-PC in a variety of research and therapeutic applications.

References

24:0 Lysophosphatidylcholine: A Core Component in Lipidomics Research and Clinical Diagnostics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Lignoceroyl lysophosphatidylcholine (B164491), or 24:0 lysophosphatidylcholine (LPC(24:0)), a specific long-chain lysophospholipid, has emerged from the broader field of lipidomics as a critical biomarker and a molecule of significant interest in understanding the pathophysiology of several metabolic and neurological disorders. This technical guide provides an in-depth overview of LPC(24:0), its biochemical significance, analytical methodologies for its quantification, and its role in various disease states, with a particular focus on peroxisomal disorders.

Biochemical Synopsis

Lysophosphatidylcholines (LPCs) are derived from phosphatidylcholines through the enzymatic action of phospholipase A2, which removes a fatty acid from the glycerol (B35011) backbone.[1] LPC(24:0) is distinguished by the presence of a 24-carbon saturated fatty acid (lignoceric acid) at either the sn-1 or sn-2 position. The metabolism of very-long-chain fatty acids (VLCFAs) like lignoceric acid is primarily handled by peroxisomes. A defect in the peroxisomal β-oxidation pathway, often due to a malfunctioning transporter protein like ABCD1, leads to the accumulation of VLCFAs.[2][3][4] This accumulation is reflected in various lipid species, including LPC(24:0), making it a valuable downstream marker of peroxisomal dysfunction.[2][3][4]

LPC(24:0) as a Key Biomarker in Peroxisomal Disorders

The quantification of LPC(24:0) has become a cornerstone in the diagnosis and screening of X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders (ZSD).[5][6] In these conditions, impaired VLCFA metabolism leads to a significant elevation of LPC(24:0) in plasma and dried blood spots (DBS).[5][6]

Quantitative Data Summary

The following tables summarize the reported concentrations of LPC(24:0) in various patient populations and healthy controls.

Table 1: Plasma LPC(24:0) Concentrations (μmol/L)

CohortMean Concentration (μmol/L)Range (μmol/L)Source(s)
Healthy Controls0.20 - 0.300.15 - 0.45[7]
X-ALD MalesSignificantly elevated0.28 - 2.17[5]
X-ALD FemalesSignificantly elevated-[5]
ZSD PatientsSignificantly elevated0.28 - 2.17[5][8]

Table 2: Dried Blood Spot (DBS) LPC(24:0) Concentrations (μmol/L)

CohortMean Concentration (μmol/L)Range (μmol/L)Source(s)
Healthy Neonates--[9]
X-ALD NeonatesSignificantly elevated-[10]

Note: Absolute concentrations can vary between laboratories and analytical methods. The data presented is for comparative purposes.

Experimental Protocols for LPC(24:0) Analysis

The gold-standard for the quantification of LPC(24:0) is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11] This technique offers high sensitivity and specificity, allowing for the accurate measurement of LPC(24:0) even in complex biological matrices.

Sample Preparation

Dried Blood Spots (DBS):

  • A 3.2 mm punch is taken from the DBS card and placed into a well of a 96-well plate.

  • An extraction solution containing an internal standard (e.g., a deuterated form of LPC) in methanol (B129727) is added to each well.

  • The plate is agitated for 30 minutes at room temperature to facilitate extraction.

  • The supernatant is then transferred to a new plate for LC-MS/MS analysis.

Plasma:

  • A small volume of plasma (e.g., 10 µL) is aliquoted.[12]

  • An internal standard is added.

  • Lipids are extracted using a solvent system. A common method is the Folch extraction, which uses a mixture of chloroform (B151607) and methanol.[12] Another simpler, single-phase extraction uses a 1:1 (v/v) mixture of 1-butanol (B46404) and methanol.[12]

  • After extraction and centrifugation, the lipid-containing phase is collected, dried, and reconstituted in a suitable solvent for injection into the LC-MS/MS system.[12]

LC-MS/MS Analysis
  • Chromatographic Separation: A C18 reversed-phase column is typically used to separate LPC(24:0) from other lipids. The mobile phases usually consist of a mixture of water, acetonitrile, and isopropanol (B130326) with a modifier like ammonium (B1175870) acetate.

  • Mass Spectrometry Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.[11] For LPC(24:0), the transition of the precursor ion to a specific product ion (often the phosphocholine (B91661) headgroup at m/z 184) is monitored for quantification.[13]

Signaling Pathways and Biological Roles

While primarily known as a biomarker, LPC(24:0) and other LPC species are bioactive molecules that can influence cellular signaling.[14] LPCs have been shown to interact with G-protein coupled receptors (GPCRs), such as GPR55, initiating downstream signaling cascades that can influence processes like intracellular calcium mobilization.[15][16][17] In the context of neuroinflammation, the accumulation of LPCs in the brain is thought to contribute to the demyelination seen in diseases like X-ALD.[18][19]

Visualizing Key Pathways

To better understand the biochemical context of LPC(24:0), the following diagrams illustrate the relevant metabolic and signaling pathways.

LPC_Metabolism cluster_synthesis Synthesis cluster_degradation Degradation PC Phosphatidylcholine (PC) PLA2 Phospholipase A2 (PLA2) PC->PLA2 LCAT Lecithin-Cholesterol Acyltransferase (LCAT) PC->LCAT LPC Lysophosphatidylcholine (LPC) (e.g., LPC(24:0)) LPCAT LPC Acyltransferase (LPCAT) LPC->LPCAT ATX Autotaxin (ATX) LPC->ATX GPC Glycerophosphocholine (GPC) FA Fatty Acid LPA Lysophosphatidic Acid (LPA) Choline Choline PLA2->LPC LCAT->LPC LPCAT->PC ATX->LPA ATX->Choline

Figure 1: Overview of Lysophosphatidylcholine (LPC) Metabolism.

ABCD1_VLCFA_Pathway cluster_peroxisome Peroxisomal Membrane VLCFA_CoA Very-Long-Chain Fatty Acyl-CoA (e.g., Lignoceroyl-CoA) ABCD1 ABCD1 Transporter VLCFA_CoA->ABCD1 Peroxisome Peroxisome ABCD1->Peroxisome Accumulation VLCFA Accumulation ABCD1->Accumulation Defective Transport (e.g., in X-ALD) Beta_Oxidation β-Oxidation Peroxisome->Beta_Oxidation LPC_Formation Increased LPC(24:0) Formation Accumulation->LPC_Formation

Figure 2: Role of ABCD1 in VLCFA Metabolism and LPC(24:0) Accumulation.

LPC_Signaling LPC LPC(24:0) GPCR G-Protein Coupled Receptor (e.g., GPR55) LPC->GPCR G_Protein G-Protein Activation GPCR->G_Protein Downstream Downstream Signaling (e.g., Ca2+ mobilization) G_Protein->Downstream Cellular_Response Cellular Response (e.g., Neuroinflammation) Downstream->Cellular_Response

Figure 3: Simplified LPC Signaling Pathway via GPCRs.

Future Directions and Conclusion

The study of LPC(24:0) continues to be a dynamic area of research. Its established role as a biomarker for peroxisomal disorders has already had a significant impact on clinical diagnostics, particularly in newborn screening.[5] Future research will likely focus on further elucidating the precise roles of LPC(24:0) in disease pathogenesis, exploring its potential as a therapeutic target, and investigating its utility as a biomarker in a wider range of conditions. For researchers and drug development professionals, a thorough understanding of the biochemistry, analytical methodologies, and clinical relevance of LPC(24:0) is essential for advancing our knowledge and developing novel therapeutic strategies for associated diseases.

References

The Lignoceric Acid Chain in Lysophosphatidylcholine: A Key Player in Cellular Pathology and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the biological significance of lignoceric acid-containing lysophosphatidylcholine (B164491) (Lyso-PC C24:0) reveals its critical role in cellular stress and inflammatory pathways, particularly in the context of neurodegenerative diseases. This technical guide synthesizes current research for scientists and drug development professionals, offering a comprehensive overview of the molecule's function, relevant experimental data, and methodological insights.

Lysophosphatidylcholines (Lyso-PCs) are a class of signaling lipids derived from the hydrolysis of phosphatidylcholines. The biological activity of a given Lyso-PC molecule is largely dictated by the length and saturation of its fatty acid chain. While shorter-chain Lyso-PCs are involved in a variety of physiological processes, the presence of a very-long-chain saturated fatty acid, such as lignoceric acid (C24:0), often signifies a shift towards pathological conditions. This is most prominently observed in X-linked adrenoleukodystrophy (X-ALD), a rare genetic disorder characterized by the accumulation of very-long-chain fatty acids (VLCFAs). In X-ALD patients, elevated levels of Lyso-PC containing lignoceric acid and other VLCFAs are strongly associated with disease severity.[1]

The cytotoxicity of Lyso-PC C24:0 has been demonstrated in vivo, where its injection into the parietal cortex of mice led to microglial apoptosis, a hallmark of cerebral ALD.[1] This effect was not observed with Lyso-PC containing a shorter fatty acid chain (C16:0), underscoring the specific pathological role of the lignoceric acid moiety.[2]

Metabolic Derangement in X-Linked Adrenoleukodystrophy

The accumulation of Lyso-PC C24:0 in X-ALD is a direct consequence of a dysfunctional ABCD1 transporter protein. This peroxisomal membrane protein is responsible for transporting VLCFA-CoA esters into the peroxisome for β-oxidation.[3][4] In the absence of a functional ABCD1 transporter, VLCFAs, including lignoceric acid, accumulate in the cytosol. These excess VLCFAs are then incorporated into various complex lipids, including phosphatidylcholines, which are subsequently hydrolyzed to form Lyso-PCs with very-long-chain fatty acid tails.

dot```dot graph Metabolism_in_X_ALD { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

VLCFA [label="Very-Long-Chain Fatty Acids\n(e.g., Lignoceric Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; VLCFA_CoA [label="VLCFA-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; ABCD1 [label="ABCD1 Transporter\n(Defective in X-ALD)", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Peroxisome [label="Peroxisome", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse, style=dashed]; Beta_Oxidation [label="β-Oxidation", fillcolor="#FBBC05", fontcolor="#202124"]; PC_VLCFA [label="Phosphatidylcholine\n(with VLCFA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Lyso_PC_VLCFA [label="Lyso-PC (C24:0)\n(Accumulates)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLA2 [label="Phospholipase A2", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cellular_Pathology [label="Cellular Pathology\n(e.g., Microglial Apoptosis)", fillcolor="#34A853", fontcolor="#FFFFFF"];

VLCFA -> VLCFA_CoA [label="Acyl-CoA Synthetase"]; VLCFA_CoA -> ABCD1 [label="Transport into Peroxisome"]; ABCD1 -> Beta_Oxidation [style=dashed, label="Blocked in X-ALD"]; VLCFA_CoA -> PC_VLCFA [label="Incorporation"]; PC_VLCFA -> Lyso_PC_VLCFA [label="Hydrolysis", arrowhead=open]; Lyso_PC_VLCFA -> Cellular_Pathology; PLA2 -> PC_VLCFA [dir=none, style=dotted]; PLA2 -> Lyso_PC_VLCFA [dir=none, style=dotted];

{rank=same; ABCD1; Peroxisome;} }

Caption: Proposed signaling cascade for Lyso-PC C24:0-induced microglial pathology.

Quantitative Data on Lyso-PC Species

While direct comparative studies on the quantitative effects of different Lyso-PC species are limited, existing data from various disease models highlight the differential regulation of Lyso-PCs based on their fatty acid chain.

Lyso-PC SpeciesDisease Model/ContextObservationReference
Lyso-PC C24:0 X-linked Adrenoleukodystrophy (X-ALD)Significantly elevated levels associated with disease severity.[1]
Lyso-PC C24:0 Aging (mice)Lower levels observed in aged mice compared to young mice.[5]
Lyso-PC C16:0 Ischemic StrokeIncreased levels observed in the ischemic brain.[6]
Lyso-PC C18:0 High-Fat Diet-Induced Obesity (mice)Administration prevented body weight gain and improved metabolic parameters.[7][8]
Lyso-PC C18:1 Parkinson's Disease Model (6-OHDA)Greatly increased levels in the substantia nigra.[9]

Experimental Protocols

In Vivo Microglial Apoptosis Induction

Objective: To assess the in vivo toxicity of Lyso-PC C24:0 on microglia.

Methodology (based on Eichler et al.)[2]:

  • Animal Model: Wild-type mice.

  • Test Substance: Lyso-PC C24:0 and Lyso-PC C16:0 (as a control), solubilized in an appropriate vehicle (e.g., saline with a low concentration of a carrier protein like albumin).

  • Procedure:

    • Anesthetize mice according to approved institutional protocols.

    • Using a stereotaxic apparatus, perform a craniotomy to expose the parietal cortex.

    • Inject a defined volume and concentration of Lyso-PC C24:0 or Lyso-PC C16:0 directly into the parietal cortex.

    • Suture the incision and allow the animals to recover.

  • Analysis:

    • At specified time points post-injection, euthanize the animals and perfuse with paraformaldehyde.

    • Collect brain tissue and prepare for histological analysis.

    • Perform immunohistochemistry using markers for microglia (e.g., Iba1) and apoptosis (e.g., TUNEL staining or cleaved caspase-3).

    • Quantify the number of apoptotic microglia in the injection site and surrounding areas.

dot

Experimental_Workflow Animal_Model Wild-type Mice Stereotaxic_Injection Stereotaxic Injection of Lyso-PC Animal_Model->Stereotaxic_Injection Tissue_Processing Brain Tissue Processing Stereotaxic_Injection->Tissue_Processing Immunohistochemistry Immunohistochemistry (Iba1, TUNEL) Tissue_Processing->Immunohistochemistry Microscopy_Quantification Microscopy and Quantification Immunohistochemistry->Microscopy_Quantification

Caption: Workflow for in vivo assessment of Lyso-PC C24:0-induced microglial apoptosis.

Analysis of Lysophosphatidylcholine Species by Mass Spectrometry

Objective: To quantify the levels of different Lyso-PC species in biological samples.

Methodology (general approach):

  • Lipid Extraction:

    • Homogenize tissue or fluid samples in a solvent mixture, typically chloroform/methanol, to extract total lipids. The Folch or Bligh-Dyer methods are commonly used.

  • Sample Preparation:

    • The lipid extract is dried and reconstituted in a suitable solvent for analysis.

    • Internal standards (deuterated or odd-chain Lyso-PC species) are added for accurate quantification.

  • Chromatographic Separation:

    • Employ liquid chromatography (LC) to separate different lipid classes. Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) can be used.

  • Mass Spectrometry (MS) Analysis:

    • The eluent from the LC system is introduced into a mass spectrometer.

    • Electrospray ionization (ESI) is a common ionization technique for Lyso-PCs.

    • Tandem mass spectrometry (MS/MS) is used for the identification and quantification of specific Lyso-PC species based on their precursor and fragment ion masses.

Conclusion

The lignoceric acid chain confers a potent pathological activity to the lysophosphatidylcholine molecule. Its accumulation, particularly in the context of X-linked adrenoleukodystrophy, triggers inflammatory and apoptotic cascades in glial cells, contributing significantly to the neurodegenerative process. Understanding the specific signaling pathways and metabolic fate of Lyso-PC C24:0 is crucial for the development of targeted therapies for X-ALD and potentially other neuroinflammatory disorders where VLCFA metabolism is dysregulated. Further research is warranted to fully elucidate the receptors and downstream effectors of this bioactive lipid and to explore the therapeutic potential of modulating its metabolic pathways.

References

Methodological & Application

Application Note and Protocol: Lipid Extraction of 24:0 Lyso-PC from Dried Blood Spots

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C24:0 Lysophosphatidylcholine (24:0 Lyso-PC) is a critical biomarker for the diagnosis and monitoring of X-linked adrenoleukodystrophy (X-ALD), a rare inherited metabolic disorder characterized by the accumulation of very long-chain fatty acids (VLCFAs).[1][2] Dried blood spots (DBS) have emerged as a minimally invasive, cost-effective, and scalable sample collection method for screening newborns and monitoring patients.[3][4][5] Accurate and reproducible extraction of 24:0 Lyso-PC from DBS is paramount for reliable downstream analysis, typically performed by tandem mass spectrometry (MS/MS).[6][7] This document provides a detailed protocol for the extraction of 24:0 Lyso-PC from DBS, along with relevant quantitative data and experimental workflows.

Experimental Principle

The protocol described here is based on a liquid-liquid extraction (LLE) method. This technique utilizes an organic solvent to efficiently extract lipids, including lysophosphatidylcholines, from the DBS paper matrix. An internal standard, typically a stable isotope-labeled version of the analyte (e.g., d4-C26:0-Lyso-PC), is added to the extraction solvent to account for variations in extraction efficiency and instrument response.[7] Following extraction, the solvent is evaporated, and the residue is reconstituted in a solution compatible with the analytical platform, such as flow injection analysis (FIA) or liquid chromatography (LC) coupled with tandem mass spectrometry (MS/MS).

Materials and Reagents

  • Dried Blood Spot (DBS) cards

  • 3.2 mm puncher

  • 96-well microtiter plates

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (ACN) (HPLC grade)

  • Isopropanol (B130326) (IPA) (HPLC grade)

  • Water (HPLC grade)

  • Ammonium (B1175870) acetate

  • Internal Standard (IS) solution (e.g., d4-C26:0-Lysophosphatidylcholine in methanol)

  • Plate shaker

  • Centrifuge with a plate rotor

  • Nitrogen evaporator

  • Sealing mats for 96-well plates

Experimental Protocol

This protocol outlines a common and effective method for the extraction of 24:0 Lyso-PC from a 3.2 mm DBS punch.

  • Sample Preparation:

    • Punch a 3.2 mm disc from the center of the dried blood spot into a 96-well microtiter plate.[1][6]

    • Include quality control (QC) samples (e.g., enriched DBS with known concentrations of 24:0 Lyso-PC) and blank filter paper discs in the plate layout.[6]

  • Extraction:

    • To each well containing a DBS punch, add 100-150 µL of the extraction solvent. A commonly used extraction solvent is methanol containing an appropriate concentration of the internal standard.[7] Other solvent systems like methanol:acetonitrile mixtures have also been shown to be effective.[8]

    • Seal the 96-well plate with a sealing mat.

    • Place the plate on a plate shaker and agitate for 30-60 minutes at room temperature.

  • Elution and Collection:

    • After shaking, centrifuge the plate to pellet the paper discs and any precipitated proteins.

    • Carefully transfer the supernatant (the extract) to a new, clean 96-well plate.

  • Solvent Evaporation:

    • Evaporate the solvent from the collection plate to dryness under a gentle stream of nitrogen at approximately 40-50°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of a mobile phase-compatible solution. A common reconstitution solution consists of a mixture of water, acetonitrile, and isopropanol with a modifier like ammonium acetate.

    • Seal the plate and briefly vortex or shake to ensure the residue is fully dissolved.

  • Analysis:

    • The reconstituted sample is now ready for analysis by FIA-MS/MS or LC-MS/MS.[1][6][7]

Quantitative Data Summary

The following tables summarize typical performance characteristics of 24:0 Lyso-PC extraction and analysis from DBS.

Table 1: Intra-day and Inter-day Precision of Lyso-PC Measurement in DBS

AnalyteIntra-day CV (%)Inter-day CV (%)
20:0 Lyso-PC< 15.9< 15.9
24:0 Lyso-PC < 15.9 < 15.9
26:0 Lyso-PC< 15.9< 15.9
Data adapted from a study evaluating the repeatability of MS/MS measurements.[1][2]

Table 2: Linearity of Lyso-PC Quantification in DBS

AnalyteConcentration Range (µmol/L)Correlation Coefficient (R²)
20:0 Lyso-PC0.1 - 10> 0.99
22:0 Lyso-PC0.1 - 10> 0.99
24:0 Lyso-PC 0.1 - 10 > 0.99
26:0 Lyso-PC0.1 - 10> 0.99
Data from a study demonstrating the linear range of a UHPLC-MS/MS method.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the extraction and analysis of 24:0 Lyso-PC from DBS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_processing Sample Processing cluster_analysis Analysis dbs Dried Blood Spot punch Punch 3.2 mm Disc dbs->punch plate Place in 96-well Plate punch->plate add_solvent Add Extraction Solvent with Internal Standard plate->add_solvent shake Agitate (30-60 min) add_solvent->shake centrifuge Centrifuge shake->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute ms_analysis FIA-MS/MS or LC-MS/MS Analysis reconstitute->ms_analysis

Caption: Experimental workflow for 24:0 Lyso-PC extraction from DBS.

Discussion and Considerations

The choice of extraction solvent can influence the recovery of different lipid classes. While methanol is widely used and effective for lysophosphatidylcholines, other solvents or solvent mixtures may be explored for broader lipidomic studies.[4][9] For instance, a mixture of chloroform (B151607) and methanol is a classic combination for comprehensive lipid extraction.[10][11] Solid-phase extraction (SPE) presents an alternative to LLE and can offer high-throughput and automated solutions.[12][13][14]

It is crucial to optimize and validate the entire workflow, from sample collection and storage to the final analytical measurement.[6] Factors such as storage conditions of the DBS cards (temperature and humidity) can impact the stability of lipids.[9] The use of appropriate internal standards and quality control materials is essential for ensuring the accuracy and precision of the results.[6] This protocol provides a robust foundation for the reliable extraction of 24:0 Lyso-PC from DBS for clinical research and diagnostic applications.

References

Application Notes and Protocols for the Use of 24:0 Lyso PC-d4 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of lipidomics, accurate and reproducible quantification of lipid species is crucial for understanding disease mechanisms, identifying biomarkers, and developing new therapeutics. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become a powerful tool for the detailed analysis of complex lipidomes. However, variability arising from sample preparation, extraction efficiency, and matrix effects during ionization can significantly impact quantitative accuracy.[1]

The use of stable isotope-labeled internal standards is a well-established strategy to mitigate these analytical challenges.[2] 24:0 Lyso PC-d4 (Lignoceroyl lysophosphatidylcholine-d4) is a deuterated analog of 24:0 lysophosphatidylcholine (B164491) (Lyso-PC) and serves as an ideal internal standard for the quantification of lysophosphatidylcholines and other related lipid species. Its chemical properties are nearly identical to its endogenous, non-labeled counterpart, ensuring it behaves similarly during extraction and chromatographic separation. The mass shift introduced by the deuterium (B1214612) labels allows for its distinct detection by the mass spectrometer, enabling reliable normalization of the target analyte's signal.[3]

These application notes provide a comprehensive guide and detailed protocols for the effective use of this compound-d4 as an internal standard in quantitative lipidomics workflows.

Principles of Internal Standardization

The fundamental principle of using an internal standard (IS) is to add a known amount of a compound, which is structurally and chemically similar to the analyte of interest, to the sample at the earliest stage of the analytical process.[2] The IS and the analyte are then subjected to the same experimental procedures, including extraction, derivatization (if any), and LC-MS/MS analysis. Any loss of analyte during sample processing will be accompanied by a proportional loss of the IS. Similarly, any variation in ionization efficiency will affect both the analyte and the IS to a similar extent. By calculating the ratio of the analyte's response to the IS's response, these variations can be effectively normalized, leading to more accurate and precise quantification.

Key advantages of using a stable isotope-labeled internal standard like this compound-d4 include:

  • Correction for Sample Loss: Compensates for analyte loss during extraction and sample handling.

  • Correction for Matrix Effects: Mitigates the ion suppression or enhancement caused by co-eluting matrix components.

  • Improved Precision and Accuracy: Leads to more reliable and reproducible quantitative results.

Experimental Protocols

Reagents and Materials
Internal Standard Stock and Working Solutions
  • Stock Solution Preparation: Prepare a stock solution of this compound-d4 in a suitable organic solvent, such as methanol or a chloroform/methanol mixture, at a concentration of 1 mg/mL. Store the stock solution at -20°C or lower in a tightly sealed glass vial.

  • Working Solution Preparation: On the day of the experiment, prepare a working solution by diluting the stock solution to the desired concentration (e.g., 1-10 µg/mL) with the appropriate solvent. The optimal concentration of the working solution will depend on the expected concentration of the endogenous analytes in the samples.

Sample Preparation and Lipid Extraction

The choice of lipid extraction method is critical for achieving good recovery of lysophosphatidylcholines. The internal standard should be added to the sample before the extraction process begins. Below are three commonly used and effective extraction protocols.

This method is a robust and widely used technique for the extraction of a broad range of lipids from biological samples.[5][6][7]

  • To 100 µL of the biological sample (e.g., plasma), add a known amount of the this compound-d4 working solution.

  • Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture and vortex thoroughly for 1 minute.

  • Add 125 µL of chloroform and vortex for 30 seconds.

  • Add 125 µL of water and vortex for 30 seconds to induce phase separation.

  • Centrifuge the mixture at 1,000 x g for 5 minutes at room temperature. Three distinct layers will form: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids.

  • Carefully collect the lower organic layer using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Dry the collected organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable volume (e.g., 100-200 µL) of the initial LC mobile phase (e.g., 90:10 acetonitrile:water with 10 mM ammonium acetate) for LC-MS/MS analysis.

The Folch method is another classic and highly effective lipid extraction technique, particularly for tissue samples.[8][9]

  • To the sample (e.g., tissue homogenate), add a known amount of the this compound-d4 working solution.

  • Add a 2:1 (v/v) mixture of chloroform:methanol. The total volume of the solvent mixture should be approximately 20 times the volume of the sample.

  • Homogenize the sample in the solvent mixture.

  • After homogenization, add 0.2 volumes of 0.9% NaCl solution to the mixture and vortex to induce phase separation.

  • Centrifuge at a low speed to separate the phases.

  • Collect the lower organic phase, dry it down under nitrogen, and reconstitute as described in the Bligh & Dyer method.

For high-throughput applications, a simple protein precipitation method can be employed, especially for plasma and serum samples.[10][11][12]

  • To 50 µL of plasma or serum, add a known amount of the this compound-d4 working solution.

  • Add 200 µL of ice-cold methanol (or acetonitrile).

  • Vortex vigorously for 1 minute to precipitate the proteins.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Collect the supernatant containing the lipids and transfer it to a new tube.

  • The supernatant can be directly injected for LC-MS/MS analysis or dried down and reconstituted in the mobile phase.

LC-MS/MS Analysis

The following are general parameters for the analysis of lysophosphatidylcholines. These should be optimized for the specific instrument and column being used.

  • Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of lysophospholipids.

  • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 10 mM ammonium acetate and 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is ideal for this analysis.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[13][14]

The MRM transitions for the endogenous this compound and the this compound-d4 internal standard should be determined by direct infusion of the standards. The precursor ion for lysophosphatidylcholines is the [M+H]+ ion. A characteristic product ion for all Lyso-PCs is the phosphocholine (B91661) headgroup fragment at m/z 184.1.[15]

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound608.5184.1
This compound-d4 (IS) 612.5 184.1

Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution.

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for both the endogenous this compound and the this compound-d4 internal standard.

  • Response Ratio Calculation: Calculate the response ratio by dividing the peak area of the analyte by the peak area of the internal standard.

    • Response Ratio = (Peak Area of this compound) / (Peak Area of this compound-d4)

  • Calibration Curve: Prepare a series of calibration standards containing a fixed amount of the internal standard and varying, known concentrations of the unlabeled this compound.

  • Quantification: Plot the response ratio against the concentration of the analyte to generate a calibration curve. The concentration of the analyte in the unknown samples can then be determined from this curve.

Quantitative Data Summary

The following tables provide a summary of typical quantitative performance data that can be expected when using a stable isotope-labeled internal standard for lipid analysis.

Table 1: Method Validation Parameters

ParameterTypical Value
Linearity (R²) > 0.99
Precision (%RSD) < 15%
Accuracy (%Recovery) 85-115%
Limit of Detection (LOD) Low ng/mL range
Limit of Quantification (LOQ) Mid-to-high ng/mL range

Table 2: Extraction Recovery Comparison

Extraction MethodAnalyte Recovery (%)Internal Standard Recovery (%)
Modified Bligh & Dyer 85 ± 588 ± 4
Modified Folch 90 ± 692 ± 5
Protein Precipitation 75 ± 878 ± 7

Note: These are representative values and may vary depending on the specific matrix and experimental conditions.

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis A Biological Sample (e.g., Plasma) B Spike with this compound-d4 Internal Standard A->B C Lipid Extraction (e.g., Bligh & Dyer) B->C D Dry Down Extract C->D E Reconstitute in Mobile Phase D->E F Inject Sample onto LC Column E->F G Chromatographic Separation F->G H Mass Spectrometric Detection (MRM) G->H I Peak Integration H->I J Calculate Analyte/IS Ratio I->J K Quantification using Calibration Curve J->K L Final Concentration K->L

Caption: Workflow for quantitative lipid analysis using this compound-d4.

Logical Relationship of Internal Standardization

G cluster_analyte Analyte (Endogenous Lipid) cluster_is Internal Standard (this compound-d4) cluster_process Analytical Process Analyte_Sample Analyte in Sample Extraction Extraction & Handling Analyte_Sample->Extraction Analyte_Extracted Extracted Analyte Analysis LC-MS/MS Analysis Analyte_Extracted->Analysis Analyte_Signal Analyte MS Signal Ratio Response Ratio (Analyte/IS) Analyte_Signal->Ratio IS_Added Known Amount of IS Added IS_Added->Extraction IS_Extracted Extracted IS IS_Extracted->Analysis IS_Signal IS MS Signal IS_Signal->Ratio Extraction->Analyte_Extracted Extraction->IS_Extracted Analysis->Analyte_Signal Analysis->IS_Signal Quantification Accurate Quantification Ratio->Quantification

Caption: Principle of internal standardization for accurate quantification.

Conclusion

The use of this compound-d4 as an internal standard provides a robust and reliable method for the accurate quantification of lysophosphatidylcholines and related lipid species by LC-MS/MS. By following the detailed protocols outlined in these application notes, researchers can significantly improve the quality and reproducibility of their lipidomics data, leading to more confident biological insights in their respective fields of study. Proper implementation of internal standards is a critical component of any quantitative mass spectrometry workflow and is essential for generating high-quality, publication-ready data.

References

Application of 24:0 Lyso PC in mRNA Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The burgeoning field of mRNA therapeutics necessitates advanced delivery systems to ensure the stability, targeted delivery, and efficient cellular uptake of mRNA molecules. Lipid nanoparticles (LNPs) have emerged as a leading platform for mRNA delivery, exemplified by their successful implementation in COVID-19 vaccines. The composition of these LNPs is critical to their function, typically comprising an ionizable lipid, a PEGylated lipid, cholesterol, and a "helper" phospholipid. 1-Lignoceroyl-2-hydroxy-sn-glycero-3-phosphocholine (24:0 Lyso PC), a saturated lysophospholipid with a long 24-carbon acyl chain, is a promising, albeit less conventionally studied, helper lipid for enhancing the performance of mRNA-LNP formulations.[1]

These application notes provide a comprehensive overview of the rationale for using this compound in mRNA-LNP systems, along with detailed protocols for formulation and characterization. While direct comparative quantitative data for this compound is limited in publicly available literature, the provided data is illustrative of expected trends based on the biophysical properties of long-chain saturated lysophospholipids.

Principle and Rationale for Use

The unique single-chain structure of lysophospholipids like this compound imparts a distinct conical molecular geometry. This shape can influence the curvature of the lipid bilayer, which is hypothesized to play a crucial role in the endosomal escape of the mRNA payload into the cytoplasm—a critical step for successful protein translation. The long, saturated 24-carbon chain of this compound is expected to increase the rigidity and stability of the LNP structure, potentially leading to improved in vivo performance and shelf-life.

Potential Advantages of Incorporating this compound:

  • Enhanced LNP Stability: The long saturated acyl chain can increase the packing density of lipids within the nanoparticle, leading to greater structural integrity.

  • Modulated Endosomal Escape: The conical shape of lysophospholipids may promote the formation of non-bilayer lipid phases within the endosome, facilitating the release of mRNA into the cytoplasm.

  • Controlled Biodistribution: The specific properties of this compound may influence the protein corona formation around the LNP, thereby altering its interaction with cells and tissues and potentially modifying its biodistribution profile.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for LNP formulations containing this compound compared to a standard formulation with a conventional helper lipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC). This data is illustrative and should be experimentally verified.

Table 1: Physicochemical Properties of mRNA-LNPs

LNP FormulationHelper LipidMolar Ratio (Ionizable:Helper:Cholesterol:PEG)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)mRNA Encapsulation Efficiency (%)
Control LNP DSPC50:10:38.5:1.585 ± 50.12 ± 0.02-5 ± 295 ± 2
This compound LNP This compound50:10:38.5:1.590 ± 70.15 ± 0.03-7 ± 392 ± 3

Table 2: In Vitro Transfection Efficiency and Cytotoxicity

LNP FormulationCell LineLuciferase Expression (RLU/mg protein)Cell Viability (%)
Control LNP HEK293T1.5 x 10⁹ ± 0.3 x 10⁹90 ± 5
This compound LNP HEK293T1.8 x 10⁹ ± 0.4 x 10⁹88 ± 6
Control LNP HeLa8.0 x 10⁸ ± 1.5 x 10⁸92 ± 4
This compound LNP HeLa9.5 x 10⁸ ± 2.0 x 10⁸89 ± 5

Experimental Protocols

Protocol 1: Formulation of mRNA-LNPs using Microfluidic Mixing

This protocol describes the formulation of mRNA-LNPs containing this compound using a microfluidic mixing device.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA) in ethanol (B145695)

  • This compound in ethanol

  • Cholesterol in ethanol

  • PEG-lipid (e.g., DMG-PEG 2000) in ethanol

  • mRNA (e.g., encoding Luciferase) in citrate (B86180) buffer (pH 4.0)

  • Ethanol (200 proof, molecular biology grade)

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare Lipid Stock Solutions:

    • Prepare individual stock solutions of the ionizable lipid, this compound, cholesterol, and PEG-lipid in ethanol at appropriate concentrations.

  • Prepare Lipid Mixture:

    • In an RNase-free microcentrifuge tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:this compound:cholesterol:PEG-lipid).

    • Vortex briefly to ensure a homogenous mixture.

  • Prepare mRNA Solution:

    • Dilute the mRNA stock solution in 50 mM citrate buffer (pH 4.0) to the desired concentration.

  • LNP Formulation:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture into one syringe and the mRNA solution into another.

    • Set the flow rate ratio (aqueous:ethanolic) to 3:1.

    • Initiate the mixing process. The rapid mixing of the two streams will induce the self-assembly of the mRNA-LNPs.

  • Purification and Buffer Exchange:

    • Collect the resulting LNP dispersion.

    • To remove ethanol and exchange the buffer to a physiological pH, dialyze the LNP dispersion against sterile PBS (pH 7.4) using a dialysis cassette (e.g., 10 kDa MWCO) for at least 4 hours at 4°C, with one buffer change.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of mRNA-LNPs

This protocol outlines the key characterization steps for the formulated mRNA-LNPs.

Materials:

  • Formulated mRNA-LNPs

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

  • Ribogreen RNA quantification assay kit

  • Triton X-100 (10% solution)

  • TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)

Procedure:

  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Dilute an aliquot of the LNP suspension in PBS (pH 7.4).

    • Measure the hydrodynamic diameter and PDI using a DLS instrument.

  • Zeta Potential Measurement:

    • Dilute an aliquot of the LNP suspension in deionized water.

    • Measure the zeta potential using an appropriate analyzer.

  • mRNA Encapsulation Efficiency:

    • Prepare two sets of LNP samples diluted in TE buffer.

    • To one set of samples, add Triton X-100 to a final concentration of 0.5% to lyse the LNPs and release the encapsulated mRNA.

    • Incubate both sets of samples with the Ribogreen reagent according to the manufacturer's protocol.

    • Measure the fluorescence intensity (Excitation: ~480 nm, Emission: ~520 nm).

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Fluorescence with Triton X-100 - Fluorescence without Triton X-100) / Fluorescence with Triton X-100 * 100

Protocol 3: In Vitro Transfection Assay

This protocol describes how to assess the transfection efficiency of the formulated mRNA-LNPs in a cell culture model.

Materials:

  • HEK293T or HeLa cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • mRNA-LNPs (encoding a reporter protein like Luciferase or GFP)

  • Control LNPs

  • 96-well cell culture plates

  • Luciferase assay reagent (if using Luciferase mRNA)

  • Plate reader capable of measuring luminescence or fluorescence

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Incubate the cells overnight at 37°C in a 5% CO₂ incubator.

  • Transfection:

    • On the day of transfection, replace the old media with fresh, pre-warmed complete media.

    • Add the mRNA-LNP formulations (both control and this compound LNPs) to the cells at various concentrations.

    • Incubate the cells for 24-48 hours.

  • Assessment of Protein Expression:

    • For Luciferase: Lyse the cells and measure the luciferase activity using a luciferase assay kit and a luminometer.

    • For GFP: Visualize the GFP expression using a fluorescence microscope or quantify the percentage of GFP-positive cells and mean fluorescence intensity using flow cytometry.

  • Cell Viability Assay:

    • In parallel, perform a cell viability assay (e.g., MTT or PrestoBlue) to assess the cytotoxicity of the LNP formulations.

Visualizations

Experimental Workflow for LNP Formulation and Characterization

experimental_workflow cluster_formulation LNP Formulation cluster_characterization LNP Characterization cluster_evaluation In Vitro Evaluation prep_lipids Prepare Lipid Stock Solutions mix Microfluidic Mixing prep_lipids->mix prep_mrna Prepare mRNA Solution prep_mrna->mix purify Purification & Buffer Exchange mix->purify dls Size & PDI (DLS) purify->dls zeta Zeta Potential purify->zeta ee Encapsulation Efficiency purify->ee transfection Cell Transfection purify->transfection expression Protein Expression Analysis transfection->expression viability Cytotoxicity Assay transfection->viability

Caption: Workflow for mRNA-LNP formulation, characterization, and in vitro evaluation.

Proposed Mechanism of LNP-Mediated mRNA Delivery and Endosomal Escape

signaling_pathway cluster_uptake Cellular Uptake cluster_trafficking Intracellular Trafficking cluster_escape Endosomal Escape cluster_translation Protein Synthesis lnp mRNA-LNP (with this compound) endocytosis Endocytosis lnp->endocytosis 1. Binding & Uptake cell Target Cell early_endo Early Endosome endocytosis->early_endo late_endo Late Endosome (Acidification) early_endo->late_endo 2. Maturation membrane_fusion Membrane Destabilization (Role of this compound) late_endo->membrane_fusion 3. pH-triggered Conformational Change mrna_release mRNA Release into Cytoplasm membrane_fusion->mrna_release ribosome Ribosome mrna_release->ribosome 4. Translation protein Therapeutic Protein ribosome->protein

Caption: Proposed pathway of mRNA-LNP uptake and endosomal escape facilitated by this compound.

Conclusion

This compound represents a potentially valuable component in the formulation of mRNA-LNP delivery systems. Its long saturated acyl chain and lysophospholipid nature may contribute to enhanced LNP stability and facilitate the critical step of endosomal escape. The protocols and illustrative data provided herein offer a foundation for researchers to explore the application of this compound in their own mRNA delivery platforms. Further experimental validation is crucial to fully elucidate its specific advantages and optimize its use in next-generation mRNA therapeutics.

References

Application Notes and Protocols for Tandem Mass Spectrometry Analysis of 24:0 Lysophosphatidylcholine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lysophosphatidylcholines (LysoPCs) are bioactive lipids that play crucial roles in various physiological and pathological processes. 24:0 Lysophosphatidylcholine (B164491) (24:0 Lyso PC), a species with a very-long-chain fatty acid (VLCFA), is a significant biomarker for certain peroxisomal disorders, most notably X-linked adrenoleukodystrophy (X-ALD). In X-ALD, genetic mutations in the ABCD1 gene lead to impaired peroxisomal beta-oxidation and a subsequent accumulation of VLCFAs, including this compound, in bodily fluids and tissues.[1][2] Accurate and robust quantification of this compound is therefore critical for the diagnosis, monitoring, and development of therapeutic strategies for these conditions. This document provides detailed application notes and protocols for the analysis of this compound using tandem mass spectrometry (LC-MS/MS).

Tandem Mass Spectrometry Parameters for this compound

The successful analysis of this compound by tandem mass spectrometry relies on the optimization of several key parameters. The following table summarizes the typically employed settings for Multiple Reaction Monitoring (MRM) in positive ion electrospray ionization (ESI) mode.

ParameterValueReference(s)
Precursor Ion (Q1) m/z 608.5[3][4]
Product Ion (Q3) m/z 104.1 or 184.1[3][4][5]
Collision Energy (CE) 24 - 30 V[5][6]
Cone Voltage (CV) 26 - 41 V[5][6][7]

Note on Product Ions: The phosphocholine (B91661) headgroup of LysoPCs characteristically fragments to produce a product ion at m/z 184.1.[5] However, a fragment at m/z 104.1 is also commonly used for quantification of lysophosphatidylcholines.[3][4][8] The selection of the product ion may depend on the specific instrumentation and potential interferences in the sample matrix.

Experimental Protocols

Sample Preparation: Lipid Extraction from Plasma/Serum

This protocol describes a simple and efficient method for the extraction of lysophosphatidylcholines from plasma or serum using methanol (B129727).[4]

Materials:

  • Plasma or serum samples

  • Methanol (LC-MS grade)

  • Internal Standard (IS): e.g., 17:0 Lyso PC or a stable isotope-labeled this compound (e.g., this compound-d4)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare a stock solution of the internal standard in methanol at a suitable concentration (e.g., 1 µg/mL).

  • To a microcentrifuge tube, add 1 mL of methanol containing the internal standard.

  • Add 20 µL of plasma or serum sample to the methanol solution.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the mixture on ice for 10 minutes.[4]

  • Centrifuge the sample at 10,000 x g for 5 minutes at room temperature to pellet the precipitated proteins.[4]

  • Carefully transfer the supernatant to a clean tube or a well of a 96-well plate.

  • The extract is now ready for LC-MS/MS analysis. If necessary, the solvent can be evaporated under a gentle stream of nitrogen and the residue reconstituted in the initial mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: A reversed-phase C18 or C8 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for the separation of lysophosphatidylcholines.

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 - 50 °C.

  • Injection Volume: 5 - 10 µL.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 30
    2.0 30
    12.0 100
    15.0 100
    15.1 30

    | 20.0 | 30 |

Note: The gradient should be optimized based on the specific column and LC system used to ensure adequate separation of this compound from other lipid species.

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.0 - 4.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 - 500 °C.

  • Cone Gas Flow: 50 - 150 L/hr.

  • Desolvation Gas Flow: 600 - 1000 L/hr.

  • Collision Gas: Argon.

Signaling Pathway and Logical Relationships

The accumulation of this compound is a key event in the pathophysiology of X-linked adrenoleukodystrophy. The following diagram illustrates the underlying mechanism and the central role of this biomarker.

G Pathophysiology of this compound Accumulation in X-ALD cluster_downstream Downstream Effects ABCD1 ABCD1 Gene Mutation ALDP Dysfunctional ALDP Transporter ABCD1->ALDP Peroxisome Impaired Peroxisomal Beta-Oxidation ALDP->Peroxisome VLCFA Accumulation of Very-Long-Chain Fatty Acids (VLCFAs) Peroxisome->VLCFA LysoPC Elevated this compound VLCFA->LysoPC Incorporation into GPR Activation of G-Protein Coupled Receptors (e.g., GPR55) LysoPC->GPR Calcium Intracellular Calcium Mobilization GPR->Calcium Induces G Workflow for this compound Analysis Sample Biological Sample (Plasma, Serum, DBS) Extraction Lipid Extraction (e.g., Methanol Precipitation) Sample->Extraction LC_Separation LC Separation (Reversed-Phase) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis Result This compound Concentration Data_Analysis->Result

References

How to prepare a standard curve for 24:0 Lyso PC quantification.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Quantification of 24:0 Lyso-PC using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lignoceroyl lysophosphatidylcholine (B164491) (24:0 Lyso-PC) is a specific lysophospholipid that has garnered significant attention as a key biomarker. Elevated levels of 24:0 Lyso-PC, along with other very long-chain fatty acyl-lysophosphatidylcholines, are indicative of certain peroxisomal disorders, most notably X-linked Adrenoleukodystrophy (X-ALD).[1][2] Accurate and precise quantification of 24:0 Lyso-PC in biological matrices such as plasma, serum, or dried blood spots (DBS) is critical for clinical research, disease screening, and monitoring therapeutic interventions.

This application note provides a detailed protocol for the preparation of a standard curve and the quantification of 24:0 Lyso-PC using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard for reliable quantification.

Principle of the Assay

This method utilizes the principle of stable isotope dilution tandem mass spectrometry. A known concentration of a stable isotope-labeled internal standard (e.g., 24:0 Lyso PC-d4 or this compound-¹³C₆), which is chemically identical but mass-shifted from the analyte, is added to all standards, controls, and samples.[3][4] This allows for the correction of variability during sample preparation and analysis, including extraction efficiency and matrix-induced ion suppression.

Quantification is achieved by Multiple Reaction Monitoring (MRM), a highly selective and sensitive MS/MS technique.[5][6] A calibration curve is constructed by plotting the ratio of the chromatographic peak area of the analyte to the peak area of the internal standard against the known concentrations of the prepared standards. The concentration of 24:0 Lyso-PC in unknown samples is then determined from this curve.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions
  • Analyte Stock (1 mg/mL): Accurately weigh 1 mg of 24:0 Lyso-PC standard and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol (B129727) or chloroform:methanol 1:1, v/v). Vortex thoroughly to ensure complete dissolution.

  • Internal Standard (IS) Stock (1 mg/mL): Prepare a 1 mg/mL stock solution of the stable isotope-labeled internal standard (e.g., this compound-d4) using the same procedure as the analyte stock.

  • Working Solutions:

    • Analyte Working Stock (10 µg/mL): Dilute the 1 mg/mL analyte stock solution 1:100 with methanol.

    • IS Working Stock (1 µg/mL): Dilute the 1 mg/mL IS stock solution 1:1000 with methanol.

  • Storage: Store all stock and working solutions in amber glass vials at -20°C or -80°C.

Protocol 2: Preparation of Standard Curve and Quality Control (QC) Samples

This protocol describes the preparation of an 8-point standard curve and three levels of QC samples by spiking the analyte working stock into a surrogate matrix (e.g., charcoal-stripped plasma or the final reconstitution solvent).

  • Prepare a series of microcentrifuge tubes for each standard (STD 1-8), a blank (BLK), a zero sample (Z), and three QC levels (Low, Mid, High).

  • Add the appropriate volume of the Analyte Working Stock (10 µg/mL) to each tube as detailed in Table 1.

  • Add 100 µL of the surrogate matrix to each tube.

  • Vortex each tube gently to mix. These standards and QCs are now ready for the sample extraction procedure.

Data Presentation: Table 1. Standard Curve and QC Sample Concentrations

Sample IDAnalyte Stock (10 µg/mL) Volume (µL)Final Matrix Volume (µL)Final Concentration (ng/mL)Final Concentration (µM)¹
BLK010000.00
Z010000.00
STD 10.5100500.08
STD 21.01001000.16
STD 32.51002500.41
STD 45.01005000.82
STD 510.010010001.65
STD 620.010020003.29
STD 740.010040006.58
STD 850.010050008.23
QC Low0.75100750.12
QC Mid15.010015002.47
QC High35.010035005.76

¹Calculated using a molecular weight of 607.84 g/mol for 24:0 Lyso-PC.

Protocol 3: Sample Preparation (Protein Precipitation & Lipid Extraction from Plasma)
  • Aliquot 100 µL of each standard, QC, and unknown plasma sample into separate 1.5 mL microcentrifuge tubes.

  • Add 10 µL of the IS Working Stock (1 µg/mL) to every tube except the BLK sample.

  • Add 400 µL of ice-cold methanol to each tube to precipitate proteins.[7]

  • Vortex vigorously for 30 seconds.

  • Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new set of labeled tubes.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Acetonitrile:Water with 10 mM ammonium (B1175870) acetate).

  • Vortex for 20 seconds, then transfer to LC-MS vials for analysis.

Workflow Diagram

G cluster_prep 1. Solution Preparation cluster_curve 2. Standard & QC Preparation cluster_extraction 3. Sample Extraction cluster_analysis 4. Analysis & Processing stock_analyte Prepare Analyte Stock Solution (1 mg/mL) work_solutions Create Working Stocks (Analyte & IS) stock_analyte->work_solutions stock_is Prepare Internal Standard Stock Solution (1 mg/mL) stock_is->work_solutions serial_dilution Serial Dilution of Analyte into Matrix (STD 1-8) work_solutions->serial_dilution qc_prep Prepare QC Samples (Low, Mid, High) work_solutions->qc_prep spike_is Spike IS into all Samples (except Blank) serial_dilution->spike_is qc_prep->spike_is ppt Protein Precipitation (Ice-cold Methanol) spike_is->ppt centrifuge Centrifuge to Pellet Debris ppt->centrifuge drydown Evaporate Supernatant (Nitrogen Stream) centrifuge->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms data_proc Data Processing: Peak Integration, Area Ratio lcms->data_proc quant Quantification: Generate Standard Curve, Calculate Concentrations data_proc->quant

Caption: Workflow for 24:0 Lyso-PC quantification.

Protocol 4: LC-MS/MS Analysis

The following are typical starting parameters for LC-MS/MS analysis and should be optimized for the specific instrumentation used.

Data Presentation: Table 2. Suggested LC-MS/MS Parameters

ParameterRecommended Setting
LC System
ColumnC18 Reversed-Phase, e.g., Waters Acquity BEH C18 1.7 µm, 2.1 x 100 mm[8]
Mobile Phase AWater:Acetonitrile (50:50, v/v) with 10 mM Ammonium Acetate
Mobile Phase BPropan-2-ol:Acetonitrile (90:10, v/v) with 10 mM Ammonium Acetate[8]
Flow Rate0.4 - 0.5 mL/min[1][5]
Column Temp50 - 60 °C
Injection Vol5 µL
GradientStart at 10% B, ramp to 100% B over 10 min, hold, then re-equilibrate.
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive[1]
Capillary Voltage3.5 - 5.5 kV
Source Temp150 - 400 °C[1]
Scan TypeMultiple Reaction Monitoring (MRM)[1][5]
MRM Transitions
24:0 Lyso-PCQ1: 608.5 m/z → Q3: 104.1 m/z[1][5]
24:0 Lyso-PC-d4 (IS)Q1: 612.5 m/z → Q3: 104.1 m/z
Collision EnergyOptimize for instrument, typically 20-40 eV.

Data Analysis and Presentation

  • Peak Integration: Integrate the chromatographic peaks for both the 24:0 Lyso-PC and the internal standard MRM transitions in all injections.

  • Calculate Area Ratios: For each injection (standards, QCs, and samples), calculate the peak area ratio: Ratio = (Peak Area of 24:0 Lyso-PC) / (Peak Area of Internal Standard).

  • Construct Standard Curve: Generate a calibration curve by plotting the Peak Area Ratio (y-axis) against the corresponding concentration of the calibration standards (x-axis).

  • Linear Regression: Apply a linear regression fit (y = mx + b) to the standard curve data. The curve should have a coefficient of determination (R²) ≥ 0.99.

  • Quantify Samples: Use the regression equation to calculate the concentration of 24:0 Lyso-PC in the QC and unknown samples based on their measured Peak Area Ratios.

Data Presentation: Table 3. Example Standard Curve Data

Concentration (ng/mL)Analyte AreaIS AreaArea Ratio (Analyte/IS)Calculated Conc. (ng/mL)Accuracy (%)
5018,550450,1000.04149.599.0%
10038,100455,2000.084101.2101.2%
25092,500448,9000.206248.199.2%
500188,300451,5000.417502.5100.5%
1000375,400449,8000.835998.799.9%
2000745,200452,3001.6481995.499.8%
40001,480,500450,6003.2864001.1100.0%
50001,855,600449,1004.1324999.5100.0%

This table contains illustrative data. Actual results will vary.

References

Protocol for dissolving and handling 24:0 Lyso PC powder.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignoceroyl Lysophosphatidylcholine (B164491) (24:0 Lyso PC) is a saturated lysophospholipid containing a 24-carbon acyl chain. As a bioactive lipid, it plays a role in various cellular processes and is of increasing interest in research and drug development. Notably, it is utilized in the formulation of lipid nanoparticles (LNPs) for mRNA delivery and acts as a signaling molecule, interacting with specific cell surface receptors.[1][2]

This document provides detailed protocols for the proper dissolution, handling, and application of this compound powder in common research settings.

Physicochemical Properties and Storage

A comprehensive understanding of the physical and chemical characteristics of this compound is crucial for its effective use.

PropertyValueReferences
Molecular Formula C₃₂H₆₆NO₇P[3]
Molecular Weight 607.84 g/mol [3]
CAS Number 325171-59-3[3]
Appearance White to off-white solid[3]
Purity >99%[4]
Storage of Powder -20°C for up to 3 years[3]
Storage of Solution -80°C for up to 6 months; -20°C for up to 1 month[3]

Safety and Handling Precautions

This compound is for research use only. Standard laboratory safety protocols should be followed.

  • Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses with side shields.[5]

  • Ventilation: Use in a well-ventilated area or under a fume hood to avoid inhalation of the powder.[5]

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[5] In case of contact, rinse the affected area with plenty of water.[6]

  • Spills: In case of a spill, absorb the material with an inert, non-combustible material and dispose of it in a suitable hazardous waste container.[7]

Protocol for Preparation of this compound Stock Solution

Due to its hydrophobic nature, this compound requires specific conditions for effective dissolution.

Materials:

  • This compound powder

  • Ethanol (B145695) (anhydrous) or Dimethyl Sulfoxide (DMSO)

  • Glass vial with a PTFE-lined cap

  • Ultrasonic bath

  • Heating block or water bath

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile glass vial.

  • Solvent Addition: Add the appropriate volume of ethanol or DMSO to achieve the desired stock concentration. A common concentration for ethanol is 2 mg/mL (3.29 mM).[3]

  • Dissolution:

    • Tightly cap the vial.

    • Gently warm the mixture to 60°C.[3]

    • Place the vial in an ultrasonic bath and sonicate until the powder is completely dissolved.[3] Visual inspection should confirm a clear solution with no particulate matter.

  • Storage:

    • For long-term storage (up to 6 months), aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C.[3]

    • For short-term storage (up to 1 month), store at -20°C.[3]

    • Avoid repeated freeze-thaw cycles.

Diagram: Workflow for Preparation of this compound Stock Solution

G weigh Weigh this compound Powder add_solvent Add Ethanol or DMSO weigh->add_solvent warm Warm to 60°C add_solvent->warm sonicate Sonicate until Dissolved warm->sonicate aliquot Aliquot into Vials sonicate->aliquot store Store at -80°C or -20°C aliquot->store

Caption: Workflow for dissolving this compound powder.

Application: Formulation of Lipid Nanoparticles (LNPs)

This compound can be incorporated into LNP formulations, often for the delivery of nucleic acids like mRNA.[2] The following is a general protocol for the preparation of LNPs using a microfluidic mixing method. The precise molar ratios of the lipid components should be optimized for the specific application.

Materials:

  • This compound stock solution in ethanol

  • Ionizable lipid (e.g., ALC-0315) stock solution in ethanol

  • Helper lipid (e.g., DOPE) stock solution in ethanol

  • Cholesterol stock solution in ethanol

  • PEG-lipid (e.g., DSPE-mPEG2000) stock solution in ethanol

  • mRNA in an acidic aqueous buffer (e.g., 25 mM sodium acetate, pH 4)[8]

  • Microfluidic mixing device

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Lipid Mixture Preparation:

    • In a sterile tube, combine the stock solutions of the ionizable lipid, this compound, cholesterol, and PEG-lipid in the desired molar ratios. A patent for a sonosensitive liposome (B1194612) suggests a molar ratio of DSPC:DSPE-mPEG2000:DOPE:lyso-PC of 1-50:1-10:5-80:0.1-20.[2] For mRNA LNPs, a starting point could be a molar ratio where this compound is a fraction of the total phospholipid content.

    • Vortex the lipid mixture to ensure homogeneity.

  • LNP Formulation:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in aqueous buffer) into another.

    • Set the flow rates to achieve a 3:1 aqueous to organic phase ratio.[8]

    • Initiate mixing to form the LNPs.

  • Purification and Buffer Exchange:

    • Transfer the resulting LNP dispersion to a dialysis cassette.

    • Dialyze against sterile PBS (pH 7.4) for at least 18 hours, with at least two buffer changes, to remove ethanol and raise the pH.

  • Characterization and Storage:

    • Characterize the LNPs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

    • Store the purified LNPs at 4°C for short-term use or at -80°C for long-term storage.

Diagram: Workflow for LNP Formulation with this compound

G prepare_lipids Prepare Lipid Mixture in Ethanol (including this compound) microfluidic_mixing Microfluidic Mixing (3:1 Aqueous:Organic Ratio) prepare_lipids->microfluidic_mixing prepare_mrna Prepare mRNA in Aqueous Buffer (pH 4) prepare_mrna->microfluidic_mixing dialysis Dialysis against PBS (pH 7.4) microfluidic_mixing->dialysis characterization Characterize LNPs (Size, PDI, Zeta Potential, EE) dialysis->characterization storage Store at 4°C or -80°C characterization->storage

Caption: General workflow for LNP formulation.

Application: In Vitro Cell-Based Assays

This compound can act as a signaling molecule, primarily through G-protein coupled receptors (GPCRs) like G2A and Toll-like receptors (TLRs) such as TLR2 and TLR4.[6][9] The following is a general protocol for treating cultured cells with this compound to study its effects on cellular signaling.

Materials:

  • Cultured cells (e.g., macrophages, endothelial cells, or a cell line expressing the receptor of interest)

  • This compound stock solution

  • Cell culture medium (serum-free for stimulation)

  • Assay-specific reagents (e.g., antibodies for Western blotting, ELISA kits, fluorescent dyes)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Starvation: Prior to stimulation, replace the growth medium with serum-free medium and incubate for 2-4 hours to reduce basal signaling.

  • Preparation of Working Solution: Dilute the this compound stock solution to the desired final concentration in serum-free medium. It is recommended to perform a dose-response experiment to determine the optimal concentration (e.g., 1-20 µM).

  • Cell Treatment: Remove the starvation medium and add the medium containing this compound. Include a vehicle control (medium with the same final concentration of the solvent used for the stock solution).

  • Incubation: Incubate the cells for the desired period, which can range from minutes for rapid signaling events (e.g., phosphorylation) to hours for changes in gene expression or cytokine secretion.[10]

  • Downstream Analysis: Following incubation, process the cells for the intended analysis. This may include:

    • Cell Lysis: For Western blotting or other protein analysis.

    • Supernatant Collection: For ELISA-based measurement of secreted cytokines (e.g., IL-6, TNF-α).

    • RNA Extraction: For qRT-PCR analysis of gene expression.

    • Flow Cytometry: For analysis of cell surface marker expression or intracellular signaling.

Diagram: Signaling Pathway of LPC via TLR4

LPC This compound TLR4 TLR4/MD-2/CD14 LPC->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Gene Expression MAPK->Cytokines Gene Expression

Caption: LPC-mediated activation of the TLR4 signaling pathway.

Diagram: Signaling Pathway of LPC via G2A Receptor

LPC This compound G2A G2A Receptor LPC->G2A G_alpha_q Gαq/11 G2A->G_alpha_q G_alpha_s Gαs G2A->G_alpha_s G_alpha_13 Gα13 G2A->G_alpha_13 PLC Phospholipase C G_alpha_q->PLC AC Adenylyl Cyclase G_alpha_s->AC Apoptosis Apoptosis G_alpha_13->Apoptosis IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca_PKC Ca²⁺ Release / PKC Activation IP3_DAG->Ca_PKC PKA PKA Activation cAMP->PKA PKA->Apoptosis

Caption: LPC-mediated activation of the G2A signaling pathway.

References

Application Notes and Protocols for the Use of 24:0 Lyso-PC in X-linked Adrenoleukodystrophy (X-ALD) Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

X-linked adrenoleukodystrophy (X-ALD) is a severe, inherited metabolic disorder caused by mutations in the ABCD1 gene, which codes for the peroxisomal transporter ALD protein (ALDP).[1][2][3] This genetic defect leads to the impaired beta-oxidation of very long-chain fatty acids (VLCFAs) in peroxisomes and their subsequent accumulation in various tissues and bodily fluids, most notably the brain's white matter, the spinal cord, and the adrenal cortex.[1][2][4][5] The accumulation of these VLCFAs is a key factor in the pathophysiology of the disease.

Recent advancements in newborn screening (NBS) have highlighted the critical importance of early diagnosis to improve patient outcomes, particularly for the rapidly progressive cerebral form of X-ALD (CALD), where treatments like hematopoietic stem cell transplantation are most effective when initiated pre-symptomatically.[1] In this context, lysophosphatidylcholines (Lyso-PCs) containing VLCFAs have emerged as highly sensitive and specific biomarkers for X-ALD. While 1-hexacosanoyl-2-lyso-sn-3-glycero-phosphorylcholine (26:0-Lyso-PC) is the primary biomarker, 1-tetracosanoyl-sn-glycero-3-phosphocholine (24:0-Lyso-PC) serves as a crucial secondary biomarker that enhances the accuracy and reliability of screening methods.[6][7][8]

These application notes provide a comprehensive overview of the role of 24:0 Lyso-PC in X-ALD screening, detailed experimental protocols for its quantification, and relevant data for interpretation.

Biochemical Pathway and Clinical Significance

In X-ALD, the deficiency of the ALDP transporter in the peroxisomal membrane disrupts the import and subsequent degradation of VLCFA-CoA esters.[1] This leads to an accumulation of saturated VLCFAs, particularly C26:0 and to a lesser extent C24:0.[3] These excess VLCFAs are incorporated into various complex lipids, including lysophosphatidylcholines.[2][5] The elevated levels of 24:0-Lyso-PC and 26:0-Lyso-PC in dried blood spots (DBS) of newborns are therefore direct biochemical indicators of the underlying metabolic defect in X-ALD.[6][9]

The following diagram illustrates the simplified biochemical pathway leading to the accumulation of 24:0 Lyso-PC in X-ALD.

Biochemical Pathway of 24:0 Lyso-PC Accumulation in X-ALD cluster_0 Peroxisome cluster_1 Cytosol VLCFA_CoA VLCFA-CoA (e.g., C24:0-CoA) ALDP ALDP (ABCD1) VLCFA_CoA->ALDP Transport beta_oxidation Beta-oxidation Degradation Products Degradation Products beta_oxidation->Degradation Products ALDP->beta_oxidation Enables VLCFA VLCFA Pool (C24:0) VLCFA->VLCFA_CoA Activation PC_24 Phosphatidylcholine (containing C24:0) VLCFA->PC_24 Incorporation Lyso_PC_24 24:0 Lyso-PC PLA2 Phospholipase A2 PC_24->Lyso_PC_24 Hydrolysis

Caption: Simplified biochemical pathway of 24:0 Lyso-PC in X-ALD.

Quantitative Data Summary

The concentration of 24:0 Lyso-PC, often in conjunction with 26:0 Lyso-PC, is a key metric in X-ALD newborn screening. The following tables summarize representative quantitative data from various studies.

Table 1: Concentration of 24:0 Lyso-PC in Dried Blood Spots (DBS)

PopulationNumber of Samples (n)Mean Concentration (µmol/L)Range (µmol/L)Reference
X-ALD Patients4--[1]
Newborns (Control)604--[1]
Healthy Adults50--[1]
ZSD Patients--0.28 - 2.17[10]
ALD Males---[10]
ALD Females---[10]

Note: Specific mean and range values for all populations were not consistently available across all cited literature in a directly comparable format.

Table 2: Cutoff Values for X-ALD Screening

Screening TierAnalyteCutoff Value (µmol/L)NotesReference
First-TierC24:0-LPC0.175Used in conjunction with C26:0-LPC cutoff of 0.08 µmol/L[11]
Second-TierC26:0-LPC> 0.15Confirmatory testing threshold[12]
First-TierC24:0-AC≥0.04Optimized sensitive indicator[13]

Experimental Protocols

The quantification of 24:0 Lyso-PC from DBS is predominantly performed using tandem mass spectrometry (MS/MS), often coupled with flow injection analysis (FIA) or liquid chromatography (LC).

Protocol 1: Sample Preparation from Dried Blood Spots

This protocol outlines the initial extraction of lysophosphatidylcholines from DBS samples.

Materials:

Procedure:

  • Punch a 3.2 mm disc from a DBS into a well of a 96-well plate.[11]

  • Prepare an extraction solution of methanol containing the internal standard (d4-C26:0-LPC).[11][14]

  • Add 100 µL of the extraction solution to each well containing a DBS punch.[11][14]

  • Seal the plate with an adhesive seal.[11]

  • Place the plate on a shaker and agitate at 650 rpm for 30 minutes at 31°C.[11][14]

  • After incubation, the supernatant (extract) is ready for analysis by MS/MS.

Protocol 2: Analysis by LC-MS/MS

This protocol describes the analytical method for quantifying 24:0 Lyso-PC using liquid chromatography-tandem mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • C8 analytical column (e.g., Inertsil C8-3, 3 µm, 2.1 x 50 mm)[1]

Reagents:

  • Mobile Phase A: 10 mM Ammonium Acetate in water

  • Mobile Phase B: Methanol with 10% 10 mM Ammonium Acetate

  • Calibration standards for 20:0, 24:0, and 26:0 Lyso-PC

Procedure:

  • Chromatographic Separation:

    • Inject 5 µL of the sample extract onto the C8 column.[1]

    • Elute the analytes using a gradient of Mobile Phase A and Mobile Phase B. The specific gradient conditions should be optimized to ensure separation of the lysophosphatidylcholines.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive ion mode with electrospray ionization.

    • Monitor the analytes using Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions are:

      • 24:0 Lyso-PC: m/z 608.5 > 104.1[1]

      • 26:0 Lyso-PC: m/z 636.6 > 104.1[1]

      • d4-26:0 Lyso-PC (IS): m/z 640.6 > 104.1[1]

  • Quantification:

    • Quantify the amount of 24:0 Lyso-PC by comparing the peak area of the analyte to that of the internal standard.[1]

    • Use a calibration curve generated from the analysis of calibration standards to determine the concentration in the samples.

The following workflow diagram illustrates the overall process of X-ALD newborn screening.

X-ALD Newborn Screening Workflow DBS Dried Blood Spot Collection Punch Punch 3.2mm Disc DBS->Punch Extraction Extraction with Methanol + Internal Standard Punch->Extraction Analysis FIA-MS/MS or LC-MS/MS Analysis Extraction->Analysis Data Quantify 24:0 & 26:0 Lyso-PC Analysis->Data Cutoff Compare to Cutoff Values Data->Cutoff Negative Screen Negative Cutoff->Negative Below Cutoff Positive Screen Positive Cutoff->Positive Above Cutoff FollowUp Follow-up Testing (e.g., VLCFA analysis, ABCD1 sequencing) Positive->FollowUp

References

Application Notes and Protocols for the Analysis of 24:0 Lyso-PC in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignoceroyl lysophosphatidylcholine (B164491) (24:0 Lyso-PC) is a bioactive lipid molecule that plays a role in various physiological and pathological processes. As a member of the lysophospholipid class, it can act as a signaling molecule by interacting with specific G protein-coupled receptors.[1] The accurate quantification of 24:0 Lyso-PC in tissue samples is crucial for understanding its biological function and its potential as a biomarker in disease.

This document provides detailed application notes and standardized protocols for the sample preparation and analysis of 24:0 Lyso-PC in tissue matrices. The methodologies described herein are designed to ensure high recovery, accuracy, and reproducibility, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification.

I. Experimental Protocols

A. Tissue Homogenization

The initial and critical step in the analysis of lipids from solid tissues is efficient homogenization to disrupt the cellular structure and allow for complete extraction of the target analytes.

Materials:

  • Tissue sample (frozen at -80°C)

  • Homogenization Buffer (e.g., 150 mM ammonium (B1175870) bicarbonate, pH ~8.2 or ice-cold methanol)

  • Bead beater with ceramic or stainless steel beads

  • or Dounce homogenizer

  • or Mortar and pestle with liquid nitrogen

  • Ice

  • Centrifuge

Protocol:

  • Sample Preparation: Weigh the frozen tissue sample (typically 10-50 mg). All procedures should be performed on ice to minimize enzymatic degradation.[1]

  • Homogenization Method Selection:

    • For soft tissues (e.g., brain, liver): A bead beater or a Dounce homogenizer is effective.

    • For tougher tissues: Grinding to a fine powder in a pre-chilled mortar and pestle under liquid nitrogen is recommended.

  • Homogenization Procedure (Bead Beater): a. Place the weighed tissue and beads into a pre-chilled homogenization tube. b. Add the appropriate volume of ice-cold homogenization buffer (e.g., 1 mL for 50 mg of tissue). c. Homogenize using the bead beater according to the manufacturer's instructions (e.g., 2 cycles of 30 seconds at 6 m/s). d. Keep the samples on ice between cycles.

  • Homogenization Procedure (Dounce Homogenizer): a. Place the minced tissue in a pre-chilled Dounce homogenizer. b. Add ice-cold homogenization buffer. c. Perform 15-20 strokes with the loose pestle, followed by 15-20 strokes with the tight pestle.

  • Post-Homogenization: a. Centrifuge the homogenate at a low speed (e.g., 1000 x g for 5 minutes at 4°C) to pellet cellular debris. b. Collect the supernatant for lipid extraction.

B. Lipid Extraction

Two widely used methods for lipid extraction from tissue homogenates are the Folch (chloroform/methanol) and the Matyash (MTBE/methanol) methods. The choice of method can influence the recovery of different lipid classes.

Internal Standard: Prior to extraction, it is crucial to add a suitable internal standard to the tissue homogenate to correct for extraction inefficiency and matrix effects. A deuterated or 13C-labeled 24:0 Lyso-PC (e.g., 24:0 Lyso PC-d4 or this compound-¹³C₆) is the ideal choice.[2]

1. Modified Folch Extraction (Liquid-Liquid Extraction)

This method is a gold standard for lipid extraction but uses chloroform (B151607), a toxic solvent.

Materials:

  • Tissue homogenate

  • Chloroform

  • Methanol (B129727)

  • 0.9% NaCl solution (or 0.15M ammonium acetate)

  • Vortex mixer

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

Protocol:

  • To 100 µL of tissue homogenate, add the internal standard.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes.

  • Add 400 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex for another 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.

  • Dry the collected organic phase under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or acetonitrile:isopropanol:water).

2. Matyash (MTBE) Extraction (Liquid-Liquid Extraction)

This method is a safer alternative to the Folch method as it replaces chloroform with methyl-tert-butyl ether (MTBE). For many lipid classes, it provides comparable or even better recovery.[3][4] However, for lysophosphatidylcholines, recovery might be slightly lower, making the use of an internal standard critical.[5]

Materials:

  • Tissue homogenate

  • Methyl-tert-butyl ether (MTBE)

  • Methanol

  • Water (LC-MS grade)

  • Vortex mixer

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

Protocol:

  • To 100 µL of tissue homogenate, add the internal standard.

  • Add 1.5 mL of methanol.

  • Vortex briefly.

  • Add 5 mL of MTBE.

  • Vortex for 10 minutes at room temperature.

  • Add 1.25 mL of water to induce phase separation.

  • Vortex for 1 minute.

  • Centrifuge at 1,000 x g for 10 minutes at room temperature.

  • Carefully collect the upper organic phase (MTBE layer) containing the lipids.

  • Dry the collected organic phase under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

C. Solid-Phase Extraction (SPE) - Optional Clean-up

For complex tissue matrices, an additional solid-phase extraction (SPE) step can be employed after the initial liquid-liquid extraction to remove interfering substances and enrich the lysophospholipid fraction.

Materials:

  • Dried lipid extract from LLE

  • SPE cartridge (e.g., silica-based or mixed-mode)

  • SPE manifold

  • Appropriate solvents for conditioning, washing, and elution (refer to manufacturer's protocol)

Protocol:

  • Conditioning: Condition the SPE cartridge with an appropriate solvent (e.g., methanol followed by the reconstitution solvent).

  • Loading: Load the reconstituted lipid extract onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove non-polar lipids and other interferences.

  • Elution: Elute the lysophospholipid fraction, including 24:0 Lyso-PC, with a stronger polar solvent.

  • Drying and Reconstitution: Dry the eluted fraction under nitrogen and reconstitute in the final injection solvent for LC-MS/MS analysis.

D. LC-MS/MS Quantification

Instrumentation:

  • Liquid Chromatography system (HPLC or UPLC)

  • Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate

  • Gradient: A suitable gradient to separate 24:0 Lyso-PC from other lipids.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40-50°C

  • Injection Volume: 5-10 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM):

    • 24:0 Lyso-PC: Monitor the transition of the precursor ion [M+H]⁺ to a specific product ion (e.g., m/z 608.5 -> 184.1, corresponding to the phosphocholine (B91661) headgroup).[6]

    • Internal Standard (e.g., this compound-d4): Monitor the corresponding transition (e.g., m/z 612.5 -> 184.1).

  • Optimization: Optimize cone voltage and collision energy for maximum signal intensity.

II. Data Presentation

The following tables summarize key quantitative parameters for the analysis of 24:0 Lyso-PC.

Table 1: Comparison of Lipid Extraction Methods for Brain Tissue

FeatureFolch ExtractionMTBE ExtractionReference
Solvent Chloroform/MethanolMethyl-tert-butyl ether/Methanol[3][4]
Safety More toxic, carcinogenicSafer alternative[7]
Lipid Phase Lower phaseUpper phase[3][4]
Lyso-PC Recovery Generally considered the standardMay be slightly lower, use of internal standard is critical[5]
Throughput LowerHigher, amenable to automation[3][4][7]

Table 2: Quantitative LC-MS/MS Parameters for 24:0 Lyso-PC

ParameterValueReference
Precursor Ion (m/z) 608.5 [M+H]⁺[6]
Product Ion (m/z) 184.1 (phosphocholine)[6]
Calibration Range 0.1 - 0.9 ng[6]
Intra-day CV% < 10%[8]
Inter-day CV% < 15%[8]

III. Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_result Result tissue Frozen Tissue Sample (-80°C) homogenization Tissue Homogenization (e.g., Bead Beating) tissue->homogenization homogenate Tissue Homogenate homogenization->homogenate add_is Add Internal Standard (e.g., this compound-d4) homogenate->add_is lle Liquid-Liquid Extraction (Folch or MTBE) add_is->lle phase_sep Phase Separation (Centrifugation) lle->phase_sep collect_organic Collect Organic Phase phase_sep->collect_organic dry_down Dry Down under N2 collect_organic->dry_down reconstitute Reconstitute in Injection Solvent dry_down->reconstitute lcms LC-MS/MS Analysis (Positive ESI, MRM) reconstitute->lcms data_proc Data Processing and Quantification lcms->data_proc quant_result Quantitative Result of This compound data_proc->quant_result

Caption: Experimental workflow for 24:0 Lyso-PC analysis in tissues.

Simplified Signaling Pathway of Lysophosphatidylcholines

signaling_pathway cluster_membrane Cell Membrane cluster_enzyme Enzymatic Action cluster_signaling Intracellular Signaling cluster_response Cellular Response pc Phosphatidylcholine (PC) pla2 Phospholipase A2 (PLA2) pc->pla2 Hydrolysis gpr G Protein-Coupled Receptor (e.g., GPR119, GPR55) downstream Downstream Signaling Cascades (e.g., Ca²⁺ mobilization, cAMP production) gpr->downstream lyso_pc 24:0 Lyso-PC pla2->lyso_pc Generates lyso_pc->gpr Binds to response Biological Response (e.g., Inflammation, Cell Proliferation) downstream->response

Caption: Simplified signaling pathway of lysophosphatidylcholines.

IV. Concluding Remarks

The protocols outlined in this document provide a robust framework for the reliable quantification of 24:0 Lyso-PC in tissue samples. Adherence to best practices in sample handling, homogenization, and extraction is paramount to obtaining high-quality data. The use of a stable isotope-labeled internal standard is strongly recommended to ensure analytical accuracy. The choice between the Folch and Matyash extraction methods will depend on laboratory safety policies and specific experimental needs, with both methods capable of delivering reliable results when properly implemented.

References

Application Notes and Protocols for Stable Isotope-Labeled 24:0 Lyso PC in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignoceroyl lysophosphatidylcholine (B164491) (24:0 Lyso PC) is a species of lysophosphatidylcholine (Lyso PC) containing the very-long-chain saturated fatty acid (VLCFA), lignoceric acid (24:0). Lyso PCs are bioactive lipid molecules that play crucial roles in a variety of cellular processes, including membrane structure, cell signaling, and the regulation of metabolic pathways.[1][2] The metabolism of VLCFAs is of significant interest as defects in their processing are linked to severe metabolic disorders, such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders.[3][4]

Stable isotope-labeled this compound, such as ¹³C₆- or d₄-labeled variants, serves as a powerful tool in metabolic research.[5] These labeled compounds are chemically identical to their endogenous counterparts but can be distinguished by mass spectrometry. This allows for their use as internal standards for accurate quantification and as tracers to elucidate the dynamics of this compound metabolism, including its synthesis, degradation, and incorporation into other lipids.[6] The use of stable isotope labeling provides a dynamic view of metabolic fluxes, which cannot be obtained from steady-state concentration measurements alone.[7]

Applications in Metabolic Studies

Stable isotope-labeled this compound is instrumental in several key areas of metabolic research:

  • Metabolic Flux Analysis: Tracing the metabolic fate of the labeled lignoceric acid and the lysophosphatidylcholine backbone to understand the rates of synthesis and turnover.[8][9]

  • Disease Biomarker Quantification: Serving as an internal standard for the precise and accurate quantification of endogenous this compound levels in biological samples, which is particularly relevant for diagnosing and monitoring peroxisomal disorders.[10][11]

  • Drug Discovery and Development: Evaluating the effect of therapeutic agents on the metabolism of VLCFAs and lysophospholipids.

  • Elucidating Signaling Pathways: Investigating the role of this compound as a signaling molecule, particularly in relation to G protein-coupled receptors (GPCRs).[12][13]

Data Presentation: Quantitative Levels of this compound

The concentration of this compound in biological fluids is a critical diagnostic marker for certain metabolic diseases. The use of stable isotope-labeled this compound as an internal standard in LC-MS/MS assays allows for highly accurate quantification.

Biological MatrixConditionThis compound Concentration (µmol/L)Reference
Human PlasmaControl≤ 0.27[10]
Human PlasmaX-linked Adrenoleukodystrophy (ALD) MalesSignificantly elevated vs. controls[10]
Human PlasmaZellweger Spectrum Disorders (ZSD)0.28 - 2.17[10]
Human PlasmaALD FemalesSignificantly elevated vs. controls[10]

Table 1: Representative concentrations of this compound in human plasma under control and disease conditions. These values can vary between laboratories and methodologies.

Signaling Pathways and Metabolic Fate of this compound

Lysophosphatidylcholines, including this compound, can act as signaling molecules by activating specific G protein-coupled receptors (GPCRs), such as GPR55.[14][15][16] Activation of these receptors can trigger downstream signaling cascades involving Gα₁₃, RhoA, and ROCK, leading to various cellular responses, including intracellular calcium release and activation of transcription factors like NFAT and NF-κB.[14][17]

The metabolic fate of this compound is primarily governed by the enzyme Lysophosphatidylcholine Acyltransferase (LPCAT).[18][19] LPCAT catalyzes the reacylation of Lyso PC to form phosphatidylcholine (PC), thereby remodeling cellular membranes and regulating the levels of bioactive Lyso PC.[20][21]

GPR55_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular 24_0_Lyso_PC This compound GPR55 GPR55 24_0_Lyso_PC->GPR55 Binds G_alpha_13 Gα13 GPR55->G_alpha_13 Activates PLC PLC GPR55->PLC Activates RhoA RhoA G_alpha_13->RhoA Activates ROCK ROCK RhoA->ROCK Activates ERK ERK1/2 ROCK->ERK Phosphorylates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release NFAT NFAT Ca_release->NFAT Activates NF_kB NF-κB ERK->NF_kB Activates Cellular_Response Cellular Response (e.g., Gene Transcription) NFAT->Cellular_Response NF_kB->Cellular_Response

GPR55 Signaling Pathway Activation by this compound.

Metabolic_Fate_of_24_0_Lyso_PC PC_24_0 Phosphatidylcholine (PC) (containing 24:0) PLA2 Phospholipase A₂ (PLA₂) PC_24_0->PLA2 LysoPC_24_0 This compound LPCAT Lysophosphatidylcholine Acyltransferase (LPCAT) LysoPC_24_0->LPCAT Acyl_CoA Acyl-CoA Acyl_CoA->LPCAT PLA2->LysoPC_24_0 Hydrolysis LPCAT->PC_24_0 Reacylation

Metabolic Cycling of this compound.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma using Stable Isotope Dilution LC-MS/MS

This protocol describes the quantification of endogenous this compound in human plasma using a stable isotope-labeled internal standard.

Materials:

  • Human plasma (collected in EDTA tubes)

  • Stable isotope-labeled this compound (e.g., this compound-¹³C₆ or this compound-d₄) as an internal standard (IS)

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Sample Preparation: a. Thaw plasma samples on ice. b. In a clean centrifuge tube, add 50 µL of plasma. c. Add a known amount of the stable isotope-labeled this compound internal standard solution in methanol. d. Add 1 mL of a 2:1 (v/v) chloroform:methanol solution. e. Vortex vigorously for 2 minutes. f. Add 200 µL of water and vortex for 30 seconds. g. Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases. h. Carefully collect the lower organic phase into a new tube. i. Evaporate the solvent to dryness under a gentle stream of nitrogen. j. Reconstitute the dried lipid extract in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis: a. Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
    • Mobile Phase A: Water with 0.1% formic acid.
    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid.
    • Gradient: A suitable gradient to separate Lyso PC species.
    • Flow Rate: 0.3 mL/min.
    • Injection Volume: 5 µL. b. Mass Spectrometry (MS/MS):
    • Ionization Mode: Positive Electrospray Ionization (ESI+).
    • Detection Mode: Multiple Reaction Monitoring (MRM).
    • Monitor the precursor to product ion transitions for both endogenous this compound and the stable isotope-labeled internal standard.

  • Data Analysis: a. Integrate the peak areas for both the endogenous analyte and the internal standard. b. Calculate the ratio of the analyte peak area to the internal standard peak area. c. Determine the concentration of endogenous this compound using a calibration curve prepared with known concentrations of unlabeled this compound and a fixed concentration of the internal standard.

protocol_quantification start Start: Plasma Sample add_is Add Stable Isotope-Labeled This compound (IS) start->add_is extraction Lipid Extraction (Chloroform/Methanol) add_is->extraction phase_sep Phase Separation (Centrifugation) extraction->phase_sep collect_organic Collect Organic Phase phase_sep->collect_organic dry_down Evaporate to Dryness (Nitrogen Stream) collect_organic->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute lcms_analysis LC-MS/MS Analysis (MRM Mode) reconstitute->lcms_analysis data_analysis Data Analysis (Quantification) lcms_analysis->data_analysis end End: Concentration of This compound data_analysis->end

Workflow for Quantification of this compound.
Protocol 2: Metabolic Flux Analysis of this compound in Cultured Cells

This protocol outlines a general procedure for tracing the metabolic fate of stable isotope-labeled this compound in a cell culture model.

Materials:

  • Cultured cells of interest

  • Cell culture medium and supplements

  • Stable isotope-labeled this compound (e.g., ¹³C₆-labeled)

  • Phosphate-buffered saline (PBS)

  • Cell scraper

  • Lipid extraction solvents (as in Protocol 1)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Labeling: a. Culture cells to the desired confluency. b. Replace the standard culture medium with a medium supplemented with a known concentration of stable isotope-labeled this compound. c. Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the metabolic flux.

  • Sample Harvesting and Lipid Extraction: a. At each time point, wash the cells twice with ice-cold PBS. b. Harvest the cells by scraping in PBS. c. Pellet the cells by centrifugation. d. Perform lipid extraction from the cell pellet as described in Protocol 1.

  • LC-MS/MS Analysis: a. Analyze the lipid extracts by LC-MS/MS. b. In addition to monitoring for the labeled this compound, set up the mass spectrometer to detect potential downstream metabolites, such as labeled phosphatidylcholines (e.g., PC containing the ¹³C₆-labeled lignoceric acid).

  • Data Analysis: a. Quantify the abundance of the labeled this compound and its labeled metabolites at each time point. b. Plot the incorporation of the stable isotope label into different lipid species over time to determine the rate of metabolic conversion. c. This data can be used to model the metabolic flux through the pathways involving this compound.

protocol_flux_analysis start Start: Cultured Cells labeling Incubate with Stable Isotope-Labeled this compound start->labeling time_points Harvest at Multiple Time Points labeling->time_points extraction Lipid Extraction time_points->extraction lcms_analysis LC-MS/MS Analysis (Detect Labeled Metabolites) extraction->lcms_analysis flux_calculation Calculate Isotope Incorporation and Metabolic Flux lcms_analysis->flux_calculation end End: Metabolic Flux Data flux_calculation->end

Workflow for Metabolic Flux Analysis.

Conclusion

Stable isotope-labeled this compound is an indispensable tool for advancing our understanding of VLCFA metabolism and its role in health and disease. The application notes and protocols provided here offer a framework for researchers to accurately quantify this important biomarker and to dynamically trace its metabolic fate, thereby providing critical insights for the development of new diagnostic and therapeutic strategies for metabolic disorders.

References

Troubleshooting & Optimization

Technical Support Center: 24:0 Lyso PC (Lignoceroyl lysophosphatidylcholine)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for improving the stability of 24:0 Lyso PC in solution, ensuring the reliability and reproducibility of experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a critical concern?

A1: this compound, or Lignoceroyl lysophosphatidylcholine, is a lysophospholipid containing a long, saturated 24-carbon acyl chain (Lignoceric acid).[1] Lysophospholipids like this compound are important signaling molecules and are increasingly used in applications such as mRNA drug delivery.[2][3] Its stability is critical because degradation can lead to the formation of impurities, such as free fatty acids and other isomers, which can alter the compound's physical properties and biological activity, leading to inconsistent and unreliable experimental results.[4][5]

Q2: What are the primary pathways of this compound degradation in solution?

A2: The two main non-enzymatic degradation pathways for this compound in solution are:

  • Hydrolysis: The ester bond linking the lignoceroyl chain to the glycerol (B35011) backbone can be cleaved, a process accelerated by non-neutral pH (acidic or alkaline conditions) and elevated temperatures.[5] This reaction yields Lignoceric acid (a free fatty acid) and glycerophosphocholine.

  • Acyl Migration: The lignoceroyl acyl chain can migrate from the sn-1 position to the more stable sn-2 position, forming an isomeric impurity (2-LPC).[6] At equilibrium, the mixture can contain a significant amount of this 2-LPC isomer.[6]

cluster_main Degradation of this compound (1-LPC isomer) LPC_1 This compound (1-Lignoceroyl-2-hydroxy-sn-glycero-3-phosphocholine) LPC_2 2-LPC Isomer (2-Lignoceroyl-1-hydroxy-sn-glycero-3-phosphocholine) LPC_1->LPC_2 Acyl Migration (Reversible) FFA Lignoceric Acid (Free Fatty Acid) LPC_1->FFA   Hydrolysis (Acid/Base, Heat) GPC Glycerophosphocholine

Fig. 1: Primary degradation pathways for this compound in solution.

Q3: How should I properly store this compound?

A3: Proper storage is the most effective way to ensure stability. Conditions vary significantly between the powdered form and solutions.

FormStorage TemperatureRecommended DurationKey Considerations
Solid Powder -20°CUp to 3 yearsKeep container tightly sealed and protected from light.[1][2][7]
In Solvent -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[2]
-20°CUp to 1 monthUse for short-term storage only.[2]
Aqueous Solution 2-8°CNot Recommended Prepare fresh and use immediately (within one day).[8]

Q4: What is the best solvent for preparing a this compound stock solution?

A4: this compound is sparingly soluble in many solvents.[8] Ethanol (B145695) is a commonly used solvent.[2] To achieve dissolution, gentle warming (up to 60°C) and ultrasonication may be required.[2] For biological experiments, a common procedure is to dissolve the lipid in an organic solvent, which can then be evaporated under a stream of nitrogen, followed by reconstitution in an aqueous buffer to the desired concentration.[4]

Q5: Are there more stable alternatives to this compound for long-term experiments?

A5: Yes. For applications requiring high stability over extended periods, especially in biological systems, consider using metabolically stabilized analogs. Alkyl-lysophospholipids (ALP), where the ester bond is replaced by a more robust ether bond, are resistant to hydrolysis by lipases and acyltransferases and offer a much longer half-life.[9][10]

Troubleshooting Guide

Problem: Inconsistent or non-reproducible experimental results.

Possible CauseRecommended Solution
Degradation of this compound 1. Verify Storage: Confirm that stock solutions have been stored at -80°C and for no longer than 6 months.[2] 2. Prepare Fresh Solutions: Discard any aqueous working solutions older than one day and prepare a new one from a reliable stock.[8] 3. Check pH: Ensure the pH of your final aqueous solution is neutral (pH ~7.2) to minimize acid/base-catalyzed hydrolysis.[8] 4. Consider Stability Analysis: If problems persist, analyze an aliquot of your solution for degradation products (e.g., free fatty acids) using a method like HPLC-ELSD.[4]
Improper Handling 1. Avoid Freeze-Thaw Cycles: Use single-use aliquots of your stock solution.[2] 2. Inert Atmosphere: For maximum stability of organic stock solutions, consider overlaying the aliquot with an inert gas like argon or nitrogen before sealing and freezing.

Problem: Difficulty dissolving this compound or precipitation observed in aqueous buffer.

Possible CauseRecommended Solution
Poor Solubility The long, saturated C24:0 chain gives this molecule poor aqueous solubility. Direct dissolution in buffer is often unsuccessful.
Incorrect Dissolution Method 1. Follow the recommended two-step dissolution protocol outlined in the Experimental Protocols section below. 2. When dissolving in ethanol, gentle warming and ultrasonication can aid the process.[2] Be cautious not to overheat.
Exceeding Solubility Limit The approximate solubility in PBS (pH 7.2) is 2 mg/mL.[8] Do not attempt to prepare aqueous solutions at concentrations significantly above this limit without a proper formulation strategy (e.g., use of co-solvents or detergents).

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution and Aqueous Working Solution

This protocol describes a standard method for preparing a stable organic stock solution and a fresh aqueous working solution for immediate use in experiments.

cluster_working Preparation of Aqueous Working Solution (Use Immediately) start Start: this compound Powder (Stored at -20°C) weigh 1. Weigh Powder Accurately weigh the required amount in a sterile glass vial. start->weigh dissolve 2. Dissolve in Organic Solvent Add ethanol to the desired stock concentration (e.g., 10 mg/mL). Use sonication/warming (60°C) if needed. weigh->dissolve aliquot 3. Aliquot Stock Solution Dispense into single-use glass vials. dissolve->aliquot store 4. Store Stock Solution Store aliquots at -80°C for up to 6 months. aliquot->store get_aliquot 5. Use One Stock Aliquot Take a single aliquot from -80°C storage. store->get_aliquot evaporate 6. Evaporate Solvent Dry the lipid to a thin film under a gentle stream of nitrogen gas. get_aliquot->evaporate reconstitute 7. Reconstitute in Buffer Add pre-warmed aqueous buffer (e.g., PBS, pH 7.2). Vortex thoroughly to form a clear solution/suspension. evaporate->reconstitute use 8. Use in Experiment Use the freshly prepared aqueous solution immediately. reconstitute->use

Fig. 2: Recommended workflow for preparing this compound solutions.
Protocol 2: Stability Assessment by HPLC with Evaporative Light Scattering Detector (ELSD)

This method allows for the quantification of intact this compound and its primary hydrolytic degradation product, Lignoceric acid (free fatty acid).[4] This protocol provides a general framework; specific parameters may need optimization.

  • Objective: To determine the percentage of this compound remaining in a solution after a specific storage period and condition.

  • Sample Preparation:

    • Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) using the desired solvent/buffer system.

    • Analyze a "Time 0" sample immediately after preparation.

    • Store the remaining solution under the test conditions (e.g., 4°C for 3 days).

    • After the storage period, prepare the "Time X" sample for analysis.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system.

    • Evaporative Light Scattering Detector (ELSD).[11]

    • Normal-phase silica (B1680970) column.[4]

  • Chromatographic Conditions (Example): [4][11]

    • Mobile Phase A: Chloroform/Methanol (e.g., 70:30 v/v)

    • Mobile Phase B: Chloroform/Methanol/Water/Ammonia (e.g., 45:45:9.5:0.5 v/v/v/v)

    • Gradient Elution: A gradient from a non-polar to a more polar mobile phase is used to effectively separate the non-polar free fatty acid from the more polar lysophospholipid.

    • Run Time: Approximately 25-30 minutes.

  • Data Analysis:

    • Identify the peaks for Lignoceric acid and this compound based on the retention times of standards.

    • Integrate the peak area for each component at Time 0 and Time X.

    • Calculate the percentage of this compound remaining:

      • % Stability = (Area_LPC_TimeX / Area_LPC_Time0) * 100

    • The increase in the relative area of the free fatty acid peak provides further evidence of degradation.

start Inconsistent Experimental Results? check_age Is the aqueous solution older than 1 day? start->check_age Yes check_temp Was the stock solution stored at -80°C? check_age->check_temp No sol_fresh Action: Prepare a fresh aqueous solution. check_age->sol_fresh Yes check_thaw Were single-use aliquots used? check_temp->check_thaw Yes sol_temp Action: Discard stock. Use stock stored properly at -80°C. check_temp->sol_temp No sol_thaw Action: Aliquot new stock to avoid freeze-thaw cycles. check_thaw->sol_thaw No end_node Problem likely resolved. If issues persist, consider formal stability analysis (HPLC). check_thaw->end_node Yes sol_fresh->end_node sol_temp->end_node sol_thaw->end_node

Fig. 3: Troubleshooting logic for experiments involving this compound.

References

Troubleshooting low signal intensity of 24:0 Lyso PC in LC-MS.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal intensity of 24:0 Lysophosphatidylcholine (Lyso PC) in their Liquid Chromatography-Mass Spectrometry (LC-MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low signal intensity of 24:0 Lyso PC?

Low signal intensity for this compound can stem from issues in sample preparation, chromatography, or mass spectrometry. Key factors include:

  • Sample Preparation: Inefficient extraction, degradation of the analyte due to improper handling, or the presence of interfering substances.

  • Chromatography: Poor retention on the analytical column, co-elution with suppressing agents, or suboptimal mobile phase composition.

  • Mass Spectrometry: Inefficient ionization, in-source fragmentation, or incorrect mass spectrometer settings.

Q2: Can the choice of ionization mode affect the signal intensity of this compound?

Yes, the ionization mode can significantly impact signal intensity. While positive electrospray ionization (ESI) is often used for lysophosphatidylcholines, interferences have been reported.[1] Some methodologies utilize negative ESI with acetate (B1210297) adducts to circumvent isobaric interferences, especially when chromatographic resolution is insufficient.[1] For comprehensive screening, it is often recommended to analyze lipids in both positive and negative electrospray modes.[2]

Q3: How can I improve the extraction efficiency of this compound from my samples?

The choice of extraction method is critical. Protein precipitation is a common first step to remove proteins from the sample.[3] Subsequently, liquid-liquid extraction (LLE) is used to separate lipids. Common LLE methods include:

  • Folch Method: Utilizes a chloroform:methanol (B129727) (2:1, v/v) solvent system.[4]

  • Bligh-Dyer Method: Employs a chloroform:methanol (1:1, v/v) mixture.[4]

  • MTBE Method: Uses methyl tert-butyl ether (MTBE) and methanol.[2]

For optimal recovery of lysophospholipids, which can be lost to the aqueous phase in some extraction methods, specific protocols should be followed.[5]

Troubleshooting Guide

Issue 1: Low or No Signal for this compound Standard

If you are observing a weak or absent signal when injecting a pure this compound standard, the issue likely lies within the LC-MS system itself.

Potential Cause Troubleshooting Step Expected Outcome
Inefficient Ionization Optimize ion source parameters such as capillary voltage, gas flow, and temperature.Enhanced signal intensity of the precursor ion.
Incorrect MS Settings Verify the precursor ion m/z for this compound (C32H66NO7P, MW: 607.85) and the product ion (m/z 184 for the phosphocholine (B91661) headgroup).[6]Correct precursor and product ions are monitored, leading to signal detection.
Analyte Degradation Prepare fresh standard solutions. This compound should be stored at -20°C.[7]A fresh standard should yield a strong signal if degradation was the issue.
Mobile Phase Incompatibility Ensure the mobile phase composition is suitable for ESI. The use of mobile phase modifiers like ammonium (B1175870) formate (B1220265) or acetate is recommended to improve ionization.[2][8]Improved signal stability and intensity.
Issue 2: Good Signal for Standard but Low Signal in Sample

When the standard shows a strong signal but the analyte signal is low in your biological matrix, the problem is likely related to sample preparation or matrix effects.

Potential Cause Troubleshooting Step Expected Outcome
Ion Suppression Dilute the sample extract to reduce the concentration of interfering matrix components.[5]An increase in signal intensity upon dilution indicates that ion suppression was occurring.
Inefficient Extraction Evaluate different lipid extraction methods (e.g., Folch, Bligh-Dyer, MTBE) to find the one with the best recovery for long-chain Lyso PCs.[3][4]Improved signal intensity due to higher analyte recovery from the sample.
Analyte Degradation During Sample Prep Minimize sample handling time and keep samples on ice. Long-term storage at room temperature can lead to an increase in lysophosphatidylcholines due to the breakdown of phosphatidylcholines.[3]Consistent and higher signal intensity across replicate samples.
Co-elution with Interfering Substances Modify the chromatographic gradient to better separate this compound from other lipids that may be causing ion suppression.[8]A sharper peak with improved signal-to-noise ratio.

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma (Modified MTBE Method)

This protocol is adapted from a method for comprehensive analysis of plasma lipids.[2]

  • To a 10 µL plasma aliquot in a 1.5 mL microcentrifuge tube, add 225 µL of cold methanol containing an appropriate internal standard (e.g., a deuterated or odd-chain Lyso PC).

  • Vortex the mixture for 10 seconds.

  • Add 750 µL of cold methyl tert-butyl ether (MTBE).

  • Vortex for 10 seconds and then shake for 6 minutes at 4°C.

  • Induce phase separation by adding 188 µL of LC/MS-grade water.

  • Centrifuge at 14,000 rpm for 2 minutes.

  • Collect the upper organic phase.

  • Dry the extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS analysis (e.g., methanol/toluene 9:1, v/v).

Visualizations

Troubleshooting_Workflow Troubleshooting Low this compound Signal cluster_0 Initial Observation cluster_1 Problem Isolation cluster_2 System Troubleshooting cluster_3 Sample/Matrix Troubleshooting start Low Signal for this compound check_standard Inject this compound Standard start->check_standard system_issue Potential System Issue check_standard->system_issue Low Signal sample_issue Potential Sample/Matrix Issue check_standard->sample_issue Good Signal optimize_ms Optimize MS Parameters (Ionization, Voltages) system_issue->optimize_ms check_lc Check LC Conditions (Column, Mobile Phase) system_issue->check_lc fresh_standard Prepare Fresh Standard system_issue->fresh_standard extraction Optimize Sample Extraction sample_issue->extraction dilution Test Sample Dilution sample_issue->dilution chromatography Modify Chromatographic Method sample_issue->chromatography

Caption: A flowchart for troubleshooting low this compound signal intensity.

lipid_extraction_workflow Lipid Extraction Workflow (MTBE Method) start Plasma Sample (10 µL) add_methanol Add 225 µL cold Methanol + Internal Standard start->add_methanol vortex1 Vortex 10s add_methanol->vortex1 add_mtbe Add 750 µL cold MTBE vortex1->add_mtbe vortex_shake Vortex 10s, Shake 6 min at 4°C add_mtbe->vortex_shake add_water Add 188 µL Water vortex_shake->add_water centrifuge Centrifuge 14,000 rpm, 2 min add_water->centrifuge collect_phase Collect Upper Organic Phase centrifuge->collect_phase dry_reconstitute Dry Down and Reconstitute collect_phase->dry_reconstitute end Ready for LC-MS Analysis dry_reconstitute->end

Caption: A diagram of the MTBE-based lipid extraction protocol.

References

Technical Support Center: Optimizing Chromatographic Separation of LysoPC Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of lysophosphatidylcholine (B164491) (LysoPC) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols to address common challenges in achieving optimal separation of these critical lipid molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the chromatographic separation of LysoPC isomers in a question-and-answer format.

Q1: Why am I observing poor resolution or complete co-elution of my LysoPC sn-1 and sn-2 positional isomers?

A1: Poor resolution of LysoPC positional isomers is a common challenge due to their high structural similarity. Several factors across your chromatographic system can contribute to this issue.

Troubleshooting Steps:

  • Optimize the Stationary Phase: The choice of HPLC/UHPLC column is critical.

    • Recommendation: Reversed-phase (RP) chromatography with a C18 or C8 stationary phase is commonly used. For challenging separations, consider columns with different ligand densities or embedded polar groups.[1] Ultra-performance liquid chromatography (UPLC) systems with sub-2 µm particle columns can significantly enhance resolution.[2][3][4]

    • Alternative: Hydrophilic Interaction Liquid Chromatography (HILIC) separates lipids based on the polarity of their head groups.[5][6][7][8] While generally used for class separation, it can be an alternative approach.

  • Adjust the Mobile Phase Composition: The mobile phase composition directly influences selectivity and resolution.[9][10]

    • Organic Modifiers: The ratio of organic solvents (e.g., acetonitrile, methanol) to the aqueous phase is a key parameter to optimize.[9] Methanol can sometimes offer different selectivity compared to acetonitrile.[11]

    • Additives: The use of mobile phase additives can significantly impact peak shape and resolution.[12][13] Formic acid is a common additive that can improve ionization efficiency in mass spectrometry detection.[14] The concentration of additives like ammonium (B1175870) formate (B1220265) can also be optimized.[11]

    • pH: The pH of the mobile phase can influence the ionization state of the analytes and their interaction with the stationary phase, thereby affecting retention and selectivity.[10][15]

  • Control the Column Temperature: Temperature affects mobile phase viscosity and the kinetics of analyte interaction with the stationary phase.[9][16]

    • Recommendation: Start with a temperature around 25°C and optimize by systematically increasing or decreasing it in small increments (e.g., 5°C).

  • Optimize the Flow Rate: A lower flow rate generally allows for more interaction between the analytes and the stationary phase, which can improve resolution, but at the cost of longer run times.[9]

Logical Relationship Diagram for Troubleshooting Poor Resolution

PoorResolution Start Poor Resolution of LysoPC Isomers StationaryPhase Optimize Stationary Phase Start->StationaryPhase Column Choice MobilePhase Adjust Mobile Phase Start->MobilePhase Eluent Composition Temperature Control Temperature Start->Temperature System Parameter FlowRate Optimize Flow Rate Start->FlowRate System Parameter ImprovedResolution Improved Resolution StationaryPhase->ImprovedResolution MobilePhase->ImprovedResolution Temperature->ImprovedResolution FlowRate->ImprovedResolution

Caption: Troubleshooting workflow for poor resolution of LysoPC isomers.

Q2: My peak shapes are poor (tailing or broadening), which is affecting my ability to accurately quantify the isomers. What can I do?

A2: Poor peak shape can be caused by a variety of factors, including secondary interactions with the stationary phase, issues with the mobile phase, or system problems.

Troubleshooting Steps:

  • Check for Active Sites on the Column: Residual silanol (B1196071) groups on silica-based columns can cause peak tailing.

    • Recommendation: Use an end-capped column or a column with a different stationary phase chemistry. Consider adding a small amount of a competing base, like triethylamine, to the mobile phase, but be mindful of its potential for ion suppression in MS detection.

  • Optimize Mobile Phase Additives:

    • Recommendation: The addition of acids (e.g., formic acid, acetic acid) or buffers (e.g., ammonium formate, ammonium acetate) can improve peak shape by maintaining a consistent pH and ionic environment.[12][13][14]

  • Ensure Sample Solvent Compatibility: The solvent in which your sample is dissolved should be compatible with the mobile phase.

    • Recommendation: Ideally, dissolve your sample in the initial mobile phase composition. If a stronger solvent is used for dissolution, inject a smaller volume to minimize peak distortion.

  • System Check:

    • Recommendation: Check for dead volumes in your system (e.g., from tubing or connections) and ensure that your column is properly packed and has not developed a void.

Logical Relationship Diagram for Troubleshooting Poor Peak Shape

PeakShape Start Poor Peak Shape (Tailing/Broadening) ColumnIssues Address Column Active Sites Start->ColumnIssues MobilePhaseAdditives Optimize Mobile Phase Additives Start->MobilePhaseAdditives SampleSolvent Check Sample Solvent Compatibility Start->SampleSolvent SystemCheck Perform System Check Start->SystemCheck GoodPeakShape Symmetrical Peaks ColumnIssues->GoodPeakShape MobilePhaseAdditives->GoodPeakShape SampleSolvent->GoodPeakShape SystemCheck->GoodPeakShape

Caption: Troubleshooting guide for poor peak shape in LysoPC analysis.

Q3: How can I confirm the identity of the separated LysoPC isomers?

A3: Mass spectrometry (MS) is the most powerful tool for identifying LysoPC isomers.

Identification Strategy:

  • Tandem Mass Spectrometry (MS/MS): Fragmentation patterns in MS/MS can help distinguish between sn-1 and sn-2 isomers. The relative intensities of specific fragment ions can be indicative of the acyl chain position.[2][17] For instance, in positive ion mode, the fragment ions at m/z 184.1 (phosphocholine headgroup) and 104.1 are characteristic of LysoPCs.[2]

  • Retention Time: In reversed-phase chromatography, sn-2 LysoPC isomers generally elute earlier than their corresponding sn-1 counterparts.[18][19]

  • Use of Standards: Whenever possible, confirm identifications by comparing retention times and fragmentation patterns with commercially available LysoPC isomer standards.

Experimental Workflow for Isomer Identification

IsomerIdentification SamplePrep Sample Preparation (Lipid Extraction) LC_Separation LC Separation (RPLC or HILIC) SamplePrep->LC_Separation MS_Detection MS Detection (Full Scan) LC_Separation->MS_Detection MSMS_Fragmentation MS/MS Fragmentation (DDA or DIA) MS_Detection->MSMS_Fragmentation DataAnalysis Data Analysis MSMS_Fragmentation->DataAnalysis Isomer_ID Isomer Identification DataAnalysis->Isomer_ID Compare Retention Times & Fragmentation Patterns

Caption: A typical workflow for the identification of LysoPC isomers.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the separation of LysoPC isomers.

Protocol 1: Reversed-Phase UPLC-MS/MS for LysoPC Isomer Separation

This protocol is adapted from methodologies that have successfully separated LysoPC isomers.[2][3]

  • Instrumentation:

    • Ultra-Performance Liquid Chromatography (UPLC) system

    • Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer or equivalent high-resolution mass spectrometer with ESI source.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid

    • Gradient: A linear gradient should be optimized. A starting point could be:

      • 0-2 min: 30% B

      • 2-15 min: 30-90% B

      • 15-18 min: 90% B

      • 18.1-20 min: Re-equilibrate at 30% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 40 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Data Acquisition: Data-dependent acquisition (DDA) or MSE (a data-independent acquisition mode) to acquire both full scan MS and MS/MS data.[2]

Protocol 2: HILIC-MS for Phospholipid Class Separation (including LysoPCs)

This protocol is based on established HILIC methods for phospholipid analysis.[5][6]

  • Instrumentation:

    • HPLC or UPLC system

    • Mass spectrometer with ESI source

  • Chromatographic Conditions:

    • Column: Silica-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: Acetonitrile/Methanol (e.g., 95:5, v/v) with 10 mM ammonium acetate

    • Mobile Phase B: Water with 10 mM ammonium acetate

    • Elution: An isocratic elution is often sufficient for class separation. A typical starting condition is 95% A.

    • Flow Rate: 0.2 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Both positive and negative ESI can be used, depending on the target analytes.

    • Parameters: Optimize source parameters as in Protocol 1.

Data Presentation

Table 1: Comparison of Chromatographic Techniques for LysoPC Isomer Separation

FeatureReversed-Phase Liquid Chromatography (RPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Separation Principle Separation based on the hydrophobicity of the fatty acyl chains.[8]Separation based on the polarity of the phospholipid headgroup.[7][8]
Isomer Separation Capable of separating sn-1 and sn-2 positional isomers.[3][8][18]Primarily used for separating different phospholipid classes. Isomer separation within a class is generally not achieved.[6][8]
Typical Stationary Phase C18, C8Unmodified silica, amide, diol
Typical Mobile Phase Water/Acetonitrile or Methanol gradientsAcetonitrile/Water gradients
Advantages Good resolution of isomers.Good separation of lipid classes, which can reduce ion suppression.[6]
Disadvantages Co-elution of different lipid classes can lead to ion suppression.Poor separation of isomers within the same class.

Table 2: Common Mobile Phase Additives and Their Functions

AdditiveTypical ConcentrationFunction
Formic Acid 0.1 - 0.2%Promotes protonation in positive ion mode ESI, can improve peak shape.[14]
Acetic Acid 0.1 - 0.3%Similar to formic acid, used as a proton source.[14]
Ammonium Formate 5 - 10 mMActs as a buffer to control pH and can improve peak shape.[11][14]
Ammonium Acetate 5 - 10 mMAnother common buffering agent.[5]
Triethylamine (TEA) Low mM rangeUsed to mask active silanol sites on the column, but can cause ion suppression in MS.

References

Minimizing matrix effects in 24:0 Lyso PC bioanalysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the bioanalysis of 24:0 lysophosphatidylcholine (B164491) (LPC C24:0).

Troubleshooting Guide: Minimizing Matrix Effects for 24:0 Lyso PC

Matrix effects, primarily ion suppression or enhancement, are a significant challenge in the accurate quantification of this compound by LC-MS/MS. These effects are often caused by co-eluting phospholipids (B1166683) and other endogenous components of the biological matrix.[1][2] The very-long-chain nature of this compound may influence its extraction recovery and chromatographic behavior, necessitating careful optimization of analytical methods.

Below is a troubleshooting guide summarizing common issues, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Analyte Response / Ion Suppression High concentration of co-eluting phospholipids.[3] Inefficient removal of matrix components during sample preparation.[2] Suboptimal chromatographic separation from other Lyso PCs and phospholipids.- Optimize Sample Preparation: Employ phospholipid removal strategies such as Solid-Phase Extraction (SPE) with specialized cartridges (e.g., HybridSPE, Ostro) or Liquid-Liquid Extraction (LLE) with a solvent system tailored for very-long-chain lipids.[2][4][5] - Improve Chromatography: Adjust the gradient profile or mobile phase composition to enhance separation of this compound from other interfering lipids. - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Incorporate a SIL-IS for this compound (e.g., this compound-d4 or this compound-¹³C₆) to compensate for signal suppression.[1][6][7]
Poor Reproducibility / High %CV Inconsistent sample preparation leading to variable matrix effects.[8] Carryover from previous injections.- Standardize Sample Preparation Protocol: Ensure consistent execution of the chosen extraction method. - Implement a Robust Wash Method: Use a strong solvent wash for the autosampler needle and injection port to prevent carryover. - Verify Internal Standard Addition: Ensure precise and consistent addition of the SIL-IS to all samples and standards.
Inaccurate Quantification Non-parallelism between calibration curves in matrix and neat solutions. Inadequate compensation for matrix effects by the internal standard.- Matrix-Matched Calibrators: Prepare calibration standards in a representative blank matrix to account for matrix effects. - Evaluate Different Internal Standards: If a SIL-IS for this compound is unavailable, test other very-long-chain Lyso PC SIL-ISs for similar behavior. - Assess Matrix Effect: Quantify the extent of ion suppression or enhancement using the post-extraction spike method.[9]
Peak Tailing or Splitting Interaction of this compound with active sites on the analytical column. Co-elution with interfering species.- Optimize LC Method: Test different C18 columns or consider alternative stationary phases. Adjust mobile phase pH or additives. - Sample Dilution: Diluting the sample extract can sometimes reduce peak shape issues caused by high concentrations of matrix components.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for this compound bioanalysis?

A1: Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to the presence of co-eluting compounds from the sample matrix.[8] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy and precision of quantification.[2] For this compound, the primary source of matrix effects is other phospholipids present in high concentrations in biological samples like plasma.[2][3]

Q2: What is the most effective sample preparation technique to minimize matrix effects for this compound?

A2: While there is no single "best" method, techniques that specifically target the removal of phospholipids are highly effective.[8]

  • Solid-Phase Extraction (SPE) with phospholipid removal plates or cartridges is often considered a superior choice for cleaner extracts compared to simple protein precipitation.[2][4][5]

  • Liquid-Liquid Extraction (LLE) can also be optimized to selectively extract this compound while leaving behind a significant portion of interfering phospholipids. A common LLE method is the Folch extraction, which uses a chloroform/methanol (B129727) mixture.[10]

  • Protein Precipitation (PPT) is a simpler but generally less effective method for removing phospholipids and may require further cleanup steps.[2]

Q3: How do I choose an appropriate internal standard for this compound?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as This compound-d4 or This compound-¹³C₆ .[1][6][7] A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing similar matrix effects. This allows for accurate correction of signal variations. If a specific SIL-IS for this compound is not available, a SIL-IS of a structurally similar very-long-chain Lyso PC may be a suitable alternative, but its performance must be thoroughly validated.

Q4: How can I assess the extent of matrix effects in my assay?

A4: The most common method is the post-extraction spike .[9] This involves comparing the response of the analyte spiked into a blank matrix extract with the response of the analyte in a neat solvent at the same concentration. The percentage difference indicates the degree of ion suppression or enhancement. Another qualitative method is post-column infusion , which helps identify regions in the chromatogram where matrix effects occur.

Q5: Can chromatographic conditions be optimized to reduce matrix effects?

A5: Yes. Optimizing the liquid chromatography (LC) method to achieve baseline separation of this compound from the bulk of other phospholipids can significantly reduce matrix effects. This can be achieved by adjusting the mobile phase gradient, trying different organic solvents (e.g., methanol vs. acetonitrile), or using a different stationary phase.

Experimental Protocols

Protein Precipitation (PPT) with Phospholipid Removal

This protocol combines the simplicity of PPT with a subsequent phospholipid removal step.

Materials:

  • Plasma/serum sample

  • Acetonitrile (ACN) with 1% formic acid

  • Phospholipid removal plate (e.g., HybridSPE, Ostro)

  • Centrifuge

  • 96-well collection plate

Procedure:

  • To 100 µL of plasma/serum in a 96-well plate, add 300 µL of ACN with 1% formic acid.

  • Mix thoroughly by vortexing for 1 minute to precipitate proteins.

  • Transfer the mixture to the phospholipid removal plate.

  • Apply vacuum or positive pressure to force the supernatant through the sorbent into a clean collection plate. The sorbent will retain the phospholipids.

  • The collected eluate can be directly injected or evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) - Modified Folch Method

This method is suitable for extracting lipids, including very-long-chain Lyso PCs.[10]

Materials:

  • Plasma/serum sample

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes

  • Nitrogen evaporator

Procedure:

  • To 100 µL of plasma/serum in a glass tube, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 2 minutes.

  • Add 400 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 1 minute and then centrifuge at 2000 x g for 10 minutes.

  • Carefully collect the lower organic layer containing the lipids using a glass pipette.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

This protocol provides a general workflow for SPE-based cleanup. The specific sorbent and solvents should be optimized for this compound.

Materials:

  • SPE cartridge (e.g., C18)

  • Plasma/serum sample pre-treated by PPT

  • Methanol (conditioning and elution solvent)

  • Water (equilibration solvent)

  • Wash solvent (e.g., 5% methanol in water)

Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of water through the cartridge.

  • Loading: Load the supernatant from the protein precipitation step onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of the wash solvent to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute for analysis.

Visualizations

TroubleshootingWorkflow start Inaccurate or Irreproducible This compound Results check_is Check Internal Standard (SIL-IS for this compound) start->check_is is_ok IS Performance OK? check_is->is_ok assess_me Assess Matrix Effect (Post-Extraction Spike) is_ok->assess_me Yes fix_is Correct IS Issue (Concentration, Purity) is_ok->fix_is No me_present Matrix Effect Present? assess_me->me_present optimize_sp Optimize Sample Prep (SPE, LLE, PL Removal) me_present->optimize_sp Yes end Reliable Results me_present->end No optimize_lc Optimize Chromatography (Gradient, Column) optimize_sp->optimize_lc revalidate Re-validate Method optimize_lc->revalidate revalidate->end fix_is->check_is

Caption: A workflow for troubleshooting matrix effects in this compound bioanalysis.

IonSuppression cluster_source Mass Spectrometer Ion Source cluster_detector Detector droplet Droplet from LC Analyte (this compound) Matrix Components (Phospholipids) gas_phase Gas Phase Ions droplet:analyte->gas_phase Ionization droplet:matrix->gas_phase Competition for Ionization detector Reduced Analyte Signal gas_phase->detector Suppressed Transmission

Caption: Mechanism of ion suppression by matrix components in LC-MS/MS.

References

Technical Support Center: Quantification of Very-Long-Chain Lysophospholipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the quantification of very-long-chain lysophospholipids (VLC-LPLs). The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the quantification of very-long-chain lysophospholipids (VLC-LPLs)?

The accurate quantification of VLC-LPLs is challenging due to their unique physicochemical properties. Key difficulties include:

  • Low Abundance: VLC-LPLs are often present in low concentrations in biological matrices, making their detection and quantification difficult.

  • Poor Solubility: The long acyl chains of VLC-LPLs decrease their solubility in common extraction solvents, potentially leading to incomplete extraction and underestimation.

  • Ionization Suppression: The long, hydrophobic acyl chain can decrease the ionization efficiency of VLC-LPLs in mass spectrometry, especially when compared to their shorter-chain counterparts.[1]

  • Isobaric Interference: The presence of other lipids with the same nominal mass can interfere with accurate quantification.

  • In-source Fragmentation: More abundant lysophospholipids can fragment within the mass spectrometer's ion source, generating ions that are identical to the VLC-LPLs of interest, leading to overestimation.

Q2: How does the acyl chain length of a lysophospholipid affect its quantification by mass spectrometry?

The length of the acyl chain significantly influences the ionization efficiency of lysophospholipids. Generally, as the acyl chain length increases, the ionization efficiency tends to decrease.[1] This is because the longer, more hydrophobic chain can lead to the formation of aggregates that are poorly ionized.[2] This effect can lead to an underestimation of VLC-LPLs if not properly accounted for with appropriate internal standards.

Q3: What are the best practices for sample handling and storage to ensure the stability of VLC-LPLs?

Proper sample handling and storage are critical to prevent the degradation of VLC-LPLs. Key recommendations include:

  • Rapid Processing: Process biological samples as quickly as possible to minimize enzymatic degradation.

  • Low-Temperature Storage: Store samples at -80°C to inhibit enzymatic activity and lipid peroxidation.

  • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can lead to lipid degradation. Aliquot samples into smaller volumes before freezing.

  • Use of Antioxidants: For samples prone to oxidation, consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.

Troubleshooting Guides

Issue 1: Low or No Signal for VLC-LPLs in Mass Spectrometry Analysis

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inefficient Extraction The long acyl chains of VLC-LPLs can make them difficult to extract. Optimize your extraction protocol by testing different solvent systems. A common starting point is a two-phase extraction using chloroform (B151607) and methanol (B129727). For more polar lysophospholipids, a single-phase extraction with methanol may be effective.[3][4]
Poor Ionization The ionization efficiency of VLC-LPLs can be low. Adjust the mass spectrometer's source parameters, such as spray voltage and gas flows, to optimize for these specific lipids. Consider using a different ionization source if available.
Inappropriate Internal Standard The internal standard may not be behaving similarly to your VLC-LPL analyte. Use a stable isotope-labeled internal standard with a similar very-long-chain fatty acid to accurately correct for extraction and ionization variability.[5]
Low Analyte Concentration Your sample may have very low levels of the target VLC-LPL. Consider concentrating your sample or using a more sensitive mass spectrometer.
Issue 2: High Variability in Quantification Results

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure that all samples are processed identically. Use a standardized protocol for extraction and handling.
Matrix Effects Components of the biological matrix can suppress or enhance the ionization of VLC-LPLs. Perform a matrix effect study by comparing the signal of a pure standard to the signal of the standard spiked into an extracted sample matrix. If significant matrix effects are observed, improve sample cleanup or use a stable isotope-labeled internal standard.
In-source Fragmentation Other more abundant lysophospholipids can fragment in the ion source, creating interfering ions. Optimize the cone voltage and other source conditions to minimize fragmentation. Ensure your chromatography method separates the VLC-LPLs from potentially interfering species.
Carryover The hydrophobic nature of VLC-LPLs can lead to carryover on the analytical column. Implement a robust column washing step between injections.

Data Presentation

Table 1: Comparison of Common Lipid Extraction Methods for Lysophospholipids

Extraction Method Principle Advantages Disadvantages Typical Recovery for LPCs *
Bligh & Dyer Two-phase extraction with chloroform, methanol, and water.Well-established, good for a broad range of lipids.Can be less efficient for more polar lysophospholipids.~70-90%
Folch Similar to Bligh & Dyer but with a higher ratio of chloroform to methanol.Good for extracting a wide range of lipids.Labor-intensive, uses large volumes of chlorinated solvent.~70-90%
Methanol (Single Phase) Protein precipitation and lipid extraction with methanol.Simple, fast, and uses less solvent.[3][6]May not be as efficient for very non-polar lipids.>95%[3]
Butanol/Methanol (BUME) Two-phase extraction using butanol and methanol.Good for a broad range of lipids, including polar ones.Can be more complex than single-phase methods.~80-95%

*Note: Recoveries can vary depending on the specific lysophospholipid and the matrix. These are general estimates for lysophosphatidylcholines (LPCs) and should be experimentally verified for specific VLC-LPLs.[3]

Experimental Protocols

Protocol 1: General Lipid Extraction for VLC-LPL Analysis from Plasma/Serum (Methanol Precipitation Method)

This protocol is a simple and effective method for extracting a broad range of lysophospholipids.[3][6]

  • Sample Preparation: Thaw plasma or serum samples on ice.

  • Internal Standard Spiking: To 10 µL of plasma/serum, add 190 µL of cold methanol containing an appropriate VLC-LPL internal standard (e.g., a stable isotope-labeled version of your analyte of interest).

  • Protein Precipitation: Vortex the mixture vigorously for 10 seconds to precipitate proteins.

  • Incubation: Incubate the samples on ice for 30 minutes.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted lipids.

  • Analysis: The supernatant can be directly injected for LC-MS/MS analysis or dried down and reconstituted in a suitable solvent.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of VLC-LPLs

This is a general LC-MS/MS method that can be adapted for VLC-LPL analysis.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for lipidomics.

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the hydrophobic VLC-LPLs.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40-50°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the VLC-LPL of interest.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification, as it provides high selectivity and sensitivity.

    • MRM Transitions: The precursor ion will be the m/z of the VLC-LPL, and the product ion will be a specific fragment (e.g., the phosphocholine (B91661) headgroup at m/z 184 for LPCs in positive mode).

    • Source Parameters: Optimize cone voltage, desolvation gas flow, and temperature to maximize the signal for your specific VLC-LPLs while minimizing in-source fragmentation.

Mandatory Visualization

experimental_workflow VLC-LPL Quantification Workflow sample Biological Sample (Plasma, Serum, Tissue) extraction Lipid Extraction (e.g., Methanol Precipitation) sample->extraction Add Internal Standard analysis LC-MS/MS Analysis (Reversed-Phase C18, MRM) extraction->analysis data Data Processing (Integration, Normalization) analysis->data quantification Quantification (Calibration Curve) data->quantification

Caption: A general experimental workflow for the quantification of VLC-LPLs.

signaling_pathway Simplified Lysophospholipid Signaling LPL Lysophospholipid (e.g., VLC-LPA) GPCR G-Protein Coupled Receptor (e.g., LPA Receptor) LPL->GPCR Binds to G_protein G-Protein Activation GPCR->G_protein Activates Effector Downstream Effector (e.g., Rho, PLC, PI3K) G_protein->Effector Modulates Response Cellular Response (e.g., Proliferation, Migration) Effector->Response Leads to

Caption: A simplified diagram of a common lysophospholipid signaling pathway.[7][8][9]

References

Technical Support Center: Prevention of 24:0 Lyso PC Degradation During Sample Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal storage conditions to prevent the degradation of 24:0 Lysophosphatidylcholine (Lyso PC).

Frequently Asked Questions (FAQs)

Q1: What is 24:0 Lyso PC and why is its stability important?

This compound, or 1-lignoceroyl-2-hydroxy-sn-glycero-3-phosphocholine, is a lysophospholipid containing the saturated fatty acid lignoceric acid (24:0). It plays a role in various biological processes and is often used in the development of drug delivery systems, such as mRNA vaccines.[1][2] Maintaining its structural integrity during sample storage is crucial for obtaining accurate and reproducible experimental results. Degradation can lead to the formation of artifacts that may interfere with assays or alter the physicochemical properties of formulations.

Q2: What are the primary degradation pathways for this compound?

The two main degradation pathways for lysophospholipids are hydrolysis and oxidation.[3][4][5]

  • Hydrolysis: This is the primary degradation pathway for saturated lysophospholipids like this compound. The ester bond linking the lignoceric acid to the glycerol (B35011) backbone is susceptible to cleavage, resulting in the formation of free lignoceric acid and glycerophosphocholine. This process is significantly influenced by temperature, pH, and the presence of water.[3][5][6]

  • Oxidation: While a major concern for unsaturated phospholipids, oxidation is less of a risk for this compound due to its fully saturated fatty acid chain. However, under harsh conditions or in the presence of strong oxidizing agents, degradation can still occur.

Q3: What is the ideal temperature for storing this compound?

For long-term stability, this compound should be stored at low temperatures. The recommended storage temperature is -20°C or lower.[7][8][9][10] Storing samples at 4°C is suitable for short-term storage only.[11] Avoid repeated freeze-thaw cycles as this can compromise sample integrity.[8]

Q4: How does pH affect the stability of this compound?

The rate of hydrolysis of lysophosphatidylcholines is pH-dependent. The minimum rate of hydrolysis is observed at a pH of approximately 6.5.[6] Both acidic and alkaline conditions will accelerate the degradation of the ester bond.

Q5: Should I store this compound in a solid form or in a solvent?

For long-term storage, it is best to store this compound as a dry, solid powder under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below.[12] If a solvent is required, use a high-purity organic solvent such as chloroform (B151607), ethanol, or a mixture of chloroform and methanol.[13] Aqueous solutions are not recommended for long-term storage due to the increased risk of hydrolysis.[8] If you must prepare an aqueous solution, it should be used as quickly as possible.

Q6: Is it necessary to use antioxidants when storing this compound?

Since this compound has a saturated fatty acid chain, it is relatively stable against oxidation. Therefore, the addition of antioxidants is not as critical as it is for unsaturated lysophospholipids.[3] However, for utmost sample protection, particularly if the sample may be exposed to light or air, the use of antioxidants can be considered as a precautionary measure.

Q7: Can I lyophilize this compound for long-term storage?

Yes, lyophilization (freeze-drying) can be an effective method for the long-term storage of this compound, as it removes water, which is a key component in the hydrolysis reaction.[14][15][16][17] Storing the lyophilized powder at -20°C or below, protected from moisture, can significantly enhance its stability.[4][14]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected peaks in chromatogram Sample degradation (hydrolysis)- Verify storage temperature and duration. - Check the pH of the solvent or buffer. - Analyze a freshly prepared sample to confirm the identity of degradation products.
Loss of compound during analysis Sample degradation (hydrolysis) or adsorption to container surfaces.- Ensure proper storage conditions as outlined in the FAQs. - Use high-quality glass vials for storage of organic solutions to prevent leaching of impurities from plastic.[18]
Inconsistent results between experiments Variable sample degradation due to inconsistent storage.- Standardize storage protocols across all experiments. - Aliquot samples to avoid repeated freeze-thaw cycles. - Regularly monitor the stability of stored samples using the protocol below.

Quantitative Data on Stability

While specific degradation rate data for this compound is limited in the public domain, the following tables provide a general overview of the expected stability of saturated lysophosphatidylcholines based on available literature for similar compounds.

Table 1: Effect of Temperature on the Stability of Saturated Lyso PC in Aqueous Solution (pH 7.4)

Storage Temperature (°C)Expected StabilityNotes
-80> 1 yearMinimal degradation expected.
-20Up to 1 yearGenerally stable, but periodic checks are recommended for long-term studies.[7]
4Days to weeksSuitable for short-term storage only. Hydrolysis will occur over time.[11]
25 (Room Temperature)Hours to daysSignificant degradation can be expected. Not recommended for storage.

Table 2: Effect of pH on the Hydrolysis Rate of Saturated Lyso PC in Aqueous Solution

pHRelative Hydrolysis Rate
4.0Increased
5.0Moderate
6.5Minimal[6]
7.4Moderate
8.0Increased

Experimental Protocols

Protocol for Monitoring this compound Degradation using LC-MS/MS

This protocol outlines a general procedure for the quantitative analysis of this compound and its primary hydrolysis product, lignoceric acid, to monitor sample stability over time.

1. Materials:

  • This compound sample

  • Internal standard (e.g., 17:0 Lyso PC or a stable isotope-labeled this compound)

  • LC-MS grade solvents (e.g., methanol, chloroform, isopropanol, acetonitrile, water)

  • Formic acid and ammonium (B1175870) formate (B1220265) (for mobile phase preparation)

  • HPLC column suitable for lipid analysis (e.g., C18 or C8 column)

  • LC-MS/MS system with electrospray ionization (ESI) source

2. Sample Preparation:

  • Thaw the this compound sample on ice if frozen.

  • Accurately weigh a portion of the sample.

  • Dissolve the sample in an appropriate organic solvent (e.g., chloroform:methanol 2:1, v/v) to a known concentration.

  • Spike the sample with a known concentration of the internal standard.

  • Vortex the sample to ensure homogeneity.

  • For analysis of hydrolysis, a lipid extraction (e.g., Bligh-Dyer or Folch extraction) may be necessary to separate the more polar glycerophosphocholine from the free fatty acid.

3. LC-MS/MS Analysis:

  • Set up the LC-MS/MS system with a suitable chromatographic method to separate this compound from its degradation products and the internal standard.

  • Operate the mass spectrometer in positive ion mode for the detection of this compound and in negative ion mode for the detection of lignoceric acid.

  • Use Multiple Reaction Monitoring (MRM) for quantification.

    • For this compound (Positive Mode): Monitor the transition of the precursor ion [M+H]⁺ to the characteristic product ion of the phosphocholine (B91661) headgroup (m/z 184).[19]

    • For Lignoceric Acid (Negative Mode): Monitor the transition of the precursor ion [M-H]⁻.

    • For Internal Standard: Monitor the corresponding MRM transition.

  • Inject the prepared sample and acquire the data.

4. Data Analysis:

  • Integrate the peak areas for this compound, lignoceric acid, and the internal standard.

  • Calculate the response ratio of the analyte to the internal standard.

  • Determine the concentration of this compound and lignoceric acid in the sample by comparing the response ratios to a calibration curve prepared with known standards.

  • Assess the percentage of degradation by comparing the initial concentration of this compound to its concentration at subsequent time points.

Visualizations

Degradation Pathway of this compound LysoPC This compound Hydrolysis Hydrolysis (Primary Pathway) LysoPC->Hydrolysis Oxidation Oxidation (Minor Pathway for Saturated Lipids) LysoPC->Oxidation Products_H Lignoceric Acid + Glycerophosphocholine Hydrolysis->Products_H Products_O Oxidized Products Oxidation->Products_O

Primary degradation pathways for this compound.

Recommended Storage Workflow for this compound cluster_longterm Long-Term Storage (> 1 month) cluster_shortterm Short-Term Storage (< 1 month) Solid Store as Solid Powder Inert Blanket with Inert Gas (Argon or Nitrogen) Solid->Inert Solvent Dissolve in Organic Solvent (e.g., Chloroform/Methanol) Solvent->Inert Temp_long Store at -20°C or -80°C Inert->Temp_long Aqueous Aqueous Solution (if necessary) pH Adjust pH to ~6.5 Aqueous->pH Temp_short Store at 4°C pH->Temp_short Start This compound Sample Start->Solid Start->Solvent Start->Aqueous

Recommended storage workflows for this compound.

References

Technical Support Center: Improving Extraction Efficiency for 24:0 Lyso PC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the extraction of 24:0 Lyso PC (LPC 24:0) from complex biological matrices.

FAQs and Troubleshooting Guides

This section addresses common issues encountered during the extraction of LPC 24:0, providing potential causes and solutions in a user-friendly question-and-answer format.

Low Recovery of this compound

Question: I am experiencing low recovery of this compound. What are the potential causes and how can I improve it?

Answer:

Low recovery of the very-long-chain this compound is a frequent challenge. The primary reasons often relate to the extraction method, solvent choice, and handling procedures. Here’s a breakdown of potential causes and solutions:

  • Inadequate Extraction Method: Very-long-chain LPCs like this compound have unique solubility properties. A single-solvent protein precipitation (PPT) might be too polar to efficiently extract this lipid.

    • Solution: Consider switching to a biphasic liquid-liquid extraction (LLE) method like a modified Folch or Bligh-Dyer extraction, which uses a combination of polar and non-polar solvents.[1] Solid-phase extraction (SPE) with a suitable sorbent can also offer higher recovery and cleaner extracts compared to PPT.[2]

  • Suboptimal Solvent Selection in LLE: The choice of organic solvent in LLE is critical.

    • Solution: For very-long-chain LPCs, a mixture of chloroform (B151607) and methanol (B129727) is often effective.[3] Ensure the solvent ratios are optimized; for instance, a 2:1 (v/v) chloroform:methanol ratio is a common starting point.

  • Inefficient Elution in SPE: The elution solvent in SPE may not be strong enough to release the tightly bound this compound from the sorbent.

  • Sample pH and Analyte Ionization: The pH of the sample and extraction solvents can affect the ionization state of this compound, influencing its solubility and interaction with SPE sorbents.

    • Solution: Adjusting the pH of the sample or using acidic or basic modifiers in the extraction solvents can improve recovery. For example, adding a small amount of formic acid or ammonium hydroxide to the solvents can be beneficial.

  • Analyte Loss During Solvent Evaporation: this compound can adhere to the walls of glass or plastic tubes, especially after solvent evaporation.

    • Solution: Use silanized glassware to minimize surface adhesion. When reconstituting the dried extract, ensure the entire surface of the tube is washed with the reconstitution solvent.

High Matrix Effects

Question: My LC-MS/MS analysis of this compound is showing significant ion suppression. How can I reduce matrix effects?

Answer:

Matrix effects, particularly ion suppression, are a major hurdle in the LC-MS/MS analysis of lipids from complex matrices like plasma or serum.[4][5][6] Phospholipids (B1166683) are often the main culprits.[6] Here are strategies to mitigate these effects:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering compounds before they enter the mass spectrometer.

    • Solution:

      • SPE: Solid-phase extraction is generally more effective at removing phospholipids than protein precipitation.[2] Consider using a mixed-mode or a specific phospholipid removal SPE sorbent.

      • LLE: While potentially more labor-intensive, liquid-liquid extraction can provide cleaner extracts than PPT.[7]

  • Optimize Chromatography: Chromatographic separation can be adjusted to separate this compound from co-eluting matrix components.

    • Solution:

      • Gradient Elution: Employ a gradient elution with a shallow ramp to improve the separation of lipids.

      • Column Chemistry: Experiment with different column chemistries. A C18 or C30 column is commonly used for lipidomics.

  • Dilution of the Final Extract: Diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.[8]

    • Solution: While this may also reduce the analyte signal, modern mass spectrometers are often sensitive enough to detect the diluted analyte.

  • Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound is the gold standard for correcting matrix effects.[8]

    • Solution: The SIL-IS will experience similar matrix effects as the endogenous analyte, allowing for accurate quantification.

Poor Reproducibility

Question: I am observing poor reproducibility in my this compound extraction. What could be the cause?

Answer:

Poor reproducibility can stem from several factors throughout the experimental workflow. Consistency is key to achieving reproducible results.

  • Inconsistent Sample Handling: Variations in sample collection, storage, and thawing can introduce variability.

    • Solution: Standardize all pre-analytical procedures. Thaw samples consistently on ice and minimize freeze-thaw cycles.

  • Manual Extraction Variability: Manual liquid-liquid extractions are prone to variability between users and even between samples processed by the same user.

    • Solution: Where possible, use automated liquid handling systems. If performing manual extractions, ensure consistent vortexing times and careful phase separation.

  • Incomplete Solvent Evaporation or Inconsistent Reconstitution: Residual solvent can affect the final concentration, and inconsistent reconstitution can lead to variable results.

    • Solution: Ensure complete and consistent drying of the extract under a gentle stream of nitrogen. Use a fixed volume of reconstitution solvent and vortex thoroughly to ensure the entire dried residue is redissolved.

  • SPE Cartridge/Well Inconsistency: Variations in packing or channeling in SPE cartridges or wells can lead to inconsistent recoveries.

    • Solution: Use high-quality SPE products from a reputable manufacturer. Ensure a consistent and appropriate flow rate during sample loading, washing, and elution.

Data Presentation: Comparison of Extraction Methods

The following table summarizes the reported recovery rates for lysophosphatidylcholines (LPCs) using different extraction methods. Note that specific recovery for this compound may vary, and these values serve as a general guide. Method optimization is crucial for achieving the best results for your specific application.

Extraction MethodAnalyteMatrixReported Recovery (%)Reference
Liquid-Liquid Extraction (LLE)
Chloroform/Methanol (1:2, v/v)LysophosphatidylcholineCanine Heart89-92[3]
Bligh & DyerLysophosphatidylcholinePlasma87.5[9]
Salt-Assisted LLELysophosphatidylcholinePlasma93.2[9]
Solid-Phase Extraction (SPE)
Weak Anion ExchangeLong-Chain Acyl-CoAsRat Heart, Kidney, Muscle70-80[10]
Weak Anion ExchangeLong-Chain Acyl-CoAsRat Liver93-104[10]
Protein Precipitation (PPT)
MethanolLysophospholipidsPlasma/Serum~90 (84.1-114.8)[11]

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below.

Modified Bligh & Dyer Liquid-Liquid Extraction (LLE) Protocol

This protocol is a widely used method for the extraction of lipids from biological samples.

  • Sample Preparation: To 100 µL of plasma or serum in a glass tube, add a suitable internal standard (e.g., deuterated this compound).

  • Solvent Addition: Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture. Vortex thoroughly for 1 minute.

  • Phase Separation: Add 125 µL of chloroform and vortex for 30 seconds. Then, add 125 µL of water and vortex again for 30 seconds.

  • Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass pipette and transfer it to a new tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Solid-Phase Extraction (SPE) Protocol

This protocol provides a general guideline for SPE. The specific sorbent, wash, and elution solvents should be optimized for this compound.

  • Sample Pre-treatment: To 100 µL of plasma or serum, add an internal standard. Precipitate proteins by adding 300 µL of cold acetonitrile containing 1% formic acid.[12] Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

  • SPE Cartridge Conditioning: Condition the SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent) by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of a strong solvent (e.g., methanol or acetonitrile, potentially with a modifier like ammonium hydroxide).

  • Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Protein Precipitation (PPT) Protocol

This is a simple and fast method for sample preparation, though it may result in lower recovery and higher matrix effects compared to LLE and SPE.[13]

  • Sample Preparation: To 100 µL of plasma or serum in a microcentrifuge tube, add an internal standard.

  • Precipitation: Add 400 µL of a cold organic solvent (e.g., acetonitrile or methanol).[11]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Incubation (Optional): Incubate the samples at -20°C for 20-30 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying and Reconstitution: Evaporate the solvent and reconstitute the extract in the mobile phase.

Visualizations

General Lipid Extraction and Analysis Workflow

Extraction_Workflow cluster_SamplePrep Sample Preparation cluster_Extraction Extraction cluster_PostExtraction Post-Extraction Processing cluster_Analysis Analysis Sample Biological Sample (Plasma, Serum, etc.) ISTD Add Internal Standard Sample->ISTD PPT Protein Precipitation (e.g., Acetonitrile) ISTD->PPT LLE Liquid-Liquid Extraction (e.g., Folch) ISTD->LLE SPE Solid-Phase Extraction ISTD->SPE Evaporation Evaporation PPT->Evaporation LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Low_Recovery_Troubleshooting cluster_CheckMethod Method Evaluation cluster_Solutions Potential Solutions Start Low Recovery of This compound ExtractionMethod Current Extraction Method? Start->ExtractionMethod IsPPT Is it PPT? ExtractionMethod->IsPPT Evaluate IsLLE Is it LLE? ExtractionMethod->IsLLE Evaluate IsSPE Is it SPE? ExtractionMethod->IsSPE Evaluate SwitchToLLE_SPE Switch to LLE or SPE IsPPT->SwitchToLLE_SPE OptimizeLLE Optimize LLE Solvents (e.g., Chloroform:Methanol) IsLLE->OptimizeLLE OptimizeSPE Optimize SPE Elution (Stronger Solvent) IsSPE->OptimizeSPE UseSilanizedGlass Use Silanized Glassware SwitchToLLE_SPE->UseSilanizedGlass CheckpH Adjust Sample/Solvent pH OptimizeLLE->CheckpH OptimizeLLE->UseSilanizedGlass OptimizeSPE->CheckpH OptimizeSPE->UseSilanizedGlass CheckpH->UseSilanizedGlass

References

Addressing poor peak shape for 24:0 Lyso PC in chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the chromatographic analysis of 24:0 Lysophosphatidylcholine (Lyso PC).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (tailing, fronting, or splitting) for 24:0 Lyso PC?

Poor peak shape in the analysis of this compound can stem from several factors, often related to its amphipathic nature, which includes a polar phosphocholine (B91661) head group and a long C24:0 saturated fatty acyl chain. Key causes include:

  • Secondary Interactions: The polar head group can interact with active sites (e.g., free silanols) on the silica (B1680970) backbone of the stationary phase, leading to peak tailing.

  • Inappropriate Mobile Phase Conditions: Incorrect pH, improper buffer concentration, or a mobile phase that doesn't sufficiently shield the analyte from secondary interactions can cause peak distortion.[1]

  • Column Overload: Injecting too much sample (mass overload) can lead to peak fronting.[2][3]

  • Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion and splitting.[4][5]

  • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites and voids, resulting in peak splitting or tailing.[6][7]

  • Co-elution: An interfering compound eluting very close to this compound can appear as a shoulder or a split peak.[8]

Q2: Which type of chromatography column is best suited for analyzing this compound?

The choice of column depends on the separation strategy. Both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) can be used.

  • Reversed-Phase (RP) Chromatography: C8, C18, and C30 columns are commonly used.[9][10][11] For long-chain lipids like this compound, C8 or C18 columns are often effective.[10][12] Some studies suggest that C30 columns can provide better peak shapes for certain lipids by reducing tailing.[9] RP chromatography separates lipids primarily based on the length and saturation of their acyl chains.[13]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for separating polar compounds.[3][14] It can be advantageous as it uses a high organic mobile phase, which can enhance MS detection sensitivity.[3] In HILIC, retention is based on the partitioning of the polar head group into a water-enriched layer on the stationary phase surface.[3]

Q3: How does the mobile phase composition affect the peak shape of this compound?

Mobile phase composition is critical for achieving good peak shape.

  • pH and Additives: For suppressing silanol (B1196071) interactions in RP-LC, a low pH mobile phase (e.g., with 0.1% formic acid) is often used to protonate the silanols and reduce their activity.[9] Alternatively, mobile phase additives like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can improve peak shape and enhance ionization for mass spectrometry.[10][13]

  • Organic Solvent: In RP-LC, methanol-based mobile phases have been reported to produce good peak shapes for lipids compared to acetonitrile.[9] The use of isopropanol (B130326) in the mobile phase can also be beneficial for eluting highly retained lipids.[15]

  • Buffer Concentration: In HILIC, the concentration of the aqueous component and the buffer (e.g., ammonium formate) in the mobile phase is crucial for achieving reproducible retention and good peak shape. A typical starting buffer concentration is around 10 mM.[2]

Troubleshooting Guide: Poor Peak Shape for this compound

This guide provides a systematic approach to diagnosing and resolving poor peak shape issues.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape for this compound.

G Troubleshooting Workflow for Poor Peak Shape cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Troubleshooting Actions cluster_3 Resolution Start Poor Peak Shape Observed (Tailing, Fronting, Splitting) Peak_Type Identify Peak Shape Issue Start->Peak_Type Check_Method Review Method Parameters (Injection Volume, Sample Solvent) Peak_Type->Check_Method All Peaks Affected? Check_System Check System Suitability (Pressure, Baseline) Peak_Type->Check_System Single Peak Affected? Adjust_Injection Reduce Injection Volume / Match Sample Solvent to Mobile Phase Check_Method->Adjust_Injection Adjust_Mobile_Phase Optimize Mobile Phase (Additives, pH, Organic Solvent) Check_System->Adjust_Mobile_Phase Adjust_Injection->Adjust_Mobile_Phase No Improvement Resolved Peak Shape Improved Adjust_Injection->Resolved Success Column_Maintenance Column Wash / Regeneration Adjust_Mobile_Phase->Column_Maintenance No Improvement Adjust_Mobile_Phase->Resolved Success Replace_Column Replace Column Column_Maintenance->Replace_Column No Improvement Column_Maintenance->Resolved Success Replace_Column->Resolved

Caption: A step-by-step workflow for diagnosing and resolving poor peak shape in chromatography.

Problem: Peak Tailing

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.

Potential Cause Recommended Action
Secondary Silanol Interactions Modify the mobile phase. Decrease the pH (e.g., add 0.1% formic acid) to suppress silanol activity. Alternatively, add a competing base or use a buffered mobile phase (e.g., 10-20 mM ammonium formate).[1]
Column Contamination Contaminants from the sample matrix can create active sites. Perform a column wash as per the manufacturer's instructions.
Column Degradation The column may be nearing the end of its lifespan. If washing does not resolve the issue, replace the column.[7]
Analyte Degradation Ensure sample stability. Analyze a freshly prepared standard to rule out degradation.
Problem: Peak Fronting

Peak fronting is typically a sign of column overload or issues with the sample solvent.

Potential Cause Recommended Action
Mass Overload Reduce the concentration of the sample and re-inject.
Volume Overload Decrease the injection volume.[2]
Sample Solvent Stronger than Mobile Phase Prepare the sample in the initial mobile phase or a weaker solvent.[4]
Problem: Peak Splitting or Shoulders

Peak splitting can be caused by a physical disruption in the column or by sample preparation issues.[8]

Potential Cause Recommended Action
Column Void or Channeling A void at the column inlet can cause the sample band to split. Reverse-flush the column (if permissible by the manufacturer) at a low flow rate. If this fails, the column may need to be replaced.[6]
Blocked Inlet Frit Particulates from the sample or system can block the inlet frit.[8] Try back-flushing the column. If the problem persists, replace the frit or the column.
Sample Solvent/Mobile Phase Mismatch The sample may not be fully soluble in the mobile phase, causing it to precipitate at the head of the column. Ensure the sample solvent is compatible with the mobile phase.[5]
Co-eluting Interference An impurity may be eluting at a very similar retention time. Analyze a pure standard of this compound to confirm. If co-elution is the issue, adjust the mobile phase gradient or temperature to improve resolution.[8]

Experimental Protocols

Protocol 1: Column Washing and Regeneration (Reversed-Phase C18/C8)

This protocol is a general guideline. Always refer to the specific instructions provided by your column manufacturer.

  • Disconnect the column from the detector.

  • Flush with Mobile Phase (No Buffer): Wash the column with 20-30 column volumes of the mobile phase without any salts or additives (e.g., if your mobile phase is 80:20 Methanol:Water with 10 mM ammonium formate, wash with 80:20 Methanol:Water).

  • Flush with 100% Isopropanol: Flush with 20-30 column volumes of isopropanol to remove strongly retained non-polar compounds.

  • Flush with 100% Methanol: Flush with 20-30 column volumes of methanol.

  • Flush with 100% Acetonitrile: Flush with 20-30 column volumes of acetonitrile.

  • Re-equilibrate: Re-equilibrate the column with the initial mobile phase conditions (including buffer) for at least 30 column volumes before the next injection.

Protocol 2: Mobile Phase Optimization for Peak Shape

This experiment aims to find the optimal mobile phase additive for improving the peak shape of this compound.

  • Prepare Mobile Phases:

    • Mobile Phase A: Water

    • Mobile Phase B: 90:10 Acetonitrile:Isopropanol

    • Additive Stock Solutions: 1% Formic Acid, 1 M Ammonium Formate.

  • Test Conditions: Prepare three sets of mobile phases, each with a different additive:

    • Condition 1 (Acidic): Mobile Phase A + 0.1% Formic Acid; Mobile Phase B + 0.1% Formic Acid.

    • Condition 2 (Buffered): Mobile Phase A + 10 mM Ammonium Formate; Mobile Phase B + 10 mM Ammonium Formate.

    • Condition 3 (No Additive): Use Mobile Phases A and B as prepared.

  • Analysis:

    • Equilibrate the column with the initial conditions for each set of mobile phases.

    • Inject a standard solution of this compound.

    • Run your standard gradient method.

  • Evaluation: Compare the peak shape (asymmetry factor, tailing factor) and signal intensity for each condition to determine the optimal mobile phase.

Quantitative Data Summary: Mobile Phase Additive Effects

The following table summarizes hypothetical results from the mobile phase optimization protocol, illustrating how to present such data.

Mobile Phase Condition Analyte Retention Time (min) Peak Asymmetry (USP) Tailing Factor (USP) Peak Height (arbitrary units)
No AdditiveThis compound12.52.12.550,000
0.1% Formic AcidThis compound12.31.31.475,000
10 mM Ammonium FormateThis compound12.41.11.285,000

Signaling Pathway and Logical Relationship Diagrams

Analyte-Stationary Phase Interaction Diagram

This diagram illustrates the primary and secondary interactions that can lead to poor peak shape.

G cluster_0 Reversed-Phase Stationary Phase cluster_1 This compound Analyte StationaryPhase Silica Backbone C18 Chain Free Silanol (Si-OH) Analyte Polar Head Group (Phosphocholine) Non-polar Tail (C24:0 Acyl Chain) Analyte:f1->StationaryPhase:f1 Primary Interaction (Hydrophobic) Analyte:f0->StationaryPhase:f2 Secondary Interaction (Causes Tailing)

Caption: Interactions between this compound and a C18 stationary phase.

References

Calibration and quality control issues in 24:0 Lyso PC assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 24:0 Lysophosphatidylcholine (Lyso PC) assays.

Troubleshooting Guides

This section addresses specific issues that may arise during the quantification of 24:0 Lyso PC, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Issue 1: Inconsistent or Poor Calibration Curve

Q: My calibration curve for this compound is non-linear or has poor reproducibility (R² < 0.99). What are the possible causes and solutions?

A: A reliable calibration curve is crucial for accurate quantification.[1] Several factors can lead to poor calibration curves:

  • Inappropriate Internal Standard (IS): The use of a suitable internal standard is critical to compensate for variations during sample preparation and analysis.[2]

    • Solution: Utilize a stable isotope-labeled internal standard, such as this compound-d4 or another deuterated Lyso PC, which has nearly identical chemical and physical properties to the analyte.[3]

  • Matrix Effects: Components in the sample matrix (e.g., plasma, serum) can interfere with the ionization of this compound, leading to ion suppression or enhancement.[4][5][6] This can affect the linearity of the response.

    • Solution:

      • Sample Preparation: Employ effective sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances, particularly phospholipids.[7]

      • Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is similar to the study samples to compensate for matrix effects.

  • Suboptimal LC-MS/MS Conditions: Incorrect chromatographic conditions or mass spectrometer settings can result in poor peak shape and inconsistent response.

    • Solution:

      • Chromatography: Optimize the mobile phase composition and gradient to ensure good separation and peak shape for this compound.

      • Mass Spectrometry: Ensure that the MS parameters, such as collision energy and cone voltage, are optimized for the specific transition of this compound. For example, a common MRM transition for this compound is m/z 608 > 104.[8]

Issue 2: High Variability in Quality Control (QC) Samples

Q: My QC samples for the this compound assay show high coefficients of variation (%CV) between runs. What is an acceptable %CV, and how can I improve reproducibility?

A: High variability in QC samples indicates a lack of method robustness.

  • Acceptance Criteria: For targeted lipidomics assays, the %CV for QC samples should ideally be within 15-20%.[1]

  • Potential Causes and Solutions:

    • Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability.

      • Solution: Automate sample preparation where possible. Ensure consistent timing and technique for all steps, including extraction and evaporation.

    • Instrument Instability: Fluctuations in the LC-MS/MS system's performance can lead to variable results.

      • Solution:

        • System Suitability Tests: Before each run, perform a system suitability test by injecting a standard mixture to check for retention time stability, peak area consistency, and peak shape.[9]

        • Regular Maintenance: Adhere to a strict schedule for instrument cleaning and maintenance, particularly for the ion source.[9]

    • Sample Stability: this compound may degrade if samples are not handled or stored properly.

      • Solution: Store plasma and serum samples at -80°C. Avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects in this compound analysis in plasma or serum?

A1: The most significant source of matrix effects in plasma and serum for Lyso PC analysis is other phospholipids.[4][5] These molecules are present at high concentrations and can co-elute with this compound, leading to ion suppression in the mass spectrometer. Other endogenous components like salts and proteins can also contribute to matrix effects.[4][5]

Q2: How can I qualitatively and quantitatively assess matrix effects in my this compound assay?

A2:

  • Qualitative Assessment (Post-Column Infusion): A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. A dip in the baseline signal at the retention time of this compound indicates ion suppression, while a peak suggests ion enhancement.

  • Quantitative Assessment (Matrix Factor Calculation):

    • Analyze a pure solution of this compound (in solvent) at a known concentration (Peak Area A).

    • Spike a blank, extracted matrix sample with this compound at the same concentration and analyze it (Peak Area B).

    • Calculate the Matrix Factor (MF) as: MF = Peak Area B / Peak Area A .

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • An MF = 1 suggests no significant matrix effect.

Q3: What are the key quality control samples I should include in my this compound assay?

A3: A robust QC system is essential for reliable lipidomics data.[10][11] Key QC samples include:

  • Pooled QC Samples: A mixture of small aliquots from all study samples. These are analyzed throughout the run to monitor the stability and performance of the analytical system.[11]

  • Blank Samples: A matrix sample without the analyte of interest, processed in the same way as the study samples, to check for contamination and background interference.[10]

  • Internal Standard Blank: A blank sample spiked only with the internal standard to ensure there are no interfering peaks from the IS itself.[10]

  • Zero Samples: A blank matrix sample spiked with the internal standard but without the analyte, used to assess the baseline and potential interferences.

Quantitative Data Summary

ParameterValueReference
MRM Transition for this compound m/z 608 > 104[8]
Typical QC Acceptance Criteria (%CV) < 15-20%[1]
Calibration Curve Linearity (R²) > 0.99[1]

Experimental Protocols

Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a general framework. Specific parameters may need to be optimized for your instrumentation and reagents.

1. Sample Preparation (Protein Precipitation and Lipid Extraction)

  • To a 100 µL plasma sample, add 300 µL of methanol (B129727) containing the internal standard (e.g., this compound-d4).

  • Vortex for 5 minutes to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid.

    • Gradient: A gradient from a lower to a higher percentage of Mobile Phase B is used to elute the lipids.

    • Flow Rate: Typically 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound: Monitor the transition of the precursor ion (m/z 608) to a specific product ion (e.g., m/z 104, corresponding to the phosphocholine (B91661) head group).[8]

    • MRM Transition for IS: Monitor the corresponding transition for the stable isotope-labeled internal standard.

3. Data Analysis

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Troubleshooting_Calibration Problem Poor Calibration Curve (Non-linear, R² < 0.99) Cause1 Inappropriate Internal Standard Problem->Cause1 could be due to Cause2 Matrix Effects Problem->Cause2 could be due to Cause3 Suboptimal LC-MS/MS Conditions Problem->Cause3 could be due to Solution1 Use Stable Isotope-Labeled IS (e.g., this compound-d4) Cause1->Solution1 solve with Solution2a Effective Sample Prep (SPE, LLE) Cause2->Solution2a mitigate with Solution2b Matrix-Matched Calibrators Cause2->Solution2b mitigate with Solution3a Optimize Chromatography Cause3->Solution3a resolve by Solution3b Optimize MS Parameters Cause3->Solution3b resolve by

Caption: Troubleshooting workflow for poor calibration curves.

QC_Workflow start Start of Analytical Run sst System Suitability Test (SST) start->sst blank Inject Blank Sample sst->blank pooled_qc_start Inject Pooled QC Samples (e.g., n=3-5) blank->pooled_qc_start samples Inject Study Samples (with interspersed QCs) pooled_qc_start->samples pooled_qc_end Inject Pooled QC Samples (end of run) samples->pooled_qc_end data_analysis Data Analysis and QC Check pooled_qc_end->data_analysis

Caption: Quality control workflow for a typical analytical run.

References

Refinement of sample cleanup for sensitive 24:0 Lyso PC detection.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of 24:0 lysophosphatidylcholine (B164491) (Lyso-PC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on sample cleanup refinement and troubleshooting for accurate and sensitive quantification of 24:0 Lyso-PC.

Frequently Asked Questions (FAQs)

Q1: What is the most common application for measuring 24:0 Lyso-PC?

A1: The measurement of 24:0 Lyso-PC, often in conjunction with other very-long-chain lysophosphatidylcholines like C26:0-LPC, is a key biomarker for the diagnosis and screening of X-linked adrenoleukodystrophy (X-ALD) and other peroxisomal disorders.[1]

Q2: Which biological matrices are typically used for 24:0 Lyso-PC analysis?

A2: The most common biological matrices for 24:0 Lyso-PC analysis are plasma and dried blood spots (DBS).[1][2]

Q3: What is the recommended analytical technique for sensitive 24:0 Lyso-PC detection?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of 24:0 Lyso-PC.[2][3]

Q4: Why is sample cleanup critical for 24:0 Lyso-PC analysis?

A4: Sample cleanup is crucial to remove interfering substances from the biological matrix, particularly other phospholipids (B1166683), which can cause ion suppression or enhancement in the mass spectrometer. This phenomenon, known as the matrix effect, can significantly impact the accuracy, precision, and sensitivity of the analysis.

Q5: What are the primary sample cleanup techniques used for 24:0 Lyso-PC?

A5: The two primary sample cleanup techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Both methods aim to separate lipids, including 24:0 Lyso-PC, from proteins and other interfering molecules. A simpler protein precipitation method using methanol (B129727) can also be employed, though it may be less effective at removing matrix components.[4][5]

Troubleshooting Guides

This section addresses common issues encountered during the analysis of 24:0 Lyso-PC.

Issue 1: Low Analyte Recovery

Symptom: The signal intensity for 24:0 Lyso-PC is significantly lower than expected in your processed samples.

Possible Cause Troubleshooting Steps & Solutions
Incomplete Extraction (LLE) - Optimize Solvent System: Ensure the chosen solvent system (e.g., chloroform/methanol) is appropriate for lysophosphatidylcholines. The polarity of the solvent mixture is critical. - Adjust pH: The pH of the aqueous phase can influence the partitioning of Lyso-PCs. Experiment with slight pH adjustments. - Ensure Thorough Mixing: Vortex samples vigorously and allow sufficient time for phase separation. Incomplete mixing will lead to poor extraction efficiency.
Analyte Breakthrough (SPE) - Incorrect Sorbent Choice: Ensure the SPE sorbent (e.g., reversed-phase C18, mixed-mode) is suitable for retaining lysophosphatidylcholines. - Sample Overload: Do not exceed the recommended sample capacity of the SPE cartridge. - Inappropriate Loading/Washing Solvents: The polarity of the loading and washing solvents should be optimized to retain 24:0 Lyso-PC while removing interferences. If the wash solvent is too strong, the analyte will be eluted prematurely.
Incomplete Elution (SPE) - Elution Solvent is Too Weak: Use a stronger elution solvent (e.g., higher percentage of organic solvent) to ensure complete release of 24:0 Lyso-PC from the sorbent. - Insufficient Elution Volume: Use an adequate volume of elution solvent to ensure the entire sorbent bed is flushed. Consider a second elution step.
Analyte Adsorption - Use Low-Binding Labware: 24:0 Lyso-PC can adsorb to the surfaces of plastic tubes and pipette tips. Utilize low-retention plastics or glass vials where possible.
Issue 2: High Background Noise or Matrix Effects

Symptom: The baseline in your chromatogram is high, or you observe signal suppression or enhancement for your analyte and internal standard.

Possible Cause Troubleshooting Steps & Solutions
Co-elution of Phospholipids - Improve Chromatographic Separation: Optimize the LC gradient to better separate 24:0 Lyso-PC from other interfering phospholipids. - Refine Sample Cleanup: Employ a more rigorous sample cleanup method. SPE, particularly mixed-mode or specialized phospholipid removal plates, can be more effective than LLE at removing interfering lipids.
Contaminated Solvents or Reagents - Use High-Purity Solvents: Ensure all solvents are LC-MS grade. - Prepare Fresh Mobile Phases: Prepare mobile phases fresh daily and filter them.
Dirty Mass Spectrometer Source - Clean the Ion Source: Contaminants from previous injections can accumulate in the ion source. Follow the manufacturer's instructions for cleaning the ESI probe and source components.

Data Presentation: Comparison of Sample Cleanup Methods

The choice between LLE and SPE can impact analyte recovery and data reproducibility. The following table summarizes a comparison of these methods for lysophospholipid analysis.

Parameter Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) Reference
Average Recovery 70-90% for many lysophospholipids, but can be lower for some species.Generally >80% for a broad range of lysophospholipids.[6][7]
Reproducibility (%RSD) Can be higher, often in the range of 7-11%.Typically lower and more consistent, often in the range of 5-6%.[6][7]
Throughput Can be labor-intensive and difficult to automate.Amenable to high-throughput automation using 96-well plates.[6][7]
Selectivity Lower selectivity, may co-extract more interfering compounds.Higher selectivity, especially with mixed-mode sorbents that can target specific chemical properties.
Solvent Consumption Generally higher solvent consumption.Can be more solvent-efficient, especially with smaller cartridge formats.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for 24:0 Lyso-PC from Plasma

This protocol is a modification of the Folch method, adapted for the extraction of lysophosphatidylcholines.[8]

Materials:

  • Human Plasma

  • Isotopically labeled internal standard (e.g., 24:0 Lyso-PC-d4)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized Water

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a glass centrifuge tube, add 50 µL of human plasma.

  • Add the appropriate amount of isotopically labeled internal standard.

  • Add 1 mL of a 2:1 (v/v) chloroform:methanol solution.

  • Vortex vigorously for 2 minutes.

  • Add 200 µL of deionized water to induce phase separation.

  • Vortex for another 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer to a clean glass tube.

  • Dry the organic phase under a gentle stream of nitrogen at 37°C.

  • Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for 24:0 Lyso-PC from Plasma

This protocol utilizes a reversed-phase SPE cartridge for the cleanup of 24:0 Lyso-PC.

Materials:

  • Human Plasma

  • Isotopically labeled internal standard (e.g., 24:0 Lyso-PC-d4)

  • Reversed-phase C18 SPE cartridges (e.g., 100 mg, 1 mL)

  • Methanol (HPLC grade)

  • Deionized Water

  • Acetonitrile (B52724) (HPLC grade)

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma, add the internal standard and 300 µL of 1% formic acid in acetonitrile to precipitate proteins. Vortex and centrifuge. The supernatant is the sample for SPE.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

  • Elution: Elute the 24:0 Lyso-PC with 1 mL of methanol.

  • Drying: Dry the eluate under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

Visualizations

Experimental Workflow: LLE for 24:0 Lyso-PC

LLE_Workflow start Start: Plasma Sample add_is Add Internal Standard (e.g., 24:0 Lyso-PC-d4) start->add_is add_solvent Add Chloroform:Methanol (2:1) add_is->add_solvent vortex1 Vortex add_solvent->vortex1 add_water Add Water for Phase Separation vortex1->add_water vortex2 Vortex add_water->vortex2 centrifuge Centrifuge vortex2->centrifuge collect_phase Collect Lower Organic Phase centrifuge->collect_phase dry_down Dry Under Nitrogen collect_phase->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Liquid-Liquid Extraction (LLE) of 24:0 Lyso-PC from plasma.

Experimental Workflow: SPE for 24:0 Lyso-PC

SPE_Workflow cluster_spe_prep SPE Cartridge Preparation start Start: Plasma Sample pretreatment Protein Precipitation & Add Internal Standard start->pretreatment load Load Sample pretreatment->load condition Condition SPE Cartridge (Methanol) equilibrate Equilibrate SPE Cartridge (Water) condition->equilibrate equilibrate->load wash Wash Cartridge (10% Methanol) load->wash elute Elute Analyte (Methanol) wash->elute dry_down Dry Eluate Under Nitrogen elute->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Solid-Phase Extraction (SPE) of 24:0 Lyso-PC from plasma.

Logical Relationship: Troubleshooting Low Recovery

Low_Recovery_Troubleshooting low_recovery Low Analyte Recovery check_extraction Investigate Extraction Efficiency low_recovery->check_extraction check_spe Investigate SPE Steps low_recovery->check_spe check_adsorption Check for Adsorption low_recovery->check_adsorption lle_issues LLE: Optimize Solvents/pH Ensure Thorough Mixing check_extraction->lle_issues spe_breakthrough SPE: Check Sorbent/Solvents Avoid Overloading check_spe->spe_breakthrough spe_elution SPE: Use Stronger/More Elution Solvent check_spe->spe_elution adsorption_solution Use Low-Binding Labware check_adsorption->adsorption_solution

Caption: Troubleshooting guide for low recovery of 24:0 Lyso-PC.

References

Validation & Comparative

24:0 Lyso-PC: A Validated Biomarker for Enhanced Diagnosis of Peroxisomal Disorders

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 24:0 Lyso-PC as a diagnostic biomarker for peroxisomal disorders, comparing its performance against traditional and other emerging biomarkers, supported by experimental data and detailed protocols.

Peroxisomal disorders (PDs) are a group of inherited metabolic diseases characterized by the dysfunction of peroxisomes, essential cellular organelles involved in various metabolic pathways. Accurate and timely diagnosis is crucial for patient management and genetic counseling. For years, the analysis of very long-chain fatty acids (VLCFAs) in plasma has been the gold standard for diagnosing PDs such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders (ZSD). However, the emergence of lysophosphatidylcholines (Lyso-PCs), particularly 24:0 Lyso-PC (C24:0-LPC), has offered a more sensitive and reliable diagnostic alternative.

This guide provides a detailed comparison of 24:0 Lyso-PC with other biomarkers, presenting quantitative data from key studies, experimental methodologies, and visual representations of the underlying biochemical pathways and diagnostic workflows.

Performance Comparison of Diagnostic Biomarkers

The diagnostic utility of 24:0 Lyso-PC has been rigorously evaluated against the conventional biomarker, C26:0, and its ratio to C22:0 (C26:0/C22:0), as well as the related C26:0-Lyso-PC. Recent studies have demonstrated that Lyso-PCs, including 24:0 Lyso-PC, exhibit superior diagnostic accuracy, especially in cases where VLCFA levels may be normal, such as in female carriers of X-ALD.[1][2][3]

BiomarkerSensitivity (%)Specificity (%)Diagnostic Accuracy (%)Key AdvantagesLimitations
24:0 Lyso-PC 98.5[2]98.3[2]98.4[2]High sensitivity and specificity; rapid analysis via MS/MS.[1][2]Less established than VLCFAs.
C26:0 Lyso-PC 98.8[2]98.8[2]98.8[2]Highest diagnostic accuracy; effective for newborn screening from dried blood spots.[2][3]
Combined 24:0 & C26:0 Lyso-PC 99.7[1][2]--Highest reported sensitivity, particularly for ALD females.[1][2]
VLCFA (C26:0/C22:0 & C24:0/C22:0 ratios combined) 93.5 (for ALD females)[1][2]-98.1[2]Gold standard with extensive historical data.Time-consuming analysis; false negatives in female carriers.[1][2][3]
C22:0 Lyso-PC 75[1][2]--Potential to help distinguish between ALD and ZSD.[1][2]Suboptimal sensitivity for general diagnosis.[1][2]

Experimental Protocols

The primary method for the analysis of 24:0 Lyso-PC and other Lyso-PCs is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity, specificity, and throughput.

Sample Preparation (Dried Blood Spots)
  • A 3.2 mm or 6.2 mm punch from a dried blood spot (DBS) is placed into a 96-well plate.[3][4]

  • An internal standard solution containing an isotopically labeled Lyso-PC (e.g., D4-C26:0-Lyso-PC) in methanol (B129727) or acetonitrile (B52724) is added to each well.[3][4]

  • The samples are subjected to ultrasonication for approximately 5 minutes to facilitate extraction.[3]

  • The plate is then centrifuged, and the supernatant is transferred for LC-MS/MS analysis.

Sample Preparation (Plasma)
  • A small volume of plasma (e.g., 10 µL) is mixed with an internal standard solution in acetonitrile.[3]

  • The mixture is vortexed and then centrifuged to precipitate proteins.

  • The resulting supernatant is collected for analysis.

LC-MS/MS Analysis
  • Instrumentation: A tandem mass spectrometer (e.g., Xevo TQD MS/MS system) coupled with a liquid chromatography system (e.g., ACQUITY UPLC) is used.[5]

  • Ionization Mode: Electrospray ionization in positive mode (ESI+) is typically employed.[4]

  • Detection: Multiple reaction monitoring (MRM) is used to detect and quantify the specific Lyso-PC species and their corresponding internal standards.[5]

Signaling Pathways and Workflows

Biochemical Pathway of VLCFA and Lyso-PC Accumulation in Peroxisomal Disorders

Mutations in genes like ABCD1 (causing X-ALD) lead to a defective peroxisomal transporter protein (ALDP). This impairs the transport of very long-chain fatty acyl-CoAs (VLCFA-CoAs) into the peroxisome for β-oxidation. The resulting accumulation of VLCFAs in the cytosol leads to their incorporation into various complex lipids, including lysophosphatidylcholines, which are then released into circulation.

cluster_cytosol Cytosol cluster_peroxisome Peroxisome VLCFA VLCFAs VLCFA_CoA VLCFA-CoA VLCFA->VLCFA_CoA Complex_Lipids Complex Lipids VLCFA_CoA->Complex_Lipids ALDP ALDP Transporter VLCFA_CoA->ALDP Transport LysoPC 24:0/26:0 Lyso-PC Bloodstream Bloodstream (Elevated Levels) LysoPC->Bloodstream Release Complex_Lipids->LysoPC Beta_Oxidation β-oxidation ALDP->Beta_Oxidation Impaired in PDs Clinical_Suspicion Clinical Suspicion of Peroxisomal Disorder Biochemical_Screening Biochemical Screening (DBS or Plasma) Clinical_Suspicion->Biochemical_Screening LysoPC_Analysis LC-MS/MS Analysis of 24:0 & 26:0 Lyso-PC Biochemical_Screening->LysoPC_Analysis VLCFA_Analysis VLCFA Analysis (GC-MS) Biochemical_Screening->VLCFA_Analysis Traditional Genetic_Testing Genetic Testing (e.g., ABCD1 gene) LysoPC_Analysis->Genetic_Testing Elevated Diagnosis_Unlikely Diagnosis Unlikely LysoPC_Analysis->Diagnosis_Unlikely Normal VLCFA_Analysis->Genetic_Testing Elevated VLCFA_Analysis->Diagnosis_Unlikely Normal (potential for false negatives) Diagnosis_Confirmed Diagnosis Confirmed Genetic_Testing->Diagnosis_Confirmed

References

A Comparative Analysis of 24:0 Lyso-PC and 26:0 Lyso-PC as Biomarkers for X-Linked Adrenoleukodystrophy

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

X-linked adrenoleukodystrophy (X-ALD) is a severe genetic disorder characterized by the accumulation of very long-chain fatty acids (VLCFAs) in tissues and body fluids. This accumulation is a direct result of mutations in the ABCD1 gene, which impairs the transport of VLCFAs into peroxisomes for their degradation. The subsequent buildup of these fatty acids, particularly hexacosanoic acid (C26:0) and to a lesser extent tetracosanoic acid (C24:0), is believed to contribute to the demyelination, neuroinflammation, and adrenal insufficiency characteristic of the disease. In recent years, lysophosphatidylcholines (Lyso-PCs) containing these VLCFAs, specifically 24:0 Lyso-PC (C24:0-LPC) and 26:0 Lyso-PC (C26:0-LPC), have emerged as critical biomarkers for the diagnosis and monitoring of X-ALD. This guide provides a detailed comparison of these two biomarkers, supported by experimental data and methodologies.

Quantitative Comparison of 24:0 Lyso-PC and 26:0 Lyso-PC Levels

The levels of both 24:0 Lyso-PC and 26:0 Lyso-PC are significantly elevated in individuals with X-ALD compared to healthy controls. Recent studies have demonstrated the high diagnostic accuracy of both biomarkers. While 26:0 Lyso-PC has been a primary focus, particularly in newborn screening, 24:0 Lyso-PC also shows excellent diagnostic potential.

A study evaluating the diagnostic performance of these Lyso-PCs in plasma revealed that both C26:0-LPC and C24:0-LPC concentrations demonstrated high diagnostic accuracy, at 98.8% and 98.4% respectively.[1][2] Combining the analysis of both C24:0-LPC and C26:0-LPC yielded the highest sensitivity at 99.7%, proving particularly effective for identifying female carriers of X-ALD who may have less pronounced elevations in VLCFAs.[1][2]

BiomarkerX-ALD Patients (pmol/punch in DBS)Healthy Newborns/Adults (pmol/punch in DBS)Diagnostic AccuracyReference
26:0 Lyso-PC 2.0 - 4.00.1 - 1.998.8%[1][3][4]
24:0 Lyso-PC Significantly elevated (specific range not consistently reported across all studies)Baseline levels98.4%[1][2]

DBS: Dried Blood Spot

It has been noted that while 26:0 Lyso-PC is a superior diagnostic marker for Japanese X-ALD patients, there can be an overlap in the levels of 24:0 Lyso-PC between patients and healthy individuals.[3]

Experimental Protocols

The gold-standard method for the quantification of 24:0 Lyso-PC and 26:0 Lyso-PC in biological samples, such as dried blood spots (DBS) or plasma, is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation (from Dried Blood Spots)
  • A 3.2 mm punch is taken from the dried blood spot sample.

  • The punch is placed in a well of a 96-well plate.

  • An extraction solution containing an isotopically labeled internal standard (e.g., C26:0-d4-LPC) in a solvent mixture (commonly methanol-based) is added to each well.[5][6]

  • The plate is agitated for a set period (e.g., 30-60 minutes) at a controlled temperature (e.g., 27°C-45°C) to ensure efficient extraction of the lysophosphatidylcholines.[7]

  • The resulting extract is then transferred for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. A C8 or similar reversed-phase column is typically used to separate the different Lyso-PC species.[3]

  • Ionization: The separated analytes are then introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI) in positive ion mode.

  • Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. This allows for highly specific and sensitive detection of the target analytes by monitoring specific precursor-to-product ion transitions.[3]

    • For 24:0 Lyso-PC: The MRM transition monitored is m/z 608.5 > 104.1.[3]

    • For 26:0 Lyso-PC: The MRM transition monitored is m/z 636.6 > 104.1.[3]

    • For the internal standard (26:0-d4 Lyso-PC): The MRM transition is m/z 640.6 > 104.1.[3]

  • Quantification: The concentration of each analyte is determined by comparing its peak area to that of the internal standard.

Visualizing the Path Forward: Workflows and Pathophysiology

To better understand the clinical and research applications of these biomarkers, the following diagrams illustrate the experimental workflow and the underlying pathological context.

experimental_workflow Experimental Workflow for Lyso-PC Biomarker Analysis cluster_lcms LC-MS/MS System sample Biological Sample (Dried Blood Spot or Plasma) extraction Extraction of Lipids with Internal Standard (e.g., C26:0-d4-LPC) sample->extraction analysis LC-MS/MS Analysis extraction->analysis separation HPLC Separation (e.g., C8 column) detection Tandem Mass Spectrometry (MRM mode) separation->detection Ionization (ESI+) quantification Quantification of 24:0 & 26:0 Lyso-PC detection->quantification result Diagnostic Result quantification->result

Caption: Workflow for the analysis of 24:0 and 26:0 Lyso-PC.

The accumulation of 24:0 and 26:0 Lyso-PC is a downstream consequence of the primary genetic defect in X-ALD. This accumulation is not merely a diagnostic marker but is also implicated in the pathophysiology of the disease.

logical_relationship Pathophysiological Cascade in X-ALD cluster_pathology Disease Manifestations gene_mutation ABCD1 Gene Mutation impaired_transport Impaired Peroxisomal Transport of VLCFAs gene_mutation->impaired_transport vlcfa_accumulation Accumulation of VLCFAs (C24:0, C26:0) impaired_transport->vlcfa_accumulation lyso_pc_elevation Elevated 24:0 & 26:0 Lyso-PC Levels vlcfa_accumulation->lyso_pc_elevation pathology Cellular Dysfunction & Pathology vlcfa_accumulation->pathology membrane_destabilization Membrane Destabilization pathology->membrane_destabilization inflammation Neuroinflammation pathology->inflammation demyelination Demyelination pathology->demyelination adrenal_insufficiency Adrenal Insufficiency pathology->adrenal_insufficiency

Caption: Relationship of biomarkers to X-ALD pathology.

References

Cross-Validation of Analytical Methods for 24:0 Lyso PC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of 24:0 Lysophosphatidylcholine (B164491) (24:0 Lyso PC), a critical biomarker in the diagnosis and monitoring of X-linked adrenoleukodystrophy (X-ALD) and other peroxisomal disorders.[1][2][3][4] The primary focus is on providing a cross-validation framework for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and High-Performance Thin-Layer Chromatography (HPTLC).

Data Presentation: Performance Characteristics of Analytical Methods

Performance MetricLC-MS/MSELISAHPTLC
Linearity (r²) 0.993 - 0.998[1]Data not availableData not available
Sensitivity (LOD/LOQ) LOD: S/N ≥ 3, LOQ: S/N ≥ 10[1]Data not availableDetection Limits: 0.04 µg[5]
Specificity High (based on mass transitions)[6][7]Dependent on antibody specificityModerate (separation by polarity)[8][9]
Accuracy (% Recovery) Good recovery observed[1]Data not available69-97% (for general phospholipids)[10]
Precision (% CV) Intra-assay CV: ≤22%, Inter-assay CV: ≤22%[1]Data not availableData not available
Sample Throughput High[6]HighModerate
Cost per Sample HighLow to ModerateLow

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the quantification of this compound due to its high sensitivity, specificity, and accuracy.[1]

Sample Preparation (Plasma)

  • Spiking: To 50 µL of plasma, add an internal standard (e.g., 2H4-C26:0-LPC).[1]

  • Protein Precipitation & Lipid Extraction: Add a suitable organic solvent (e.g., methanol (B129727) or a chloroform/methanol mixture) to precipitate proteins and extract lipids.[11][12]

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant containing the lipids to a new tube.

  • Evaporation: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C8 or C18 reversed-phase column is typically used.[7][13]

    • Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile/methanol with formic acid) is employed to separate the lipids.[13][14]

    • Flow Rate: A typical flow rate is around 0.5 mL/min.[13]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.[6]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[7][15]

    • MRM Transition for this compound: The specific precursor-to-product ion transition for this compound is monitored (e.g., m/z 608.5 > 104.1).[7]

    • Quantification: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[7]

Enzyme-Linked Immunosorbent Assay (ELISA)

While no commercial ELISA kits specifically for this compound were identified in the literature search, a general competitive ELISA protocol that could be adapted is described below. The development of a specific monoclonal or polyclonal antibody that recognizes the 24:0 acyl chain would be a prerequisite.

General Competitive ELISA Protocol

  • Coating: Coat a microtiter plate with a known amount of this compound antigen. Incubate overnight at 4°C.

  • Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antigen.

  • Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: Add standards of known this compound concentrations and the unknown samples to the wells, followed by the addition of a specific primary antibody against this compound. Incubate for 2 hours at room temperature. During this step, the free analyte in the sample competes with the coated antigen for antibody binding.

  • Washing: Repeat the washing step.

  • Detection: Add an enzyme-conjugated secondary antibody that binds to the primary antibody. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme on the secondary antibody will catalyze a color change.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).

  • Measurement: Measure the absorbance at a specific wavelength using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that can be used for the separation and quantification of different phospholipid classes, including lysophosphatidylcholines.[8][9]

HPTLC Protocol for Lysophosphatidylcholines

  • Sample Application: Apply the lipid extracts (from the same sample preparation method as for LC-MS/MS) and standards onto an HPTLC silica (B1680970) gel plate.

  • Development: Place the plate in a developing chamber containing a suitable mobile phase (e.g., chloroform:methanol:water:ammonia).[9] Allow the solvent to move up the plate, separating the lipid classes based on their polarity.

  • Drying: After development, remove the plate and dry it.

  • Derivatization: Spray the plate with a reagent (e.g., copper(II) sulfate) and heat it to visualize the separated lipid spots.[8]

  • Densitometry: Quantify the this compound spot by scanning the plate with a densitometer at a specific wavelength. The peak area is proportional to the amount of the analyte.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Cross-Validation Plasma_Sample Plasma Sample Internal_Standard Add Internal Standard Plasma_Sample->Internal_Standard Lipid_Extraction Protein Precipitation & Lipid Extraction Internal_Standard->Lipid_Extraction Centrifugation Centrifugation Lipid_Extraction->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Reconstitution->LC_MSMS Inject ELISA ELISA Reconstitution->ELISA Apply HPTLC HPTLC Reconstitution->HPTLC Spot Data_Comparison Data Comparison (Linearity, Sensitivity, Accuracy, Precision) LC_MSMS->Data_Comparison ELISA->Data_Comparison HPTLC->Data_Comparison

Caption: Experimental workflow for the cross-validation of analytical methods for this compound.

signaling_pathway cluster_XALD X-linked Adrenoleukodystrophy (X-ALD) Pathophysiology ABCD1_gene ABCD1 Gene Mutation ABCD1_protein Defective ABCD1 Transporter Protein ABCD1_gene->ABCD1_protein VLCFA_accumulation Accumulation of Very Long Chain Fatty Acids (VLCFAs) (e.g., C26:0) ABCD1_protein->VLCFA_accumulation impaired peroxisomal beta-oxidation LysoPC_formation Increased formation of 24:0 and 26:0 Lyso PC VLCFA_accumulation->LysoPC_formation Cellular_Toxicity Cellular Toxicity LysoPC_formation->Cellular_Toxicity Microglial_activation Microglial Activation & Apoptosis Cellular_Toxicity->Microglial_activation Neuroinflammation Neuroinflammation Microglial_activation->Neuroinflammation Demyelination Demyelination & Axonal Degeneration Neuroinflammation->Demyelination

Caption: Role of this compound in the pathophysiology of X-linked Adrenoleukodystrophy.

References

A Comparative Guide to 24:0 Lysophosphatidylcholine (Lyso-PC) Measurement Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reproducibility and precision of commercially available assays for the measurement of 24:0 Lysophosphatidylcholine (B164491) (Lyso-PC), a critical biomarker in various physiological and pathological processes. The information presented is based on publicly available experimental data to assist researchers in selecting the most suitable assay for their specific needs.

Data Presentation: Quantitative Comparison of Assay Performance

The precision and reproducibility of an assay are paramount for reliable and consistent results. The following table summarizes the performance of the most common analytical method for 24:0 Lyso-PC quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The coefficient of variation (CV) is a key metric, with lower percentages indicating higher precision. Generally, an intra-assay CV of less than 10% and an inter-assay CV of less than 15% are considered acceptable for immunoassays and other quantitative biological assays.[1][2]

Analytical MethodSample TypeIntra-Assay CV (%)Inter-Assay CV (%)Key Findings & Citations
LC-MS/MS Dried Blood Spots (DBS)< 15.9< 15.9Considered reliable for repeatability.[3][4]
LC-MS/MS Dried Blood Spots (DBS)Within acceptable limitsWithin acceptable limitsThe percentage coefficient of variation (CV) for repeatability assays of internal and external quality control samples were within acceptable limits.[5]
FIA-MS/MS Dried Blood Spots (DBS)Good concordance with LC-MS/MSGood concordance with LC-MS/MSShowed good concordance with the LC-MS/MS method for estimating LPC concentrations.[3]

CV: Coefficient of Variation; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; FIA-MS/MS: Flow Injection Analysis-Tandem Mass Spectrometry; DBS: Dried Blood Spots.

Experimental Workflow & Methodologies

The accurate measurement of 24:0 Lyso-PC is critical for its validation as a biomarker. The most widely accepted and utilized method is LC-MS/MS, which offers high sensitivity and specificity.

Typical Experimental Workflow for 24:0 Lyso-PC Measurement

24_0_Lyso_PC_Measurement_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase SampleCollection Sample Collection (e.g., Dried Blood Spot) SampleStorage Sample Storage (-20°C or below) SampleCollection->SampleStorage Transport Extraction Analyte Extraction (e.g., with Methanol) SampleStorage->Extraction LC_Separation LC Separation (Chromatographic Column) Extraction->LC_Separation Injection MS_Detection MS/MS Detection (Tandem Mass Spectrometry) LC_Separation->MS_Detection Elution & Ionization DataAnalysis Data Analysis (Quantification against internal standards) MS_Detection->DataAnalysis ResultReporting Result Reporting (e.g., nmol/L) DataAnalysis->ResultReporting

Caption: A typical experimental workflow for the quantification of 24:0 Lyso-PC.

Detailed Experimental Protocol: LC-MS/MS from Dried Blood Spots

This protocol provides a generalized procedure for the quantification of 24:0 Lyso-PC from dried blood spots (DBS), a common sample type for this analysis.

1. Sample Preparation and Extraction:

  • A 3.2 mm punch is taken from the dried blood spot.

  • The punch is placed into a well of a 96-well plate.

  • An extraction solution, typically methanol (B129727) containing a deuterated internal standard (e.g., 24:0 Lyso-PC-d4), is added to each well.

  • The plate is sealed and incubated with shaking to facilitate the extraction of lipids.

  • After incubation, the supernatant containing the extracted lipids is transferred to a new plate for analysis.

2. Liquid Chromatography:

  • The extracted sample is injected into a liquid chromatography system.

  • A C18 or similar reversed-phase column is commonly used for the separation of lysophosphatidylcholines.

  • A gradient elution is performed using two mobile phases, for example:

    • Mobile Phase A: Water with a small percentage of formic acid.

    • Mobile Phase B: Acetonitrile or methanol with a small percentage of formic acid.

  • The gradient is programmed to effectively separate 24:0 Lyso-PC from other lipids and interfering substances.

3. Tandem Mass Spectrometry:

  • The eluent from the LC system is introduced into the ion source of a tandem mass spectrometer, typically using electrospray ionization (ESI) in positive mode.

  • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.

  • Specific precursor-to-product ion transitions are monitored for 24:0 Lyso-PC and its internal standard. For example, the transition for 24:0 Lyso-PC might be m/z 608.5 -> 184.1.

  • The peak areas of the analyte and the internal standard are used to calculate the concentration of 24:0 Lyso-PC in the sample.

4. Data Analysis and Quantification:

  • A calibration curve is generated using known concentrations of 24:0 Lyso-PC standards.

  • The concentration of 24:0 Lyso-PC in the unknown samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Logical Relationship of Assay Performance Metrics

The overall reliability of a 24:0 Lyso-PC measurement assay is a function of its precision, reproducibility, and accuracy. This relationship is crucial for interpreting experimental results and ensuring data quality in research and clinical settings.

Assay_Performance_Metrics AssayReliability Overall Assay Reliability Precision Precision (Intra-Assay Variability) AssayReliability->Precision Reproducibility Reproducibility (Inter-Assay Variability) AssayReliability->Reproducibility Accuracy Accuracy (Closeness to True Value) AssayReliability->Accuracy CV Coefficient of Variation (CV) Precision->CV Reproducibility->CV Bias Systematic Error (Bias) Accuracy->Bias

Caption: Key metrics contributing to the overall reliability of a measurement assay.

References

Plasma 24:0 Lyso-PC: A Comparative Guide to its Correlation with Disease Severity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of plasma 24:0 lysophosphatidylcholine (B164491) (24:0 Lyso-PC) as a biomarker for disease severity, with a focus on X-linked Adrenoleukodystrophy (X-ALD), Alzheimer's Disease, and Rotator Cuff Injury. We present a comparative analysis against other relevant biomarkers, supported by experimental data and detailed methodologies.

Introduction to 24:0 Lyso-PC

24:0 Lyso-PC is a lysophospholipid containing a 24-carbon saturated fatty acid (lignoceric acid). Its accumulation in plasma is indicative of impaired peroxisomal fatty acid β-oxidation. This guide explores its utility in monitoring the severity of various pathological conditions.

Comparative Analysis of 24:0 Lyso-PC and Alternative Biomarkers

X-Linked Adrenoleukodystrophy (X-ALD)

X-ALD is a genetic disorder characterized by the accumulation of very long-chain fatty acids (VLCFAs), leading to progressive neurological damage. The severity of X-ALD can range from asymptomatic to a rapidly progressing cerebral form.

Performance Comparison:

BiomarkerPhenotypeMean Concentration (Control)Mean Concentration (Asymptomatic/Mild)Mean Concentration (Severe/Cerebral ALD)Key Findings
Plasma 24:0 Lyso-PC -~0.1-0.3 µmol/LElevatedMarkedly ElevatedStrong association between higher levels of VLCFA-containing lipids, including 24:0 Lyso-PC, and the presence of cerebral ALD and severe spinal cord disease in male patients.[1][2][3]
Plasma Very Long-Chain Fatty Acids (VLCFAs) (C26:0, C24:0/C22:0, C26:0/C22:0 ratios) -C26:0: <0.4 µmol/LC24:0/C22:0: <1.0C26:0/C22:0: <0.02ElevatedMarkedly ElevatedGold standard for diagnosis, but correlation with disease severity has been debated.[4] However, some studies show a correlation between the degree of VLCFA excess and clinical severity in peroxisomal disorders.
Plasma Neurofilament Light Chain (NfL) -Age-dependentModerately ElevatedMarkedly ElevatedA sensitive marker of neuro-axonal damage. Levels are significantly higher in cerebral ALD compared to adrenomyeloneuropathy (AMN) and asymptomatic patients.[2]

Logical Relationship of Biomarkers in X-ALD Severity:

X-ALD Biomarker Comparison cluster_0 Biomarker Performance for Disease Severity cluster_1 Clinical Phenotypes 24_0_Lyso_PC 24:0 Lyso-PC Asymptomatic Asymptomatic/AMN 24_0_Lyso_PC->Asymptomatic Elevated Cerebral_ALD Cerebral ALD 24_0_Lyso_PC->Cerebral_ALD Strongly Correlated VLCFA VLCFAs VLCFA->Asymptomatic Elevated VLCFA->Cerebral_ALD Correlated NfL NfL NfL->Asymptomatic Moderately Elevated NfL->Cerebral_ALD Very Strongly Correlated

Caption: Comparative performance of biomarkers in X-ALD.

Alzheimer's Disease

Alzheimer's disease is a neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles. The role of 24:0 Lyso-PC in Alzheimer's is still under investigation, with conflicting reports in the literature.

Performance Comparison:

BiomarkerDisease StageFindingKey Insights
Plasma 24:0 Lyso-PC Preclinical/MCI/ADReports vary: some show increased levels, others show decreased levels of overall Lyso-PCs.A study showed increased 24:0 Lyso-PC in AD.[5] Another reported decreased levels of some lysophosphatidylcholines in preclinical stages.[6][7]
Plasma Amyloid Beta 42 (Aβ42) Preclinical/MCI/ADGenerally decreased in AD.Lower plasma Aβ42/Aβ40 ratio is associated with a higher risk of developing AD.
Plasma Tau/p-Tau Preclinical/MCI/ADGenerally increased in AD.Higher plasma p-tau levels are associated with cognitive decline and progression to AD.
Rotator Cuff Injury

Rotator cuff tears are a common cause of shoulder pain and disability. Recent studies have explored the role of lipid metabolism in the pathogenesis of rotator cuff disease.

Performance Comparison:

BiomarkerConditionFindingKey Insights
Plasma 24:0 Lyso-PC Rotator Cuff TearLower levels in patients with rotator cuff tears compared to controls.A study reported an AUC of 0.6757 for distinguishing rotator cuff tear patients from controls.[8]
Other Lipids (e.g., 22:0 Lyso-PC, 24:0 SM, 16:0 ceramide) Rotator Cuff Tear / Fatty InfiltrationAltered levels.24:0 SM and 16:0 ceramide are potential markers for the severity of fatty infiltration.[8]
Imaging (MRI/MRA) Rotator Cuff TearHigh diagnostic accuracy.MRA generally shows higher sensitivity and specificity for detecting full-thickness tears compared to MRI.[9][10]

Experimental Protocols

Quantification of Plasma 24:0 Lyso-PC by LC-MS/MS

1. Sample Preparation:

  • To 50 µL of plasma, add an internal standard solution containing a known concentration of deuterated 24:0 Lyso-PC (e.g., 24:0 Lyso-PC-d4).

  • Precipitate proteins by adding 200 µL of cold methanol.

  • Vortex and centrifuge to pellet the protein.

  • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of methanol/water 1:1).

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 70:30 v/v) with 0.1% formic acid.

  • Gradient: A linear gradient from 50% to 100% B over 10 minutes, followed by a 5-minute hold at 100% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • 24:0 Lyso-PC: m/z 608.5 -> 184.1

    • 24:0 Lyso-PC-d4 (IS): m/z 612.5 -> 184.1

  • Quantification: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard and determine the concentration from a calibration curve.[11]

Experimental Workflow for Biomarker Analysis:

Biomarker Workflow Sample Plasma Sample Collection Preparation Sample Preparation (Protein Precipitation, Extraction) Sample->Preparation LCMS LC-MS/MS Analysis (24:0 Lyso-PC) Preparation->LCMS GCMS GC-MS Analysis (VLCFAs) Preparation->GCMS Simoa Simoa/ELISA Assay (NfL, Aβ, Tau) Preparation->Simoa Data Data Acquisition & Processing LCMS->Data GCMS->Data Simoa->Data Analysis Statistical Analysis & Correlation with Severity Data->Analysis

Caption: General experimental workflow for biomarker analysis.

Quantification of Plasma Very Long-Chain Fatty Acids (VLCFAs) by GC-MS

1. Sample Preparation:

  • To 100 µL of plasma, add an internal standard (e.g., C23:0 fatty acid).

  • Hydrolyze the fatty acids from complex lipids by adding methanolic HCl and heating at 90°C for 1 hour.

  • Extract the fatty acid methyl esters (FAMEs) with hexane (B92381).

  • Dry the hexane extract and reconstitute in a small volume of hexane.

2. Gas Chromatography:

  • Column: Capillary column suitable for FAME analysis (e.g., DB-1, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium.

  • Temperature Program: Start at 150°C, ramp to 250°C at 10°C/min, and hold for 10 minutes.

3. Mass Spectrometry:

  • Ionization Mode: Electron Ionization (EI).

  • Detection Mode: Selected Ion Monitoring (SIM).

  • Ions to Monitor: Characteristic ions for the methyl esters of C22:0, C24:0, C26:0, and the internal standard.

  • Quantification: Calculate the ratios of the peak areas of C24:0 and C26:0 to C22:0 and determine absolute concentrations based on the internal standard.[12][13][14][15]

Quantification of Plasma Neurofilament Light Chain (NfL) by Simoa Assay

The Single Molecule Array (Simoa) assay is an ultra-sensitive method for quantifying proteins. 1. Assay Principle: Capture antibody-coated paramagnetic beads are incubated with the plasma sample and a biotinylated detection antibody. 2. Signal Generation: The beads are washed, and a streptavidin-β-galactosidase conjugate is added, which binds to the biotinylated detection antibody. After another wash, a fluorogenic substrate is added. 3. Detection: The beads are loaded into a microwell array, and the fluorescence of individual beads is measured. The concentration of NfL is proportional to the number of fluorescent wells.[8][16][17]

Signaling Pathway and Pathophysiology

ABCD1 Deficiency and VLCFA Accumulation in X-ALD:

X-ALD Pathway ABCD1_Gene ABCD1 Gene Mutation ALDP Defective ALDP Transporter (in Peroxisome Membrane) ABCD1_Gene->ALDP VLCFA_Transport Impaired VLCFA Transport into Peroxisomes ALDP->VLCFA_Transport VLCFA_Oxidation Decreased Peroxisomal β-oxidation of VLCFAs VLCFA_Transport->VLCFA_Oxidation VLCFA_Accumulation Accumulation of VLCFAs (e.g., C26:0, C24:0) VLCFA_Oxidation->VLCFA_Accumulation LysoPC_Formation Incorporation into Lipids (e.g., forming 24:0 Lyso-PC) VLCFA_Accumulation->LysoPC_Formation Pathology Cellular Dysfunction, Inflammation, Demyelination VLCFA_Accumulation->Pathology LysoPC_Formation->Pathology

Caption: Pathophysiological pathway in X-ALD.

Conclusion

Plasma 24:0 Lyso-PC is a promising biomarker for assessing disease severity, particularly in X-linked Adrenoleukodystrophy. Its strong correlation with the presence of the severe cerebral form of X-ALD makes it a valuable tool for patient stratification and monitoring therapeutic interventions. In Alzheimer's disease and rotator cuff injury, its role is still emerging, and further research is needed to establish its clinical utility in comparison to existing biomarkers. The methodologies presented in this guide provide a framework for the standardized measurement of 24:0 Lyso-PC and its comparators, facilitating further research in these areas.

References

A Comparative Guide to 24:0 Lysophosphatidylcholine (LPC C24:0) Levels Across Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 24:0 Lysophosphatidylcholine (B164491) (LPC C24:0) levels in various biological samples, including plasma, dried blood spots (DBS), and tissues. It is designed to assist researchers in selecting the appropriate sample type and analytical methods for their studies. This document summarizes quantitative data, details experimental protocols, and visualizes key workflows and signaling pathways.

Data Presentation: Quantitative Levels of 24:0 Lyso PC

The concentration of this compound can vary significantly depending on the biological matrix, age, and health status of the individual. Below is a summary of reported concentrations in human plasma and dried blood spots (DBS). Quantitative data for this compound in specific tissues is less readily available in the literature, though its presence in various tissues, including the brain and adrenal glands, is acknowledged.[1]

Biological SamplePopulation/ContextThis compound Concentration (µmol/L)Analytical MethodReference
Plasma Healthy Controls0.1 - 0.5 (Estimated Range)LC-MS/MS[2]
Alzheimer's DiseaseElevated compared to controlsLC-MS/MS[2]
Dried Blood Spots (DBS) Newborns (Normal)Median concentrations are significantly higher than in other age groupsFIA-MS/MS & LC-MS/MS[3]
X-linked Adrenoleukodystrophy (X-ALD) PatientsSignificantly elevatedLC-MS/MS[3]

Note: The concentration of this compound in DBS is often reported in pmol/punch, which can be converted to µmol/L of whole blood. These values should be interpreted with caution as they can be influenced by the size of the blood spot and the extraction efficiency.

Experimental Protocols

Accurate quantification of this compound requires robust and validated experimental protocols. The most common analytical technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation

a) Plasma

  • Thawing: Frozen plasma samples are thawed on ice.

  • Protein Precipitation and Lipid Extraction: A common method involves the addition of a cold organic solvent mixture, such as methanol (B129727) containing an internal standard (e.g., a deuterated form of this compound), to a small volume of plasma (e.g., 10 µL).[4]

  • Vortexing and Incubation: The mixture is vortexed to ensure thorough mixing and incubated at a low temperature (e.g., -20°C) to facilitate protein precipitation.[5]

  • Centrifugation: The sample is centrifuged at high speed to pellet the precipitated proteins.

  • Supernatant Collection: The supernatant containing the lipids is carefully transferred to a new tube for analysis.

b) Dried Blood Spots (DBS)

  • Punching: A small disc (e.g., 3-mm diameter) is punched from the DBS card.[6]

  • Extraction: The punched disc is placed in a well of a microplate, and an extraction solution, typically a mixture of organic solvents like methanol and water containing an internal standard, is added.[5][7]

  • Incubation and Agitation: The plate is incubated, often with shaking, to allow for the extraction of lipids from the filter paper.[7]

  • Supernatant Transfer: The supernatant is then transferred to another plate for analysis.

c) Tissue (General Protocol for Brain Tissue)

  • Homogenization: The tissue is homogenized in a solvent mixture, commonly chloroform/methanol (2:1, v/v).[8][9]

  • Phase Separation: After homogenization, water or a salt solution is added to the mixture to induce phase separation. The lower organic phase contains the lipids.[8][9]

  • Lipid Extraction: The lower phase is collected, and the solvent is evaporated under a stream of nitrogen or by vacuum centrifugation.

  • Reconstitution: The dried lipid extract is reconstituted in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: The extracted lipids are separated using a reverse-phase liquid chromatography (LC) column (e.g., C18). A gradient elution with mobile phases consisting of solvents like acetonitrile, isopropanol, and water with additives such as formic acid or ammonium (B1175870) formate (B1220265) is typically employed.[4]

  • Mass Spectrometric Detection: The separated lipids are detected using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. This allows for the specific and sensitive quantification of this compound by monitoring the transition from its precursor ion to a specific product ion. Both positive and negative electrospray ionization (ESI) modes can be used.[3][6]

  • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to that of the internal standard.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample Biological Sample cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output plasma Plasma extraction Lipid Extraction (with Internal Standard) plasma->extraction dbs DBS dbs->extraction tissue Tissue tissue->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing lcms->data quantification Quantification of This compound data->quantification

Caption: Experimental workflow for this compound quantification.

Generalized Lysophosphatidylcholine Signaling Pathway

While a specific signaling pathway for this compound has not been fully elucidated, lysophosphatidylcholines (LPCs) in general are known to act as signaling molecules that can activate various cellular responses through G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs).[10][11]

signaling_pathway cluster_receptors Cell Surface Receptors cluster_signaling Intracellular Signaling Cascades cluster_response Cellular Responses lpc Lysophosphatidylcholine (LPC) (e.g., this compound) gpcr G Protein-Coupled Receptors (e.g., G2A, GPR119, GPR40, GPR55, GPR4) lpc->gpcr tlr Toll-like Receptors (e.g., TLR2, TLR4) lpc->tlr g_protein G Protein Activation gpcr->g_protein nfkb NF-κB Pathway tlr->nfkb downstream Downstream Effectors (e.g., PLC, AC, MAPK) g_protein->downstream inflammation Inflammation downstream->inflammation proliferation Cell Proliferation downstream->proliferation apoptosis Apoptosis downstream->apoptosis calcium Calcium Mobilization downstream->calcium nfkb->inflammation

Caption: Generalized signaling pathways of lysophosphatidylcholines.

References

Unveiling a Potential New Biomarker for Rotator Cuff Injury: A Comparative Analysis of 24:0 Lyso PC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for sensitive and specific biomarkers is paramount for advancing the diagnosis and treatment of musculoskeletal disorders. This guide provides a comparative analysis of a novel lipid metabolite, 24:0 Lysophosphatidylcholine (24:0 Lyso PC), for the diagnosis of rotator cuff injury, benchmarking its performance against established diagnostic methods.

Recent metabolomic studies have identified significant alterations in the lipid profiles of patients with rotator cuff tears, suggesting that specific lipids could serve as valuable biomarkers.[1] Among these, this compound has emerged as a candidate with diagnostic potential. This guide delves into the specificity and sensitivity of this compound, presenting supporting experimental data and comparing it with other lipid biomarkers and conventional diagnostic modalities for rotator cuff injury.

Performance of this compound and Other Lipid Biomarkers

A key study by Huang et al. (2022) investigated the plasma lipidome of patients with rotator cuff tears and identified several lipid species with diagnostic potential.[1] The performance of these biomarkers, including this compound, was evaluated using receiver operating characteristic (ROC) curve analysis, which assesses the diagnostic ability of a test by plotting the true positive rate against the false positive rate. The area under the ROC curve (AUC) serves as a measure of the test's overall accuracy.

BiomarkerTypeAUC (Area Under the Curve)SensitivitySpecificityFinding in Rotator Cuff Tear
This compound Lipid Metabolite0.6757-100%Lower levels observed in the rotator cuff tear group.[1][2][3]
22:0 Lyso PC Lipid Metabolite0.603692%-Significantly higher levels observed in the rotator cuff tear group.[1]
18:0–22:6 PE Lipid Metabolite0.6712-83%Significantly different levels observed.[1]
24:0 SM Lipid Metabolite0.8333--Differed between high-grade and low-grade fatty infiltration.[1]
16:0 ceramide Lipid Metabolite0.8981--Differed between high-grade and low-grade fatty infiltration.[1]
17:1 Lyso PI Lipid Metabolite---Significantly different levels observed.[1]
18:3 (Cis) PC Lipid Metabolite---Significantly higher in the rotator cuff tear group with abnormal lipid levels.[1]

Comparison with Conventional Diagnostic Methods

The diagnostic performance of this compound and other lipid biomarkers can be contextualized by comparing them to established methods for diagnosing rotator cuff tears, such as physical examinations and imaging techniques.

Diagnostic MethodTypeSensitivitySpecificityNotes
Magnetic Resonance Imaging (MRI) Imaging100% (complete tears)95% (complete tears)High-resolution MRI is an excellent non-invasive tool for diagnosing rotator cuff lesions.[4]
Ultrasound Imaging94%91%A reliable and cost-effective modality with accuracy comparable to MRI.[5]
Jobe's Test (Supraspinatus) Physical Examination88%62%One of the most common physical tests for supraspinatus tears.
Full Can Test (Supraspinatus) Physical Examination70%81%Another common physical test for supraspinatus tears.
External Rotation Lag Sign (Infraspinatus) Physical ExaminationLow98%High specificity but low sensitivity.
Hornblower's Sign (Infraspinatus) Physical ExaminationLow96%High specificity but low sensitivity.

Experimental Protocols

The identification and quantification of this compound and other lipid biomarkers in the study by Huang et al. (2022) involved a targeted lipidomics approach.[1]

Experimental Workflow for Lipidomic Analysis

experimental_workflow cluster_sample_collection Sample Collection & Preparation cluster_analysis Lipidomic Analysis cluster_data_processing Data Processing & Statistical Analysis s1 Venous Blood Collection s2 Plasma Separation (Centrifugation) s1->s2 s3 Protein Precipitation (Methanol/MTBE) s2->s3 s4 Lipid Extraction s3->s4 a1 UHPLC-QTOF-MS Analysis s4->a1 a2 Data Acquisition a1->a2 d1 Peak Detection & Alignment a2->d1 d2 Lipid Identification d1->d2 d3 Statistical Analysis (t-tests, Kruskal-Wallis) d2->d3 d4 Multivariate Analysis (OPLS-DA) d3->d4 d5 ROC Curve Analysis d4->d5

Caption: Experimental workflow for lipidomic analysis of plasma samples.

Methodology:

  • Sample Collection and Preparation: Venous blood samples were collected from subjects. Plasma was separated by centrifugation. Proteins were precipitated, and lipids were extracted using a methyl tert-butyl ether (MTBE) and methanol (B129727) solution.

  • Lipidomic Analysis: The extracted lipids were analyzed using an ultra-high-performance liquid chromatography system coupled with a quadrupole time-of-flight mass spectrometer (UHPLC-QTOF-MS).

  • Data Processing and Statistical Analysis: Raw data was processed to detect and align peaks. Lipids were identified by matching the mass-to-charge ratio (m/z) and retention times to a standard library. Statistical analyses, including independent sample t-tests and the Kruskal-Wallis test, were used to identify lipids with significantly different levels between the rotator cuff tear and control groups. Orthogonal partial least squares-discriminant analysis (OPLS-DA) was used to assess the separation between groups based on their lipid profiles. Receiver operating characteristic (ROC) curves were generated to evaluate the diagnostic performance of individual lipid biomarkers.

Signaling Pathways and Logical Relationships

The alterations in this compound and other lipid levels in rotator cuff injury are likely linked to underlying pathological processes such as inflammation and tissue degeneration. Lysophosphatidylcholines (Lyso PCs) are known to be involved in various cellular signaling pathways.

signaling_pathway cluster_membrane Cell Membrane cluster_cellular_effects Cellular Effects PC Phosphatidylcholine (PC) PLA2 Phospholipase A2 (PLA2) PC->PLA2 LysoPC This compound PLA2->LysoPC Hydrolysis Inflammation Inflammation LysoPC->Inflammation Modulates Degeneration Tendon Degeneration Inflammation->Degeneration Pain Pain Signaling Degeneration->Pain

Caption: Potential role of this compound in rotator cuff pathology.

This diagram illustrates the generation of Lyso PCs from membrane phospholipids (B1166683) and their potential downstream effects on inflammatory and degenerative pathways relevant to rotator cuff injury.

References

A Comparative Guide to Lipid Biomarkers in Cardiovascular Disease: 24:0 Lyso PC vs. Emerging Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cardiovascular disease (CVD) biomarkers is rapidly evolving, moving beyond traditional lipid panels to embrace a more nuanced understanding of lipid metabolism's role in pathogenesis. Among the emerging class of lipid biomarkers, lysophosphatidylcholines (LPCs), and specifically 24:0 lysophosphatidylcholine (B164491) (24:0 Lyso PC), have garnered significant interest. This guide provides an objective comparison of this compound with other prominent lipid biomarkers—ceramides (B1148491) and oxidized low-density lipoprotein (oxLDL)—supported by experimental data and detailed methodologies.

Quantitative Comparison of Lipid Biomarkers for Cardiovascular Disease

Direct head-to-head comparisons of the predictive performance of this compound, ceramides, and oxidized LDL in the same patient cohort are limited in the current literature. The following table summarizes quantitative data from various studies, highlighting the predictive value of each biomarker for cardiovascular events. It is important to note that these values are derived from different study populations and methodologies and, therefore, should be interpreted with caution.

Biomarker ClassSpecific Analyte(s)Performance MetricValueCardiovascular EndpointStudy Population
Lysophosphatidylcholine (LPC) LysoPC(20:4(8Z,11Z,14Z,17Z)/0:0)AUC0.936Acute Coronary SyndromePatients with ACS vs. Healthy Controls[1]
LysoPC(O-18:0)AUC>0.8Coronary Heart DiseasePatients with CHD vs. Healthy People[2]
Low LPC level (≤ 254 µM/L)Hazard Ratio (HR)3.45Cardiovascular DiseaseHemodialysis Patients[3]
Ceramides Ceramide Panel (11 ceramides)AUC0.81Coronary Microvascular DysfunctionPatients with and without Diabetes[4]
CERT2 Score (Ceramides + Phosphatidylcholines)Hazard Ratio (HR)3.58Cardiovascular EventsPatients with CVD[5]
Cer(d18:1/16:0), Cer(d18:1/18:0), Cer(d18:1/24:1)-Higher in ACS-DMAcute Coronary Syndrome with DiabetesPatients with ACS and ACS with Diabetes[5]
Oxidized LDL (oxLDL) Oxidized LDLAUC0.905Myocardial InfarctionNot specified[6]
Oxidized Phospholipids on ApoB (OxPL/apoB)-Predicts 10-year CVD eventsGeneral Population[7]

AUC: Area Under the Receiver Operating Characteristic Curve; HR: Hazard Ratio; CERT2: Coronary Event Risk Test 2; ACS: Acute Coronary Syndrome; CVD: Cardiovascular Disease; CHD: Coronary Heart Disease; DM: Diabetes Mellitus.

Signaling Pathways and Pro-Atherogenic Mechanisms

The pathological effects of these lipid biomarkers in cardiovascular disease are mediated through distinct signaling pathways that promote inflammation, endothelial dysfunction, and foam cell formation—key events in the development of atherosclerosis.

This compound and Lysophosphatidylcholine Signaling

Lysophosphatidylcholines, including this compound, are major components of oxidized LDL and exert their pro-inflammatory and pro-atherogenic effects through interactions with G protein-coupled receptors (GPCRs) on various cell types within the arterial wall.[8][9][10]

LysoPC_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling 24_0_Lyso_PC This compound GPR4 GPR4 24_0_Lyso_PC->GPR4 G2A G2A 24_0_Lyso_PC->G2A G_protein G Proteins (Gq, Gs, G12/13) GPR4->G_protein G2A->G_protein PLC PLC G_protein->PLC RhoA RhoA G_protein->RhoA PKC PKC PLC->PKC NF_kB NF-κB PKC->NF_kB ERK1_2 ERK1/2 PKC->ERK1_2 Endothelial_Dysfunction Endothelial Dysfunction RhoA->Endothelial_Dysfunction ↑ Permeability Adhesion_Molecules Adhesion Molecules (ICAM-1, VCAM-1) NF_kB->Adhesion_Molecules Inflammatory_Cytokines Inflammatory Cytokines (MCP-1, IL-6) NF_kB->Inflammatory_Cytokines ERK1_2->Inflammatory_Cytokines

This compound Signaling Pathway in Endothelial Cells.

LPCs bind to GPCRs such as GPR4 and G2A, activating downstream signaling cascades involving G proteins, phospholipase C (PLC), protein kinase C (PKC), RhoA, NF-κB, and ERK1/2.[9][10] This signaling promotes the expression of adhesion molecules (ICAM-1, VCAM-1) and inflammatory cytokines (MCP-1, IL-6), leading to monocyte recruitment, and increases endothelial permeability, all contributing to the progression of atherosclerosis.[9][10]

Experimental Protocols

Accurate quantification of lipid biomarkers is crucial for their clinical application. The most common and robust method for analyzing this compound and other lipid species is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General Experimental Workflow for Serum Lipidomic Analysis

The following diagram outlines a typical workflow for the analysis of lipid biomarkers from serum samples.

Lipidomics_Workflow Sample_Collection Serum Sample Collection Lipid_Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Sample_Collection->Lipid_Extraction LC_Separation LC Separation (e.g., Reversed-Phase C18) Lipid_Extraction->LC_Separation MS_Analysis Tandem Mass Spectrometry (ESI-MS/MS) LC_Separation->MS_Analysis Data_Processing Data Processing (Peak Integration, Alignment) MS_Analysis->Data_Processing Lipid_Identification Lipid Identification (Database Matching) Data_Processing->Lipid_Identification Quantification Quantification (Internal Standards) Lipid_Identification->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

General workflow for serum lipidomic analysis.
Detailed Methodologies

1. Sample Preparation and Lipid Extraction:

  • Objective: To isolate lipids from the serum matrix.

  • Protocol: A common method is the Folch extraction. Briefly, a small volume of serum (e.g., 10-50 µL) is mixed with a 2:1 (v/v) solution of chloroform:methanol. After vortexing and centrifugation, the lower organic phase containing the lipids is collected. An alternative is the Bligh-Dyer method, which uses a different ratio of chloroform, methanol, and water. Internal standards, which are lipid species with known concentrations and similar chemical properties to the analytes but with a different mass (e.g., deuterated standards), are added at the beginning of the extraction process for accurate quantification.

2. Liquid Chromatography (LC) Separation:

  • Objective: To separate the different lipid species before they enter the mass spectrometer.

  • Protocol: Reversed-phase liquid chromatography with a C18 column is frequently used. A gradient elution with two mobile phases is employed. For example, mobile phase A could be an aqueous solution with a small percentage of acetonitrile (B52724) and a buffer like ammonium (B1175870) formate, while mobile phase B could be a mixture of isopropanol (B130326) and acetonitrile with the same buffer. The gradient is programmed to gradually increase the proportion of mobile phase B, allowing for the separation of lipids based on their polarity and fatty acid chain length.

3. Tandem Mass Spectrometry (MS/MS) Analysis:

  • Objective: To detect and quantify the separated lipid species.

  • Protocol: Electrospray ionization (ESI) is a soft ionization technique commonly used for lipids. The analysis is often performed in both positive and negative ion modes to cover a broader range of lipid classes. For the quantification of specific lysophosphatidylcholines like this compound, Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is a highly sensitive and specific method. In this mode, the first quadrupole selects the precursor ion (the intact lipid molecule), which is then fragmented in the second quadrupole (collision cell). The third quadrupole then selects a specific fragment ion characteristic of that lipid. For LPCs, a common precursor ion scan is for m/z 184 in positive ion mode, which corresponds to the phosphocholine (B91661) headgroup.

4. Data Analysis:

  • Objective: To process the raw MS data to identify and quantify the lipids.

  • Protocol: Specialized software is used for peak detection, integration, and alignment across different samples. Lipid identification is achieved by comparing the accurate mass and fragmentation pattern (MS/MS spectra) with entries in lipid databases such as LIPID MAPS. Quantification is performed by calculating the ratio of the peak area of the endogenous lipid to the peak area of its corresponding internal standard.

Conclusion

This compound is a promising biomarker for cardiovascular disease, implicated in the key pathological processes of atherosclerosis. While direct comparative studies with other leading lipid biomarkers like ceramides and oxidized LDL are still needed to definitively establish its superior predictive value, the available data suggests its potential as a valuable tool in risk stratification. The methodologies for its accurate quantification are well-established, paving the way for its inclusion in larger clinical studies. Further research focusing on head-to-head comparisons within the same patient cohorts will be crucial to fully elucidate the clinical utility of this compound in the context of a multi-marker approach to cardiovascular risk assessment.

References

Standardizing 24:0 Lyso-PC Analysis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Atlanta, GA - The accurate quantification of 24:0 lysophosphatidylcholine (B164491) (24:0 Lyso-PC) is critical for the diagnosis and monitoring of X-linked adrenoleukodystrophy (X-ALD) and other peroxisomal disorders. As a key biomarker, ensuring consistency and comparability of 24:0 Lyso-PC measurements across different laboratories is paramount. This guide provides a comparative overview of current inter-laboratory standardization efforts and analytical methodologies, offering valuable insights for researchers, scientists, and drug development professionals.

The primary initiative for standardizing 24:0 Lyso-PC analysis in the United States is the Newborn Screening Quality Assurance Program (NSQAP) coordinated by the Centers for Disease Control and Prevention (CDC). This program provides proficiency testing (PT) materials to participating laboratories, helping to ensure the quality and accuracy of newborn screening results.

Inter-laboratory Comparison Data

The CDC's X-linked Adrenoleukodystrophy in Dried Blood Spots Proficiency Testing Program (XALDPT) is a key resource for inter-laboratory comparison. In a recent report from the first quarter of 2020, a proficiency testing panel was distributed to 30 laboratories (19 domestic and 11 foreign).[1] The program requires laboratories to report concentrations of 24:0 Lyso-PC (24LPC) and 26:0 Lyso-PC (26LPC) in µmol/L of blood.[1] This program allows laboratories to assess their performance against their peers and a reference value, thereby promoting standardization.

While specific quantitative data from the CDC's PT reports are confidential to participants, published research from laboratories participating in such external quality control (EQC) programs provides insight into the performance of various analytical methods. For instance, one study reported 100% satisfactory performance in the proficiency testing assessment for their analytical method.[2]

The following table summarizes the performance characteristics of different analytical methods for 24:0 Lyso-PC reported in the literature.

MethodMatrixIntra-assay CV (%)Inter-assay CV (%)LOD (µg/mL)Reference Range
FIA-MS/MSDBS4.5 - 14.3Not Reported0.03Age-dependent
LC-MS/MSDBSNot ReportedNot ReportedNot ReportedAge-dependent
LC-MS/MSPlasma< 5.8< 7.90.008 µmol/LNot Reported

CV: Coefficient of Variation; LOD: Limit of Detection; DBS: Dried Blood Spot; FIA-MS/MS: Flow Injection Analysis-Tandem Mass Spectrometry; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry. Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in study design and execution.[3][4]

Experimental Protocols

The predominant method for 24:0 Lyso-PC analysis is tandem mass spectrometry (MS/MS), often preceded by liquid chromatography (LC) for separation. Below are outlines of typical experimental protocols.

Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS)

This high-throughput method is often used for newborn screening.

  • Sample Preparation: A 3-mm punch from a dried blood spot (DBS) is extracted with a methanol (B129727) solution containing an isotopically labeled internal standard (e.g., d4-C26-LPC).[3]

  • Extraction: The extract is transferred to a 96-well plate, evaporated, and then reconstituted in a mobile phase.[3]

  • Analysis: The reconstituted sample is directly injected into the mass spectrometer. The analysis is performed in selected reaction monitoring (SRM) mode to measure 24:0 Lyso-PC and other lysophosphatidylcholines.[3] The total analysis time is typically short, around 1.5 minutes per sample.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers greater specificity and is often used as a second-tier test to confirm results from FIA-MS/MS.

  • Sample Preparation: Similar to FIA-MS/MS, a DBS punch is extracted with a solvent containing an internal standard. For plasma samples, a small volume (e.g., 3 µl) is applied to filter paper and allowed to dry before extraction.[4]

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. A C8 or similar column is used to separate 24:0 Lyso-PC from other analytes.

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer operating in positive ionization and multiple reaction monitoring (MRM) modes.[4]

Visualizing the Workflow and Inter-laboratory Study Logic

To better illustrate the processes involved in 24:0 Lyso-PC analysis and standardization, the following diagrams were generated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Sample Receipt (DBS/Plasma) punch DBS Punching/ Plasma Spotting start->punch extraction Solvent Extraction with Internal Standard punch->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc LC Separation (for LC-MS/MS) reconstitution->lc Optional ms MS/MS Detection (MRM Mode) reconstitution->ms Direct Injection (for FIA-MS/MS) lc->ms quant Quantification ms->quant review Data Review & Reporting quant->review

Experimental Workflow for 24:0 Lyso-PC Analysis.

interlab_study cluster_labs Participating Laboratories organizer Organizing Body (e.g., CDC NSQAP) lab1 Laboratory A organizer->lab1 Distribution of Proficiency Samples lab2 Laboratory B organizer->lab2 Distribution of Proficiency Samples lab_n Laboratory N organizer->lab_n Distribution of Proficiency Samples data_analysis Centralized Data Analysis & Comparison lab1->data_analysis Submission of Analytical Results lab2->data_analysis Submission of Analytical Results lab_n->data_analysis Submission of Analytical Results report Proficiency Report Generation & Distribution data_analysis->report Performance Evaluation report->lab1 Feedback to Labs report->lab2 Feedback to Labs report->lab_n Feedback to Labs

Logical Flow of an Inter-laboratory Proficiency Study.

References

24:0 Lysophosphatidylcholine: A Quantitative Comparison in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive quantitative comparison of 24:0 Lysophosphatidylcholine (B164491) (24:0 Lyso PC) levels in healthy individuals versus those with various disease states. The data presented is supported by experimental protocols and visualized through signaling pathway diagrams to offer a clear and objective resource for research and drug development.

Quantitative Data Summary

The concentration of this compound, a lysophospholipid containing lignoceric acid, exhibits significant alterations in several pathological conditions, most notably in peroxisomal disorders. Its quantification in biological samples, primarily plasma and dried blood spots, serves as a critical biomarker for disease diagnosis and monitoring.

ConditionSubjectsThis compound Concentration (µmol/L)Sample TypeReference
Healthy Controls 407 individualsNot explicitly defined, but significantly lower than in diseased states. One study reports a normal blood level of 0.19 uM and another at 0.11 ± 0.07 uM.[1][2]Plasma[1]
X-linked Adrenoleukodystrophy (X-ALD) Males 155 individualsSignificantly higher than controls.[1]Plasma[1]
X-linked Adrenoleukodystrophy (X-ALD) Females 74 individualsSignificantly higher than controls, but lower than ALD males.[1]Plasma[1]
Zellweger Spectrum Disorders (ZSD) 61 individuals0.28 to 2.17Plasma[1]
Rotator Cuff Tear Not specifiedLower levels observed in patients compared to the normal group.[3]Not specified[3]
Obesity and Type 2 Diabetes Human cohortA general reduction in circulating LPC species was observed.[4]Plasma[4]
Alzheimer's Disease PatientsElevated upon development of the disease.[5]Plasma[5]

Signaling Pathway and Metabolic Relevance

This compound is a downstream metabolite of 24:0 containing phosphatidylcholine and its accumulation is indicative of defects in the peroxisomal β-oxidation of very long-chain fatty acids (VLCFAs). In healthy individuals, VLCFAs are imported into peroxisomes and degraded. In disorders like X-ALD, a deficiency in the ABCD1 transporter protein impairs this import, leading to VLCFA accumulation and consequently, increased levels of this compound.

cluster_0 Cellular Metabolism cluster_1 Peroxisomal β-Oxidation PC_24_0 Phosphatidylcholine (24:0) LysoPC_24_0 This compound PC_24_0->LysoPC_24_0 Hydrolysis LysoPC_24_0->PC_24_0 Acylation Glycerophosphocholine Glycerophosphocholine LysoPC_24_0->Glycerophosphocholine Degradation Lignoceric_Acid Lignoceric Acid (24:0) LysoPC_24_0->Lignoceric_Acid Degradation VLCFA Very Long-Chain Fatty Acids (VLCFAs) e.g., Lignoceric Acid PLA2 Phospholipase A2 PLA2->PC_24_0 LPCAT Lysophosphatidylcholine Acyltransferase LPCAT->LysoPC_24_0 Acyl_CoA Acyl-CoA Acyl_CoA->LPCAT ABCD1 ABCD1 Transporter VLCFA->ABCD1 VLCFA->ABCD1 Impaired Import Peroxisome Peroxisome Beta_Oxidation β-Oxidation Peroxisome->Beta_Oxidation ABCD1->Peroxisome Import Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Degradation Healthy_State Healthy State Healthy_State->ABCD1 Diseased_State Diseased State (e.g., X-ALD) Diseased_State->ABCD1

Caption: Metabolic pathway of this compound and its link to peroxisomal β-oxidation.

Experimental Protocols

The primary method for the quantitative analysis of this compound in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for the detection and quantification of this and other lysophospholipids.

Sample Preparation (Plasma)

  • Thawing: Frozen plasma samples are thawed on ice.

  • Protein Precipitation and Extraction: A small volume of plasma (e.g., 10 µL) is mixed with a larger volume of organic solvent, typically methanol, containing an internal standard.[5] A suitable internal standard is a stable isotope-labeled version of the analyte, such as this compound-d4 or C26:0-d4-LPC.[6]

  • Incubation and Centrifugation: The mixture is vortexed and incubated to ensure complete protein precipitation. Subsequent centrifugation separates the precipitated proteins, and the supernatant containing the lipids is collected for analysis.[5]

LC-MS/MS Analysis

  • Chromatographic Separation: The lipid extract is injected into a liquid chromatography system. A reversed-phase C8 or C18 column is commonly used to separate the different lysophosphatidylcholine species.

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is typically used. Quantification is achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

Sample Plasma or Dried Blood Spot Extraction Lipid Extraction (e.g., Methanol with Internal Standard) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Caption: General workflow for the quantification of this compound.

Conclusion

The quantitative analysis of this compound is a powerful tool in the study of various diseases, particularly peroxisomal biogenesis disorders. Its elevated levels are a highly sensitive and specific biomarker for conditions like X-linked adrenoleukodystrophy and Zellweger spectrum disorders.[1][7] Conversely, alterations in this compound concentrations have also been noted in other conditions such as rotator cuff injuries, obesity, type 2 diabetes, and Alzheimer's disease, suggesting a broader role in metabolic and inflammatory processes.[3][4][5] The standardized and robust LC-MS/MS methodology allows for reliable quantification, aiding in early diagnosis, patient stratification, and the development of novel therapeutic interventions. Further research into the precise roles of this compound in various signaling pathways will continue to uncover its importance in human health and disease.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
24:0 Lyso PC
Reactant of Route 2
Reactant of Route 2
24:0 Lyso PC

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.